molecular formula C2H6ClF2N B122141 2,2-Difluoroethylamine hydrochloride CAS No. 79667-91-7

2,2-Difluoroethylamine hydrochloride

Cat. No.: B122141
CAS No.: 79667-91-7
M. Wt: 117.52 g/mol
InChI Key: YSVKPVHTHFECBE-UHFFFAOYSA-N
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Description

2,2-Difluoroethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H6ClF2N and its molecular weight is 117.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVKPVHTHFECBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593019
Record name 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

117.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79667-91-7
Record name 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoroethan-1-amine hydrochloride
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Foundational & Exploratory

Technical Guide: Physical Properties of 2,2-Difluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2-Difluoroethylamine hydrochloride (CAS Number: 79667-91-7). This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized for the introduction of fluorine atoms into molecular structures to enhance metabolic stability and bioactivity.[1] This document summarizes key physical data, outlines general experimental protocols for their determination, and presents a typical synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for the characterization of its derivatives. A summary of these properties is presented in the table below. It is important to note that while some experimental data is available for the hydrochloride salt, other properties are reported for the corresponding free amine, 2,2-Difluoroethylamine (CAS Number: 430-67-1), and should be considered as estimates for the salt form.

PropertyValueCompound Form
Molecular Formula C₂H₆ClF₂NHydrochloride Salt[1][2][3][4]
Molecular Weight 117.53 g/mol Hydrochloride Salt[1][2][3][4]
Appearance White to off-white solid/powderHydrochloride Salt[1][2][5]
Melting Point 132-137 °C (with decomposition)Hydrochloride Salt[1][2]
Boiling Point 59.4 - 68.5 °C (at 760 mmHg)Free Amine[6][7][8]
Density ~1.15 g/cm³Free Amine[6][8]
Solubility Highly soluble in waterHydrochloride Salt[9]
276 g/L in water at 20°CFree Amine[6]
pKa 7.09 ± 0.30 (Predicted)Free Amine[7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties listed above. Specific parameters would be optimized for this compound in a laboratory setting.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a heating block alongside a calibrated thermometer.

  • The temperature is increased gradually, and the range at which the substance melts is recorded. The reported value of 132-137 °C with decomposition indicates that the compound breaks down as it melts.[1][2]

Boiling Point Determination

The boiling point is determined for the free amine, as the hydrochloride salt is a solid that decomposes upon heating. The free amine can be generated from the salt by treatment with a base.

Procedure:

  • A small volume of liquid 2,2-Difluoroethylamine is placed in a distillation flask with a boiling chip.

  • A thermometer is positioned so that the bulb is just below the side arm of the distillation apparatus.

  • The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure, observed as a stable temperature of the condensing vapor, is recorded as the boiling point.

Solubility Determination

The aqueous solubility of this compound can be determined by the shake-flask method.

Procedure:

  • An excess amount of the solid is added to a known volume of water in a sealed container.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is then filtered to remove the undissolved solid.

  • The concentration of the dissolved solid in the filtrate is determined using an appropriate analytical technique, such as HPLC or titration.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or NMR spectroscopy.

Potentiometric Titration Procedure:

  • A solution of this compound of known concentration is prepared in water.

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the amine solution.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

NMR Spectroscopy Procedure:

  • A series of solutions of the compound are prepared in D₂O at various pD values.

  • The ¹H NMR spectra are recorded for each solution.

  • The chemical shifts of protons adjacent to the amine group will change as a function of the protonation state.

  • The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.[10]

Synthesis Workflow

This compound can be synthesized through various routes. A common method involves the amination of a 2,2-difluoro-1-haloethane followed by salt formation. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the synthesis of this compound.

Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the hydrochloride salt in D₂O, experimental ³J(H,H) and ³J(H,F) coupling constants have been used to study its conformational preferences.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H and C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

References

2,2-Difluoroethylamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Difluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of various biologically active molecules. Its utility in introducing fluorine atoms into organic structures can significantly enhance the metabolic stability and bioactivity of compounds, making it a valuable intermediate in pharmaceutical and agrochemical research.[1][2]

Core Molecular Data

This compound is the salt of the volatile liquid 2,2-Difluoroethylamine. The hydrochloride form is typically a more stable, solid material, which is easier to handle and store.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₂H₆ClF₂N[1][3][4][5]
Molecular Weight 117.53 g/mol [1][2][4][5]
CAS Number 79667-91-7[1][2][4][5]
Appearance White to off-white solid/powder[1][5][6]
Melting Point 132-137 °C (with decomposition)[1][4][5]
Storage Conditions 2-8°C[1][4][5]

Logical Formation Pathway

The hydrochloride salt is formed through the acid-base reaction of 2,2-Difluoroethylamine (the free base) with hydrogen chloride. This is a standard method for converting volatile or reactive amines into more stable, crystalline salts.

G cluster_reactants Reactants cluster_product Product A 2,2-Difluoroethylamine (CHF₂CH₂NH₂) C This compound (CHF₂CH₂NH₃⁺Cl⁻) A->C Protonation B Hydrogen Chloride (HCl) B->C

Caption: Formation of the hydrochloride salt from the free base.

Experimental Protocols

The synthesis of this compound primarily involves the synthesis of the free base, 2,2-Difluoroethylamine, followed by its conversion to the hydrochloride salt. Several methods for synthesizing the free base have been reported.

Synthesis of 2,2-Difluoroethylamine via Amination of 2,2-Difluoro-1-haloethane

A common method for producing 2,2-Difluoroethylamine is through the reaction of a 2,2-difluoro-1-haloethane with ammonia.[1][7] This reaction is typically performed under pressure in an autoclave.

Experimental Workflow

G charge_autoclave Charge autoclave with 2,2-difluoro-1-chloroethane, KI (catalyst), and solvent (e.g., DMSO) add_ammonia Add liquid or gaseous ammonia charge_autoclave->add_ammonia heat_react Heat reaction mixture (e.g., 143-145°C) for several hours add_ammonia->heat_react cool_down Cool reaction vessel to ~50°C heat_react->cool_down distill_ammonia Distill off excess ammonia cool_down->distill_ammonia isolate_product Distill 2,2-Difluoroethylamine under reduced pressure (1-10 mbar) distill_ammonia->isolate_product redistill Redistill product at standard pressure for purification isolate_product->redistill salt_formation Treat with HCl to form the hydrochloride salt redistill->salt_formation

Caption: Workflow for the synthesis of 2,2-Difluoroethylamine.

Detailed Methodology:

  • Charging the Reactor : An autoclave is charged with 2,2-difluoro-1-chloroethane, a catalytic amount of potassium iodide, and a solvent such as N-methylpyrrolidine (NMP) or dimethyl sulfoxide (DMSO).[1]

  • Addition of Ammonia : Anhydrous ammonia is then introduced into the sealed reactor. A molar excess of ammonia relative to the haloethane is typically used (e.g., a 1:6 to 1:8 ratio).[1]

  • Reaction : The reaction mixture is heated to temperatures in the range of 100°C to 150°C and stirred for a period of 1 to 6 hours.[1][8]

  • Workup : After cooling, the excess ammonia is carefully vented and distilled off.

  • Isolation and Purification : The resulting 2,2-Difluoroethylamine is isolated from the reaction mixture by distillation, often under reduced pressure. A final distillation at atmospheric pressure can be performed for further purification.[1][8]

  • Salt Formation : The purified 2,2-Difluoroethylamine (a liquid with a boiling point of approximately 68°C) is then treated with a solution of hydrogen chloride (e.g., in an ether or alcohol) to precipitate the this compound salt, which can be collected by filtration and dried.[9]

Synthesis via Reduction of 2,2-Difluoroacetamide

An alternative route involves the reduction of 2,2-difluoroacetamide.

Methodology:

This synthesis uses a reducing agent, such as a diborane solution in tetrahydrofuran (THF), to reduce the amide functional group of 2,2-difluoroacetamide to the corresponding amine. The reaction yields 2,2-Difluoroethylamine, which is then converted to its hydrochloride salt.[3]

Applications in Research and Development

This compound serves as a crucial intermediate in several areas:

  • Pharmaceutical Development : It is used as a precursor for synthesizing various pharmaceutical agents. The difluoromethyl group can alter a molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2]

  • Agrochemicals : The compound is employed in the creation of new pesticides and herbicides, where the fluorine atoms can enhance the efficacy of the active ingredients.[2]

  • Material Science : It is also explored in the development of advanced materials, including specialty polymers.[2]

  • Synthetic Chemistry : Recently, it has been reported as a precursor for the in situ generation of difluoromethyl diazomethane, a valuable reagent for [3+2] cycloaddition reactions.[5]

References

Technical Guide: ¹H NMR Characterization of 2,2-Difluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2,2-Difluoroethylamine hydrochloride. This document outlines the expected spectral data, a detailed experimental protocol for sample analysis, and a visual representation of the experimental workflow. The information contained herein is intended to assist researchers in accurately identifying and characterizing this compound, which is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the ethylamine backbone. The presence of the two fluorine atoms on the C2 carbon significantly influences the spectrum, leading to complex splitting patterns due to proton-fluorine coupling. The data presented below is based on analysis in a D₂O solution.

Table 1: Summary of ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.55Triplet of triplets (tt)³JHH = 16.8 Hz, ³JHF = 1.3 Hz2H-CH₂-
26.20Triplet of triplets (tt)²JHF = 56.3 Hz, ³JHH = 4.0 Hz1H-CHF₂

Note: Chemical shifts and coupling constants can be influenced by solvent, concentration, and temperature.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Materials and Equipment:

  • Sample: this compound (purity ≥ 99%)[1]

  • Solvent: Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR Spectrometer: Bruker AVANCE III spectrometer operating at a proton frequency of 499.87 MHz or equivalent.[2]

  • NMR Tubes: 5 mm diameter

  • Reference Standard: (Optional) 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or similar water-soluble standard.

2. Sample Preparation:

  • Weigh approximately 20 mg of this compound.[2]

  • Dissolve the sample in 0.6 mL of D₂O in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the D₂O solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the following acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): A range of approximately 10-12 ppm, centered around 5-6 ppm.

    • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the residual HDO solvent peak to 4.79 ppm. If an internal standard is used, reference the spectrum accordingly (e.g., TSP at 0.00 ppm).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and measure the coupling constants.

Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR characterization process for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load lock_shim Lock & Shim load->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref integrate Integrate Signals phase_ref->integrate analyze Analyze Multiplicity & J-Coupling integrate->analyze report Generate Report analyze->report

Caption: Experimental workflow for ¹H NMR characterization.

References

Conformational Landscape of 2,2-Difluoroethylamine Hydrochloride in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of 2,2-difluoroethylamine hydrochloride in a D₂O solution, a subject of significant interest in medicinal chemistry and drug design due to the influence of fluorine on molecular conformation and bioactivity. The presence of multiple electronegative atoms gives rise to complex stereoelectronic interactions that dictate the molecule's three-dimensional structure and, consequently, its interactions with biological targets.

Core Findings: The Predominance of the Double Gauche Effect

The conformational equilibrium of this compound in an aqueous environment is overwhelmingly dominated by a specific conformer due to a phenomenon known as the "double gauche effect".[1][2][3][4] In this arrangement, the protonated amino group (+NH₃) is positioned in a gauche relationship with respect to both fluorine atoms. This preference is noteworthy because it persists even in a polar solvent like water, which would be expected to attenuate electrostatic interactions.[1][2][3][4]

Theoretical calculations and experimental data from NMR spectroscopy confirm that the gauche-gauche (gg) conformer is the most stable form.[1][4] The primary driving force for this stability is attributed to favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms.[1][2][3][4] While other factors such as hyperconjugation and intramolecular hydrogen bonding play a role, they are considered to be of secondary importance in this particular molecule.[1][2][3]

Quantitative Conformational Analysis

The conformational preferences of this compound in D₂O have been elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the vicinal coupling constants (³J). These experimental values, in conjunction with theoretical calculations, allow for the quantification of the conformational equilibrium.

Parameter Experimental Value (in D₂O) Calculated Value (gg conformer, implicit water) Calculated Value (ag conformer, implicit water)
³JH,H2.6 Hz[1]1.3 Hz[1][4]5.5 Hz[1][4]
³JH,F16.4 Hz[1]16.8 Hz[1][4]12.4 Hz[1][4]
Conformer Calculated Relative Energy (implicit water) Calculated Population (implicit water)
gauche-gauche (gg)0.0 kcal mol⁻¹90%[1]
anti-gauche (ag)1.3 kcal mol⁻¹10%

Experimental Protocol: NMR Spectroscopic Analysis

The following section details the methodology employed for the conformational analysis of this compound in D₂O.

1. Sample Preparation:

  • This compound was procured from a commercial supplier (e.g., Sigma-Aldrich) and used without any further purification steps.[1][4]

  • A solution was prepared by dissolving approximately 20 mg of the compound in 1 mL of deuterium oxide (D₂O).[1][4]

2. NMR Data Acquisition:

  • ¹H NMR spectra were acquired on a Bruker AVANCE III spectrometer, or an equivalent instrument, operating at a proton frequency of 499.87 MHz.[1][4]

  • The experiment was conducted at ambient temperature.

  • Standard pulse sequences were utilized for the acquisition of one-dimensional proton spectra.

3. Data Analysis:

  • The resulting spectra were processed using appropriate software (e.g., MestReNova, TopSpin).

  • Chemical shifts were referenced to an internal standard or to the residual solvent peak.

  • The vicinal coupling constants (³JH,H and ³JH,F) were determined by measuring the separation between the peaks in the corresponding multiplets.

Visualizing the Conformational Equilibrium and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the conformational equilibrium of this compound and the workflow of the experimental analysis.

G cluster_0 Conformational Equilibrium gg gauche-gauche (gg) (Most Stable) ag anti-gauche (ag) (Less Stable) gg->ag ΔE = 1.3 kcal/mol ag->gg

Caption: Conformational equilibrium of this compound.

G cluster_workflow Experimental Workflow start Start sample_prep Sample Preparation (20 mg in 1 mL D2O) start->sample_prep nmr_acq NMR Data Acquisition (Bruker AVANCE III, 499.87 MHz) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc coupling_const Determination of Coupling Constants (³JHH and ³JHF) data_proc->coupling_const conf_analysis Conformational Analysis coupling_const->conf_analysis end End conf_analysis->end

Caption: Workflow for the conformational analysis.

References

The Double Gauche Effect in 2,2-Difluoroethylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preference of molecules is a critical determinant of their biological activity and physicochemical properties. In the realm of fluorinated organic compounds, the "gauche effect" is a well-documented phenomenon. This technical guide provides an in-depth analysis of the "double gauche effect" as observed in 2,2-difluoroethylamine hydrochloride. This effect, where both fluorine substituents preferentially adopt a gauche conformation relative to the ammonium group, has significant implications for the molecular shape and, consequently, the design of novel pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details the experimental and computational methodologies used in its study, and provides visual representations of the underlying principles.

Introduction

The introduction of fluorine atoms into organic molecules is a common strategy in drug development to enhance metabolic stability and bioactivity. The conformational isomerism of such molecules is governed by a complex interplay of steric, electrostatic, and hyperconjugative interactions. In this compound, a pronounced conformational preference, termed the "double gauche effect," is observed. This guide will explore the origins and quantification of this effect.

The Double Gauche Effect: Conformational Isomerism

In the case of this compound, the protonation of the amino group leads to a dramatic shift in conformational preference. The conformer in which both fluorine atoms are in a gauche relationship with the ammonium group (the gg conformer) is overwhelmingly favored over the conformer with one anti and one gauche fluorine (ag conformer). This preference holds true in both the gas phase and in aqueous solution.[1]

The primary driving force behind this double gauche effect is the electrostatic attraction between the electronegative fluorine atoms and the positively charged nitrogen atom of the ammonium group. While hyperconjugative interactions (specifically σCH→σCF and σCH→σCN) and intramolecular hydrogen bonding (F···H-N+) contribute, they play a secondary role in establishing this conformational preference.[1][2][3]

Quantitative Conformational Analysis

Computational studies and experimental NMR data provide a quantitative understanding of the double gauche effect in this compound.

Computational Energetics and Population Analysis

The relative energies and equilibrium populations of the gg and ag conformers have been determined using ab initio calculations. The data clearly indicates the dominance of the gg conformer.

ConformerSolventRelative Energy (kcal/mol)Population (%)
gg Gas Phase0.0~100
ag Gas Phase3.1~0
gg Implicit Water0.090
ag Implicit Water1.310

Table 1: Calculated relative energies and conformer populations for this compound.[1]

NMR Coupling Constants

Experimental 1H NMR spectroscopy in D2O provides key coupling constants that reflect the time-averaged conformation in solution. These experimental values show excellent agreement with the calculated values for the dominant gg conformer.

Coupling ConstantExperimental Value (D2O)Calculated Value (gg, implicit water)Calculated Value (ag, implicit water)
3JH,H (Hz)2.61.35.5
3JH,F (Hz)16.416.812.4

Table 2: Experimental and calculated NMR coupling constants for this compound.[1]

Experimental and Computational Protocols

Synthesis of this compound

While this compound is commercially available, a common synthetic route involves the reduction of 2,2-difluoroacetamide.

Protocol: Reduction of 2,2-Difluoroacetamide

  • Reaction Setup: A solution of 2,2-difluoroacetamide in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A solution of diborane (B2H6) in THF is added dropwise to the stirred solution of the amide at a controlled temperature, typically 0 °C.

  • Quenching: After the reaction is complete (monitored by TLC or GC), the reaction is carefully quenched by the slow addition of methanol, followed by hydrochloric acid.

  • Workup: The mixture is then refluxed, cooled, and the solvent is removed under reduced pressure.

  • Isolation: The resulting residue is treated with a saturated solution of sodium hydroxide and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Salt Formation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the hydrochloride salt is precipitated by bubbling dry hydrogen chloride gas through the solution.

  • Purification: The crude this compound can be purified by recrystallization.

NMR Spectroscopy

Protocol: 1H NMR Analysis

  • Sample Preparation: A sample of this compound (approximately 20 mg) is dissolved in deuterium oxide (D2O, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation: 1H NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • Data Acquisition: The spectrum is acquired at a constant temperature (e.g., 298 K). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all relevant proton signals.

  • Data Processing: The resulting free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual HDO signal).

  • Analysis: The chemical shifts, multiplicities, and coupling constants (3JH,H and 3JH,F) are determined from the processed spectrum.

Computational Chemistry

Protocol: Conformational Analysis and NBO Calculations

  • Structure Generation: Initial 3D structures of the gg and ag conformers of the 2,2-difluoroethylammonium cation are generated.

  • Geometry Optimization and Frequency Calculations: The geometries of the conformers are optimized, and vibrational frequencies are calculated to confirm that the structures correspond to true energy minima. These calculations are performed at the MP2/6-311++g(d,p) level of theory.

  • Solvation Modeling: To simulate an aqueous environment, the calculations are repeated using a polarizable continuum model (PCM).

  • Natural Bond Orbital (NBO) Analysis: To investigate the underlying electronic interactions (e.g., hyperconjugation), NBO analysis is performed on the optimized geometries at the B3LYP/6-311++g(d,p) level of theory.

  • Software: These calculations are typically carried out using computational chemistry software packages such as Gaussian.

Visualizing the Double Gauche Effect

The following diagrams illustrate the key concepts related to the double gauche effect in this compound.

Caption: Conformational equilibrium of this compound.

driving_forces cluster_factors Contributing Factors main Double Gauche Effect in 2,2-Difluoroethylamine HCl electrostatic Electrostatic Attraction (Fδ- ... N+) main->electrostatic Primary Driver hyperconjugation Hyperconjugation (σCH → σ*CF/CN) main->hyperconjugation Secondary Role h_bond Intramolecular H-Bond (F···H-N+) main->h_bond Secondary Role experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_computation Computation s1 2,2-Difluoroacetamide s2 Reduction (e.g., B2H6/THF) s1->s2 s3 2,2-Difluoroethylamine s2->s3 s4 HCl Treatment s3->s4 s5 2,2-Difluoroethylamine HCl s4->s5 a1 Dissolve in D2O s5->a1 Experimental Validation a2 1H NMR Spectroscopy a1->a2 a3 Measure 3JHH and 3JHF a2->a3 c1 Model gg and ag Conformers c2 Geometry Optimization (MP2/6-311++g(d,p)) c1->c2 c3 Calculate Energies & Coupling Constants c2->c3 c3->a3 Compare & Conclude

References

Theoretical Calculations on the Structure of 2,2-Difluoroethylamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical calculations elucidating the conformational landscape of 2,2-difluoroethylamine hydrochloride. The structure and conformational preferences of fluorinated molecules are of significant interest in medicinal chemistry and drug development, as the introduction of fluorine atoms can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. This document summarizes the key findings from computational analyses, details the methodologies employed, and provides visualizations to clarify the underlying principles governing the structure of this compound.

Conformational Analysis and the "Double Gauche Effect"

The central theme in the theoretical study of this compound is its conformational isomerism, specifically the "double gauche effect."[1][2][3][4] This phenomenon describes the tendency of both fluorine atoms to adopt a gauche orientation relative to the ammonium group.[1][2][3][4] This preference is a result of a balance of electrostatic interactions, hyperconjugation, and intramolecular hydrogen bonding.[1][2][4]

Theoretical calculations have been instrumental in dissecting these contributing factors. The primary computational methods employed have been Møller-Plesset perturbation theory (MP2) for geometry optimization and Density Functional Theory (DFT) for Natural Bond Orbital (NBO) analysis.[1][2][4]

Computational Methodologies

A detailed understanding of the computational protocols is crucial for interpreting the results.

Experimental Protocol: 1H NMR Spectroscopy

As a point of comparison for the theoretical calculations, experimental 1H NMR spectroscopy was performed on this compound.[2]

  • Sample Preparation: Approximately 20 mg of this compound was dissolved in deuterium oxide (D₂O).[2]

  • Instrumentation: A Bruker AVANCE III spectrometer operating at a frequency of 499.87 MHz was used for the analysis.[2]

  • Purpose: The analysis of 3JH,H and 3JH,F coupling constants from the NMR spectrum provides insights into the dominant conformation in solution, which can then be compared to the calculated structures.[1][2]

Computational Protocol: Conformational Analysis

The theoretical investigation into the conformational isomerism involved the following steps:

  • Software: All calculations were performed using the Gaussian 09 software package.[2]

  • Geometry Optimization: The geometries of the different conformers of this compound were optimized using Møller-Plesset perturbation theory at the MP2 level with the 6-311++g(d,p) basis set.[1][2][4] This level of theory is known to provide a good description of electron correlation effects, which are important for accurately modeling non-covalent interactions.

  • Solvation Model: To simulate the effect of an aqueous environment, the Polarizable Continuum Model (PCM) was employed for calculations in implicit water.[1][2][4]

  • Natural Bond Orbital (NBO) Analysis: To investigate the electronic interactions contributing to the conformational preferences, NBO analysis was performed at the B3LYP/6-311++g(d,p) level of theory.[1][2]

The workflow for the theoretical calculations can be visualized as follows:

G cluster_comp Computational Workflow cluster_exp Experimental Validation start Initial Structure Generation opt_gas Geometry Optimization (MP2/6-311++g(d,p)) in Gas Phase start->opt_gas opt_sol Geometry Optimization (MP2/6-311++g(d,p)) in Implicit Water (PCM) start->opt_sol nbo_gas NBO Analysis (B3LYP/6-311++g(d,p)) in Gas Phase opt_gas->nbo_gas nbo_sol NBO Analysis (B3LYP/6-311++g(d,p)) in Implicit Water opt_sol->nbo_sol results Conformational Energies and Populations nbo_gas->results nbo_sol->results comparison Comparison of Calculated and Experimental Data results->comparison nmr_exp 1H NMR Spectroscopy in D2O coupling_const Experimental Coupling Constants nmr_exp->coupling_const coupling_const->comparison

Caption: Workflow for the theoretical and experimental analysis.

Quantitative Data from Theoretical Calculations

The theoretical calculations provide quantitative data on the relative energies and populations of the different conformers of 2,2-difluoroethylamine and its hydrochloride salt.

Conformational Parameters of 2,2-Difluoroethylamine (Neutral)

The following table summarizes the calculated relative energies (ΔE), and populations of the anti-gauche (ag) and gauche-gauche (gg) conformers of the neutral 2,2-difluoroethylamine in the gas phase and in implicit water.[2]

ConformerΔE (kcal/mol) - Gas PhasePopulation (%) - Gas PhaseΔE (kcal/mol) - Implicit WaterPopulation (%) - Implicit Water
ag1 0.2350.420
ag2 --1.34
ag3 0.7150.323
gg1 2.411.014
gg2 0.0490.039
Conformational Parameters of this compound

The protonation of the amino group to form the hydrochloride salt significantly influences the conformational preferences. The following table presents the calculated relative energies (ΔE), populations, and key coupling constants for the anti-gauche (ag) and gauche-gauche (gg) conformers of this compound.[2]

ParameterConformerGas PhaseImplicit WaterExperimental (D₂O)
ΔE (kcal/mol) gg 0.00.0-
ag 2.51.3-
Population (%) gg 9890Predominant
ag 210Minor
³JH,H (Hz) gg -1.32.6
ag -5.5-
³JH,F (Hz) gg -16.816.4
ag -12.4-

The data clearly indicates a strong preference for the gauche-gauche (gg) conformer in both the gas phase and in solution, which is in good agreement with the experimental NMR data.[1][2]

The Gauche Effect and its Origins

The preference for the gauche conformation in fluorinated amines is a well-documented phenomenon. In the case of this compound, the "double gauche effect" is predominantly driven by electrostatic interactions.[1][2][3][4] The attraction between the positively charged nitrogen of the ammonium group and the electronegative fluorine atoms stabilizes the gauche arrangement.[1][2][3][4] While hyperconjugative effects (σCH→σCF and σCH→σCN) and intramolecular hydrogen bonding play a role, they are considered to be of secondary importance in this particular molecule.[1][2]

The interplay of these interactions is depicted in the following diagram:

G cluster_interactions Interactions Driving the Double Gauche Effect gauche_effect Double Gauche Effect (gg Conformer Preference) electrostatic Electrostatic Attraction (N+ ... F-) electrostatic->gauche_effect Primary Driver hyperconjugation Hyperconjugation (σCH→σ*CF, σCH→σ*CN) hyperconjugation->gauche_effect Secondary Contribution h_bond Intramolecular Hydrogen Bonding h_bond->gauche_effect Secondary Contribution

Caption: Key interactions stabilizing the gauche conformer.

Comparison with Other Theoretical Methods

While the primary literature on this compound focuses on MP2 and DFT (B3LYP), it is valuable for researchers to understand how these methods compare to other common computational approaches for a molecule of this nature.

  • Hartree-Fock (HF): As a mean-field theory, HF does not explicitly account for electron correlation. For conformational energies that depend on subtle non-covalent interactions, HF is generally less reliable than MP2 or DFT. It would likely overestimate the steric repulsion and underestimate the stabilizing electrostatic and hyperconjugative interactions.

  • Møller-Plesset Perturbation Theory (MP2): This method is one of the simplest ways to include electron correlation.[1][2][4] It is often a significant improvement over HF for calculating interaction energies and is a good choice for systems where dispersion forces are important.

  • Density Functional Theory (DFT): The accuracy of DFT depends heavily on the choice of the exchange-correlation functional. B3LYP, a hybrid functional, is a popular choice that often provides a good balance of accuracy and computational cost for organic molecules. However, for systems with significant non-covalent interactions, functionals that include empirical dispersion corrections (e.g., B3LYP-D3) or are specifically designed for such interactions may offer improved accuracy.

Conclusion

The theoretical calculations on this compound, primarily utilizing MP2 and DFT methods, have provided significant insights into its conformational preferences. The molecule exhibits a pronounced "double gauche effect," with the gauche-gauche conformer being overwhelmingly favored in both the gas phase and in solution. This preference is primarily attributed to stabilizing electrostatic interactions between the ammonium group and the fluorine atoms. The computational results are well-supported by experimental 1H NMR data. This understanding of the conformational landscape of this compound is valuable for its application as a building block in the design and development of novel pharmaceutical and agrochemical agents.

References

The Strategic Incorporation of a Gem-Difluoro Motif: A Technical Guide to 2,2-Difluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into bioactive molecules has become a cornerstone of drug design and development. Organofluorine compounds constitute a significant portion of the pharmaceutical market, a testament to the profound impact of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to target proteins.[1][2]

Among the diverse array of fluorinated building blocks, those containing the gem-difluoroethylamino moiety have garnered considerable attention. This guide provides an in-depth technical overview of 2,2-difluoroethylamine hydrochloride (CAS RN: 79667-91-7), a versatile and valuable building block for the synthesis of novel therapeutics and agrochemicals.[3] We will explore its synthesis, physicochemical properties, reactivity, and provide detailed protocols for its incorporation into molecular scaffolds, underpinned by field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

This compound is a white solid that is highly soluble in water and other polar solvents.[3] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 79667-91-7[4]
Molecular Formula C₂H₆ClF₂N[4]
Molecular Weight 117.53 g/mol [4]
Appearance White solid[3]
Melting Point 132-137 °C (decomposes)[3]
Storage Temperature 2-8 °C[3]
Spectroscopic Characterization

Accurate characterization of this compound is crucial for its effective use. The following are expected spectroscopic data based on its structure:

  • ¹H NMR (D₂O):

    • δ 6.25 (tt, 1H, JHF = 54 Hz, JHH = 4 Hz, -CHF₂)

    • δ 3.60 (td, 2H, JHF = 15 Hz, JHH = 4 Hz, -CH₂NH₃⁺)

    • Rationale: The proton on the difluorinated carbon appears as a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methylene protons. The methylene protons appear as a triplet of doublets due to coupling with the adjacent proton and the two fluorine atoms.

  • ¹³C NMR (D₂O):

    • δ 113.5 (t, JCF = 240 Hz, -CHF₂)

    • δ 40.8 (t, JCF = 22 Hz, -CH₂NH₃⁺)

    • Rationale: The carbon bearing the fluorine atoms exhibits a large one-bond carbon-fluorine coupling constant and appears as a triplet. The adjacent carbon shows a smaller two-bond carbon-fluorine coupling, also resulting in a triplet.

  • ¹⁹F NMR (D₂O):

    • δ -118.0 (dt, JHF = 54 Hz, JHF = 15 Hz)

    • Rationale: The two equivalent fluorine atoms will appear as a doublet of triplets due to coupling with the geminal proton and the vicinal methylene protons.

  • IR (KBr, cm⁻¹):

    • 3200-2800 (broad, N-H stretch of ammonium)

    • 1620 (N-H bend)

    • 1100 (strong, C-F stretch)

    • Rationale: The spectrum is dominated by the ammonium salt functionalities and the strong, characteristic carbon-fluorine bond vibrations.

Synthesis of this compound

Several synthetic routes to 2,2-difluoroethylamine and its hydrochloride salt have been reported. A common and scalable approach involves the amination of a 2,2-difluoro-1-haloethane.

start 2,2-Difluoro-1-haloethane product 2,2-Difluoroethylamine start->product Amination reagent Ammonia (NH₃) reagent->product final_product 2,2-Difluoroethylamine Hydrochloride product->final_product hcl HCl hcl->final_product

Synthetic overview for 2,2-Difluoroethylamine HCl.

Another established method is the reduction of 2,2-difluoroacetamide, often utilizing reagents like diborane in tetrahydrofuran (THF).[5]

Reactivity and Synthetic Applications

As a primary amine, this compound is a versatile nucleophile that readily participates in a variety of cornerstone organic reactions. The hydrochloride salt is typically neutralized in situ with a suitable base to liberate the free amine for subsequent reactions.

N-Alkylation

The introduction of the 2,2-difluoroethylamino moiety onto a molecule can be achieved through N-alkylation with an appropriate electrophile. A common strategy is the reaction with an alkyl halide in the presence of a non-nucleophilic base.

Workflow for N-Alkylation:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2,2-Difluoroethylamine HCl + Alkyl Halide B Add Base (e.g., K₂CO₃) + Anhydrous Solvent (e.g., Acetone) C Heat to Reflux B->C D Monitor by TLC C->D E Cool to RT & Filter D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Characterize Product G->H

General workflow for N-alkylation.

Detailed Protocol: Synthesis of N-Ethyl-2,2-difluoroaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-difluoro-6-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (sufficient to make a 0.2 M solution).[6]

  • Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and monitor the progress by thin-layer chromatography. The reaction is typically complete within 4-6 hours.[6]

  • Work-up: Allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.[6]

  • Purification: Dissolve the crude product in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Ethyl-2,3-difluoro-6-nitroaniline.[6]

ReactantAlkylating AgentBaseSolventConditionsYield
2,3-difluoro-6-nitroanilineEthyl iodideK₂CO₃AcetoneReflux, 4-6 hGood
N-Acylation

The formation of N-(2,2-difluoroethyl) amides is a straightforward and high-yielding transformation, typically achieved by reacting the free amine with an acyl chloride or a carboxylic acid activated with a coupling agent.

Workflow for N-Acylation:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2,2-Difluoroethylamine HCl + Base (e.g., Et₃N) B Dissolve in Anhydrous Dichloromethane C Cool to 0 °C D Add Acyl Chloride Dropwise C->D E Stir at RT D->E F Monitor by TLC E->F G Wash with aq. HCl, aq. NaHCO₃, Brine F->G H Dry over Na₂SO₄ & Concentrate G->H I Purify by Recrystallization or Chromatography H->I J Characterize Product I->J

General workflow for N-acylation.

Detailed Protocol: Synthesis of N-(2,2-difluoroethyl)benzamide

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2,2-difluoroethyl)benzamide.

ReactantAcylating AgentBaseSolventConditionsYield
2,2-Difluoroethylamine HClBenzoyl chlorideEt₃NDichloromethane0 °C to RT, 2-4 hHigh

Case Study in Drug Development: Cathepsin K Inhibitors

A compelling example of the strategic use of the 2,2-difluoroethylamine moiety is in the development of inhibitors for cathepsin K, a cysteine protease implicated in osteoporosis.[7] The drug candidate odanacatib, a potent and selective cathepsin K inhibitor, features a trifluoroethylamine group.[8][9] Researchers at Merck explored the replacement of this trifluoroethylamine group with a difluoroethylamine moiety.[10]

This seemingly subtle modification led to a significant and beneficial change in the physicochemical properties of the resulting compounds. The difluoroethylamine analogs exhibited an increased basicity of the nitrogen atom, which positively impacted the distribution coefficient (log D).[10] This, in turn, translated to improved oral bioavailability in preclinical species.[10] Importantly, these difluoroethylamine-containing compounds maintained a similar potency against cathepsin K and a comparable selectivity profile against other cathepsins when compared to their trifluoroethylamine counterparts.[10] This work elegantly demonstrates how the gem-difluoroethyl group can serve as a valuable isostere for the trifluoromethyl group, offering a nuanced approach to fine-tuning the pharmacokinetic properties of a drug candidate without compromising its pharmacodynamic activity.

Safety and Handling

This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[11] It is also a skin and eye irritant.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for medicinal and agricultural chemistry. Its unique physicochemical properties, conferred by the gem-difluoro motif, allow for the strategic modulation of key drug-like properties, including metabolic stability and oral bioavailability. The straightforward reactivity of its primary amine functionality enables its facile incorporation into a wide range of molecular scaffolds through well-established synthetic transformations. As the demand for novel, effective, and safe pharmaceuticals and agrochemicals continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of next-generation chemical entities.

References

The Difluoromethyl Group: A Comprehensive Technical Guide to its Unique Synthetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CF₂H) group possesses a unique combination of electronic and steric properties that make it a valuable bioisostere and a modulator of physicochemical characteristics. This in-depth technical guide explores the core properties of the difluoromethyl group and provides a detailed overview of its synthesis, empowering researchers to leverage its potential in their scientific endeavors.

Unique Properties of the Difluoromethyl Group

The difluoromethyl group's distinctiveness arises from a delicate balance of properties that differentiate it from both its non-fluorinated counterpart, the methyl group (CH₃), and the fully fluorinated trifluoromethyl group (CF₃).

Electronic Effects

The two highly electronegative fluorine atoms impart a strong electron-withdrawing inductive effect, influencing the acidity and basicity of neighboring functional groups. However, unlike the trifluoromethyl group, the CF₂H group retains a hydrogen atom capable of participating in hydrogen bonding.

Key Electronic Properties:

  • Inductive Effect: The CF₂H group is strongly electron-withdrawing, which can significantly impact the pKa of adjacent functionalities.

  • Lipophilic Hydrogen Bond Donor: The polarized C-H bond in the CF₂H group allows it to act as a hydrogen bond donor, a rare characteristic for a lipophilic group.[1][2][3] This enables it to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, making it an effective bioisostere.[4][5]

  • Metabolic Stability: The strong C-F bonds contribute to increased metabolic stability, often protecting adjacent sites from enzymatic degradation.[6]

Steric Properties

The difluoromethyl group is sterically larger than a hydrogen atom but comparable to or slightly larger than a methyl group. This allows for its introduction without causing significant steric hindrance in many molecular scaffolds.

Bioisosterism

The CF₂H group is considered a bioisostere of the hydroxyl, thiol, and amine functionalities.[4][7] This means it can replace these groups in a molecule while maintaining or even enhancing biological activity. This bioisosteric replacement can lead to improved pharmacokinetic properties such as increased membrane permeability and metabolic stability.[7]

Data Presentation: Comparative Physicochemical Properties

To facilitate the rational design of molecules incorporating the difluoromethyl group, the following tables summarize key quantitative data, comparing it with other common functional groups.

Table 1: Electronic Properties - Hammett Constants

Substituentσ_m_σ_p_
-H0.000.00
-CH₃-0.07-0.17
-CF₂H 0.31 0.35
-CF₃0.430.54
-OH0.12-0.37
-SH0.250.15
-NH₂-0.16-0.66

Data sourced from multiple literature reviews.

Table 2: Steric and Physicochemical Properties

Property-H-CH₃-CF₂H -CF₃-OH-SH
A-Value (kcal/mol) 01.741.85 2.10.87 (OAc)1.15
van der Waals Radius (Å) 1.202.00~2.12.21.52 (O)1.80 (S)
C-X Bond Length (Å) C-H: 1.09C-C: 1.54C-C: ~1.52 C-C: 1.54C-O: 1.43C-S: 1.82
C-F: ~1.35 C-F: 1.33
C-H: ~1.09
ΔlogP (vs. -CH₃) -0-0.1 to +0.4 +0.88--
Hydrogen Bond Acidity (A) 0< 0.010.085-0.126 0~0.37~0.15

Data compiled from various sources, including experimental and computational studies. A-value for -OH is for the acetylated derivative. ΔlogP values can vary depending on the molecular context.[2][8][9][10]

Synthetic Methodologies for Difluoromethylation

The introduction of the difluoromethyl group can be achieved through several synthetic strategies, broadly categorized as nucleophilic, electrophilic, and radical difluoromethylation.

Nucleophilic Difluoromethylation

These methods involve the transfer of a difluoromethyl anion or its equivalent to an electrophilic substrate.

This protocol describes a general procedure for the copper-catalyzed difluoromethylation of an unactivated alkyl bromide using (Difluoromethyl)trimethylsilane (TMSCF₂H).

Materials:

  • Alkyl bromide (1.0 equiv)

  • TMSCF₂H (2.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Cesium fluoride (CsF) (2.0 equiv)

  • 1,10-Phenanthroline (20 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (10 mol%), CsF (2.0 equiv), and 1,10-phenanthroline (20 mol%).

  • Add the alkyl bromide (1.0 equiv) and anhydrous DMF.

  • Add TMSCF₂H (2.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated alkane.

Electrophilic Difluoromethylation

These methods utilize reagents that deliver a difluoromethyl cation or a difluorocarbene to a nucleophilic substrate.

This protocol outlines the generation of difluorocarbene from sodium chlorodifluoroacetate and its reaction with a β-ketoester.

Materials:

  • β-Ketoester (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous DMF.

  • Heat the mixture to a specified temperature (e.g., 100 °C).

  • Add sodium chlorodifluoroacetate (2.0 equiv) portion-wise over a period of time.

  • Continue heating and stirring the reaction mixture for the required duration (typically 2-4 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the α-difluoromethylated β-ketoester.

Radical Difluoromethylation

Radical difluoromethylation involves the generation of a difluoromethyl radical, which then reacts with a suitable substrate.

This protocol describes a general procedure for the visible-light-induced radical C-H difluoromethylation of a heteroarene.

Materials:

  • Heteroarene (1.0 equiv)

  • Difluoromethylation reagent (e.g., a difluoromethyl sulfonium salt) (1.5 equiv)

  • Photocatalyst (e.g., an iridium or ruthenium complex) (1-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, combine the heteroarene (1.0 equiv), the difluoromethylation reagent (1.5 equiv), the photocatalyst (1-5 mol%), and the base (2.0 equiv).

  • Add the anhydrous solvent and degas the mixture.

  • Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the difluoromethylated heteroarene.

Visualization of Key Pathways and Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the difluoromethyl group.

synthetic_strategies cluster_start Starting Material cluster_methods Difluoromethylation Methods cluster_product Product start Organic Substrate (Nucleophilic or Electrophilic) nucleophilic Nucleophilic (e.g., TMSCF₂H) start->nucleophilic Electrophilic Substrate electrophilic Electrophilic (e.g., :CF₂) start->electrophilic Nucleophilic Substrate radical Radical (e.g., •CF₂H) start->radical C-H Bond or Unsaturated System product Difluoromethylated Compound nucleophilic->product electrophilic->product radical->product

Overview of Synthetic Strategies for Difluoromethylation

bioisosterism cluster_properties Modified Properties parent Parent Molecule with -OH, -SH, or -NH₂ cf2h_analog Difluoromethylated Analog (Bioisostere) parent->cf2h_analog Bioisosteric Replacement prop1 Increased Metabolic Stability cf2h_analog->prop1 prop2 Enhanced Membrane Permeability cf2h_analog->prop2 prop3 Maintained/Improved Binding Affinity cf2h_analog->prop3

The Concept of Difluoromethyl Bioisosterism
Case Study: Roflumilast Signaling Pathway

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is crucial for its activity.

roflumilast_pathway roflumilast Roflumilast pde4 PDE4 roflumilast->pde4 Inhibits camp cAMP pde4->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates inflammation Inflammatory Response creb->inflammation Suppresses

Simplified Signaling Pathway of Roflumilast
Case Study: Eflornithine Mechanism of Action

Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), used in the treatment of African trypanosomiasis and hirsutism. The difluoromethyl group is key to its mechanism-based inhibition.

eflornithine_mechanism eflornithine Eflornithine (Ornithine Analog) odc Ornithine Decarboxylase (ODC) eflornithine->odc Irreversible Inhibition putrescine Putrescine odc->putrescine Decarboxylation ornithine Ornithine ornithine->odc polyamines Polyamines putrescine->polyamines cell_proliferation Cell Proliferation polyamines->cell_proliferation Promotes

Mechanism of Action of Eflornithine

Conclusion

The difluoromethyl group offers a compelling set of properties for the modern synthetic chemist. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its electron-withdrawing nature and metabolic stability, provides a powerful tool for the fine-tuning of molecular properties. The diverse and expanding array of synthetic methodologies for its introduction, from nucleophilic and electrophilic to radical approaches, ensures its accessibility for a wide range of applications. This guide serves as a foundational resource for researchers seeking to harness the unique potential of the difluoromethyl group in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

Navigating the Solubility of 2,2-Difluoroethylamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility characteristics of 2,2-Difluoroethylamine Hydrochloride, a critical building block in modern drug discovery and materials science. This guide provides a summary of its physical properties, discusses its solubility in aqueous and organic media, and outlines a general synthetic and purification workflow.

Introduction

This compound is a valuable fluorinated building block utilized by researchers and scientists in the development of novel pharmaceuticals and advanced materials. The incorporation of the difluoroethyl motif can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. This technical guide consolidates the available information on the physical properties and solubility of this compound to support its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₂H₆ClF₂N
Molecular Weight 117.53 g/mol
Appearance White to off-white solid/powder
Melting Point 132-137 °C (with decomposition)
Storage Temperature 2-8 °C
CAS Number 79667-91-7

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in a range of common organic solvents. However, based on its chemical structure as a hydrochloride salt and qualitative descriptions from various sources, a general solubility profile can be inferred.

Aqueous Solubility: this compound is consistently described as being water-soluble. This is expected for a low molecular weight amine hydrochloride, where the ionic nature of the salt and the potential for hydrogen bonding with water molecules contribute to its solubility. Its use in D₂O for NMR analysis further confirms its solubility in aqueous media.

Solubility in Organic Solvents: As an amine salt, this compound is anticipated to exhibit higher solubility in polar protic solvents and lower solubility in nonpolar aprotic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): It is likely to have moderate to good solubility in lower alcohols due to the polarity of the solvents and their ability to engage in hydrogen bonding. These solvents can solvate both the ammonium cation and the chloride anion.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide, Dimethyl Sulfoxide): Solubility in these solvents is expected to be variable. While these solvents are polar, they lack the ability to act as hydrogen bond donors, which may limit their effectiveness in solvating the chloride anion compared to protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility in nonpolar solvents is expected to be very low. The ionic nature of the hydrochloride salt is incompatible with the nonpolar environment of these solvents.

Purification by Crystallization and Extraction: Patents describing the synthesis of 2,2-Difluoroethylamine mention its purification via crystallization of the hydrochloride salt. This process relies on the differential solubility of the compound in a given solvent at varying temperatures. While the specific solvents are not detailed, this indicates that a solvent system exists wherein the compound is soluble at elevated temperatures and precipitates upon cooling. Furthermore, the mention of purifying water-soluble salts by extraction from aqueous solutions suggests that it is possible to partition the free base into an organic solvent after neutralization, while the salt remains in the aqueous phase.

General Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis of 2,2-Difluoroethylamine and its subsequent conversion to and purification of the hydrochloride salt. This process is typical for the production of amine hydrochlorides and is relevant to researchers working with this compound.

G cluster_synthesis Synthesis of 2,2-Difluoroethylamine cluster_isolation Isolation of Free Amine cluster_salt_formation Hydrochloride Salt Formation cluster_purification Purification start Starting Materials (e.g., 2,2-Difluoro-1-haloethane, Ammonia) reaction Amination Reaction (in a suitable solvent like DMSO) start->reaction workup Reaction Work-up (e.g., distillation of excess ammonia) reaction->workup distillation Distillation of 2,2-Difluoroethylamine workup->distillation hcl_addition Addition of HCl (e.g., HCl in an organic solvent) distillation->hcl_addition precipitation Precipitation of 2,2-Difluoroethylamine HCl hcl_addition->precipitation filtration Filtration precipitation->filtration crystallization Crystallization (from a suitable solvent) filtration->crystallization drying Drying under Vacuum crystallization->drying final_product Pure 2,2-Difluoroethylamine HCl drying->final_product

General workflow for the synthesis and purification of this compound.

Experimental Considerations for the Workflow:

  • Amination Reaction: This step typically involves reacting a 2,2-difluoro-1-haloethane with ammonia in a polar aprotic solvent. The reaction is often carried out under pressure and at elevated temperatures.

  • Isolation: The volatile 2,2-difluoroethylamine (free base) is typically isolated from the reaction mixture by distillation.

  • Salt Formation: The hydrochloride salt is formed by treating a solution of the free amine in an appropriate organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride (e.g., HCl gas or a solution of HCl in an organic solvent).

  • Purification: The precipitated hydrochloride salt is collected by filtration. Further purification can be achieved by crystallization from a solvent in which the salt has a higher solubility at an elevated temperature and lower solubility at room temperature or below. The final product is then dried under vacuum to remove residual solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically documented in publicly available literature, its properties as a water-soluble amine salt provide a strong basis for predicting its solubility behavior. Researchers can anticipate good solubility in polar protic solvents and limited solubility in nonpolar solvents. The provided general synthetic and purification workflow offers a practical guide for handling and purifying this important chemical intermediate. Further experimental studies are warranted to establish a comprehensive and quantitative solubility profile of this compound in a broad range of organic solvents to further aid in its application in scientific research.

A Technical Guide to 2,2-Difluoroethylamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-Difluoroethylamine Hydrochloride (HCl), a critical building block in modern medicinal chemistry and material science. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile.[1] 2,2-Difluoroethylamine HCl serves as a key reagent for introducing the valuable 2,2-difluoroethylamino moiety.

Physicochemical Properties

2,2-Difluoroethylamine HCl is a white to off-white solid at room temperature.[1][2] Its physical and chemical characteristics are crucial for its handling, storage, and application in synthesis.

A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueSource(s)
Appearance White to off-white solid/powder[1][2][3]
Melting Point 132-137 °C (with decomposition)[1][2][3]
Molecular Formula C₂H₆ClF₂N[1][3][4]
Molecular Weight 117.53 g/mol [1][3][4]
Purity (Assay) ≥95% - 99%[3]
Solubility (Free Amine) 276 g/L in Water (at 20°C)[5][6]
pKa (of conjugate acid) 7.09 ± 0.30 (Predicted for free amine)[7]
Partition Coefficient (Log P) 1.42 (at 22°C for free amine)[5][6]
Storage Conditions 2-8 °C[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis of 2,2-Difluoroethylamine HCl and its application in subsequent reactions are vital for researchers.

2.1. Synthesis of 2,2-Difluoroethylamine HCl via Reduction of 2,2-Difluoroacetamide

One common laboratory-scale synthesis involves the reduction of 2,2-difluoroacetamide.[2]

  • Materials:

    • 2,2-Difluoroacetamide

    • Diborane solution in Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

    • Anhydrous Diethyl Ether

    • Sodium Sulfate (anhydrous)

    • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,2-difluoroacetamide in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add a solution of diborane in THF dropwise to the cooled amide solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the slow, dropwise addition of a 6M HCl solution.

    • Remove the THF under reduced pressure.

    • Wash the resulting aqueous solution with diethyl ether to remove any non-polar impurities.

    • Make the aqueous layer basic (pH > 10) with a concentrated NaOH solution.

    • Extract the free amine into diethyl ether (3x).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and cool in an ice bath.

    • Bubble dry HCl gas through the ethereal solution to precipitate the 2,2-Difluoroethylamine HCl salt.

    • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

2.2. In-situ Generation of Difluoromethyl Diazomethane

2,2-Difluoroethylamine HCl is a precursor to the "elusive" difluoromethyl diazomethane (CF₂HCHN₂), a valuable reagent for introducing the difluoromethyl group.

  • Materials:

    • This compound

    • tert-Butyl nitrite

    • Acetic acid (catalytic amount)

    • Suitable solvent (e.g., Tetrahydrofuran, Dichloromethane)

    • Substrate for cycloaddition (e.g., an alkene or alkyne)

    • Reaction vessel, magnetic stirrer, ice bath.

  • Procedure:

    • To a solution of the alkene or alkyne substrate in the chosen solvent, add this compound.

    • Add a catalytic amount of acetic acid to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add tert-butyl nitrite to the stirred solution. The in-situ generation of difluoromethyl diazomethane will occur, which then reacts with the substrate.

    • Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or GC-MS until the starting material is consumed.

    • Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent for purification of the difluoromethylated product.

Applications in Research and Development

The unique properties conferred by the difluoromethyl group make 2,2-Difluoroethylamine HCl a compound of significant interest.

  • Pharmaceutical Development: It is a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.[1] The C-F bond's strength and the fluorine atoms' electronegativity can enhance metabolic stability and receptor binding affinity.[1]

  • Agrochemicals: The compound is used to create advanced pesticides and herbicides. The difluoromethyl group can improve the absorption and effectiveness of these agents.[1]

  • Material Science: It is explored in creating advanced polymers and coatings that require specific chemical properties for enhanced durability and performance.[1]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the in-situ generation of difluoromethyl diazomethane from 2,2-Difluoroethylamine HCl and its subsequent [3+2] cycloaddition reaction with an alkyne to form a difluoromethyl-pyrazole, a common scaffold in agrochemicals.

experimental_workflow reagents Reagents: - 2,2-Difluoroethylamine HCl - Alkyne Substrate - Solvent (e.g., THF) reaction_vessel Reaction Vessel (0°C to RT) reagents->reaction_vessel 1. Add catalyst Catalyst: Acetic Acid catalyst->reaction_vessel 2. Add diazotization Diazotization Reagent: tert-Butyl Nitrite diazotization->reaction_vessel 3. Add Slowly at 0°C in_situ_generation In-situ Generation: CF₂HCHN₂ reaction_vessel->in_situ_generation workup Aqueous Workup & Extraction reaction_vessel->workup 4. Quench cycloaddition [3+2] Cycloaddition in_situ_generation->cycloaddition Reacts with Alkyne cycloaddition->reaction_vessel purification Purification (e.g., Chromatography) workup->purification 5. Isolate Crude product Final Product: CF₂H-Pyrazole purification->product 6. Purify

Caption: Workflow for CF₂H-Pyrazole Synthesis.

References

PubChem and MDL number for 2,2-Difluoroethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-Difluoroethylamine hydrochloride, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical identifiers, physical properties, and a significant experimental application, providing a resource for its use in research and development.

Chemical Identifiers and Properties

This compound is a versatile reagent utilized in the synthesis of diverse fluorine-containing molecules. The introduction of a difluoroethyl moiety can significantly enhance the metabolic stability and bioactivity of parent compounds, making it a valuable tool in drug discovery.

Key Identifiers:

IdentifierValue
PubChem CID 18352163[1][2]
MDL Number MFCD04038283[2][3][4][5]
CAS Number 79667-91-7[1][2][3][4][5]

Physicochemical Data:

A summary of the key quantitative properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₂H₆ClF₂N[1][2][3][4]
Molecular Weight 117.53 g/mol [4]
Appearance White solid[2]
Melting Point 132-137 °C (with decomposition)[2][5]
Assay (Purity) ≥95%[5]
Storage Temperature 2-8 °C[2][5]

Experimental Protocols

A significant application of this compound is as a precursor for the in situ generation of the highly reactive intermediate, difluoromethyl diazomethane (CF₂HCHN₂). This intermediate is particularly useful for the synthesis of agrochemically important difluoromethyl-substituted pyrazoles through [3+2] cycloaddition reactions.[3]

In Situ Generation of Difluoromethyl Diazomethane and Synthesis of Difluoromethyl-Substituted Pyrazoles

This protocol describes a one-pot process for the generation of difluoromethyl diazomethane and its subsequent reaction with alkynes to yield pyrazoles. This method avoids the need to isolate the potentially toxic and explosive diazomethane intermediate.[3]

Methodology:

  • Reaction Setup: The reaction is typically conducted in a common organic solvent, such as chloroform, and can be performed in the presence of air.

  • Reagents:

    • This compound (starting material)

    • An alkyne (reaction partner)

    • tert-Butyl nitrite (diazotizing agent)[3][6]

    • A catalytic amount of acetic acid[3][6]

  • Procedure: To a solution of the alkyne and this compound in the reaction solvent, tert-butyl nitrite and a catalytic amount of acetic acid are added.

  • Reaction: The this compound is converted in situ to difluoromethyl diazomethane. This intermediate then undergoes a [3+2] cycloaddition reaction with the alkyne present in the reaction mixture.

  • Outcome: The process yields difluoromethyl-substituted pyrazoles. The reaction is noted to be practical and scalable, allowing for gram-scale preparation of the target compounds.[3]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of difluoromethyl-substituted pyrazoles using this compound.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A 2,2-Difluoroethylamine Hydrochloride E In Situ Generation of Difluoromethyl Diazomethane A->E B Alkyne F [3+2] Cycloaddition B->F C tert-Butyl Nitrite C->E D Acetic Acid (cat.) D->E E->F G Difluoromethyl-Substituted Pyrazole F->G

Caption: Experimental workflow for pyrazole synthesis.

Signaling Pathways and Biological Activity

This compound serves as a crucial building block in pharmaceutical research, particularly in the development of drugs targeting neurological disorders.[6] The incorporation of the difluoroethyl group can enhance properties such as metabolic stability and bioavailability. However, specific signaling pathways directly modulated by compounds derived from this compound are not extensively detailed in the available literature. Research is focused on the synthesis of novel chemical entities, with subsequent pharmacological evaluation required to elucidate specific biological targets and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Amination of 1-Halo-2,2-Difluoroethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a 2,2-difluoroethylamine moiety is a crucial step in the synthesis of numerous pharmaceutical and agrochemical compounds. The fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. This document provides detailed protocols for the amination of 1-halo-2,2-difluoroethanes, common precursors for synthesizing 2,2-difluoroethylamine and its derivatives. The primary method discussed is nucleophilic substitution using ammonia.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of 2,2-difluoroethylamine via amination of 1-halo-2,2-difluoroethanes.

Table 1: Amination of 1-Bromo-2,2-difluoroethane with Ammonia

SolventCatalyst/AdditiveMolar Ratio (Haloethane:Ammonia)Temperature (°C)Time (h)Yield (%)Reference
DMSOPotassium Iodide1:4100182[1]
n-ButanolPotassium Iodide1:4150278[2]
DMSOPotassium IodideNot Specified1001.213 (with 25% aq. NH3)[2]

Table 2: Amination of 1-Chloro-2,2-difluoroethane with Ammonia

SolventCatalyst/AdditiveMolar Ratio (Haloethane:Ammonia)Temperature (°C)Time (h)Yield (%)Reference
DMSOPotassium Iodide1:6143-1454.588[2]
N-MethylpyrrolidinePotassium Iodide1:8143-1455.570[2]
NoneNoneNot Specified80-200Not SpecifiedNot Specified[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables.

Protocol 1: Synthesis of 2,2-Difluoroethylamine from 1-Bromo-2,2-difluoroethane in DMSO[1]

Materials:

  • 1-Bromo-2,2-difluoroethane

  • Anhydrous ammonia

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Autoclave

Procedure:

  • To a pressure-stable, closed reaction vessel (autoclave), add 14.5 g (0.1 mol) of 2,2-difluoro-1-bromoethane, 0.5 g of potassium iodide, and 50 g of anhydrous DMSO.

  • Cool the autoclave and introduce 6.8 g (0.4 mol) of anhydrous ammonia.

  • Seal the autoclave and heat the reaction mixture to 100 °C with stirring.

  • Maintain the temperature at 100 °C for 1 hour.

  • After the reaction is complete, cool the mixture to 50 °C.

  • Carefully vent the excess ammonia.

  • The 2,2-difluoroethylamine product is then distilled from the reaction mixture under reduced pressure (1-10 mbar).

  • The collected distillate, which may contain small amounts of solvent, is redistilled at standard pressure to yield the pure product (82% yield).

Protocol 2: Synthesis of 2,2-Difluoroethylamine from 1-Chloro-2,2-difluoroethane in DMSO[2]

Materials:

  • 1-Chloro-2,2-difluoroethane

  • Anhydrous ammonia

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Autoclave

Procedure:

  • In a suitable autoclave, combine 25 g (0.249 mol) of 2,2-difluoro-1-chloroethane, 2.5 g of potassium iodide, and 250 g of anhydrous DMSO.

  • Add 25.4 g of anhydrous ammonia to the vessel.

  • Seal the autoclave and heat the reaction mixture to a temperature range of 143-145 °C while stirring.

  • Maintain this temperature for 4.5 hours.

  • After the reaction period, cool the autoclave to 50 °C and carefully distill off the excess ammonia.

  • The precipitated ammonium salt is removed by filtration and washed with a small amount of DMSO.

  • The free 2,2-difluoroethylamine is then distilled from the mother liquor and wash solution under reduced pressure (1-10 mbar) to afford the final product (88% yield).

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Charge Autoclave: - 1-Halo-2,2-difluoroethane - Solvent (e.g., DMSO) - Catalyst (e.g., KI) add_nh3 Add Anhydrous Ammonia start->add_nh3 seal Seal Autoclave add_nh3->seal heat Heat to Reaction Temperature (e.g., 100-150 °C) seal->heat react Stir for Specified Time (e.g., 1-5.5 h) heat->react cool Cool Reaction Mixture react->cool vent Vent Excess Ammonia cool->vent distill Distill Product (Vacuum) vent->distill redistill Redistill Product (Atmospheric Pressure) distill->redistill end end redistill->end Pure 2,2-Difluoroethylamine

Caption: Experimental workflow for the amination of 1-halo-2,2-difluoroethane.

Caption: General mechanism for the nucleophilic substitution of 1-halo-2,2-difluoroethane.

References

Application Notes & Protocols: Strategic Use of 2,2-Difluoroethylamine Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 2,2-Difluoroethylamine hydrochloride into bioactive molecules. We delve into the fundamental principles of fluorine in drug design, detail the physicochemical properties of this key building block, and provide validated, step-by-step protocols for its application in common synthetic transformations. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry.[1][2] This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2][3] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:

  • Modulating Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic functional groups, such as amines, which can be critical for optimizing solubility, absorption, and target engagement.[2][4]

  • Enhancing Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. This can block metabolically liable sites, leading to increased drug half-life and bioavailability.[1][2]

  • Improving Target Binding and Potency: The introduction of fluorine can alter a molecule's conformation and electronic distribution, leading to more favorable interactions with biological targets and enhanced potency.[2][5]

The 2,2-difluoroethyl moiety, provided by this compound, serves as a valuable bioisostere for various functional groups.[6][7] Bioisosteres are atoms or groups that share similar chemical and physical properties, allowing them to produce broadly similar biological effects.[6][8] The difluoroethyl group can act as a bioisosteric replacement to fine-tune molecular properties and overcome development hurdles.[6][9]

Physicochemical Properties of this compound

This compound is a versatile and valuable building block for introducing the difluoroethyl motif.[10] Its key properties are summarized below:

PropertyValueSource
CAS Number 79667-91-7[10]
Molecular Formula C₂H₆ClF₂N[10]
Molecular Weight 117.53 g/mol [10][11]
Appearance White solid/powder[10]
Melting Point 132-137 °C (decomposes)[10]
Solubility Highly soluble in water and alcohols[12]
Storage 2-8 °C[10]

Core Applications in Pharmaceutical Development

The unique properties of the difluoroethyl group make this compound a valuable reagent in several areas of drug discovery and development:[1][10]

  • CNS Disorders: The ability to modulate lipophilicity and pKa is particularly crucial for designing drugs that can effectively cross the blood-brain barrier.[2]

  • Oncology: Derivatives have been explored as probes for measuring tumor hypoxia.[12]

  • Infectious Diseases: The incorporation of fluorine is a strategy used in the development of novel antiviral and antifungal agents.[1]

  • Metabolic Diseases: Fluorination can enhance the metabolic stability of drug candidates, a key consideration for oral therapies.[2]

Experimental Protocols

The following protocols are designed to be robust and adaptable. The rationale behind key steps is provided to facilitate optimization for specific substrates.

General Handling and Safety Precautions

This compound should be handled with appropriate safety precautions.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[13]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Storage: Keep containers securely sealed and store in a cool, dry place away from incompatible materials.[13]

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[13]

Hazard Information

Signal Word: Warning/Danger

Hazard Statements: Toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

Protocol 1: N-Alkylation of an Aryl Halide

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNA_r_) reaction between 2,2-Difluoroethylamine and an activated aryl halide.

Workflow Diagram:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide (1.0 eq), 2,2-Difluoroethylamine HCl (1.2 eq), and Base (e.g., K₂CO₃, 2.5 eq) in a dry flask. B Add anhydrous solvent (e.g., DMF, DMSO). A->B 1 C Heat reaction mixture (e.g., 80-120 °C) and stir for 4-24h. B->C 2 D Monitor reaction progress by TLC or LC-MS. C->D 3 E Cool to RT, pour into water. D->E 4 F Extract with organic solvent (e.g., Ethyl Acetate). E->F 5 G Wash organic layer, dry, and concentrate. F->G 6 H Purify by flash column chromatography. G->H 7

Fig. 1: N-Alkylation Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and an anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[15][16]

    • Causality: The hydrochloride salt must be neutralized by a base to generate the free, nucleophilic amine. An excess of base is used to drive the reaction to completion and neutralize the HCl byproduct formed.

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the flask.[15]

    • Causality: Polar aprotic solvents are ideal for S_NAr reactions as they can solvate the cation of the base while not strongly solvating the amine nucleophile, thus enhancing its reactivity.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously.

    • Causality: Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

  • Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[15][16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15][16]

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a powerful, two-step, one-pot method to form C-N bonds. It involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[17][18]

Mechanism Overview:

Reductive_Amination Start Aldehyde/Ketone + 2,2-Difluoroethylamine Imine Imine / Iminium Ion Intermediate Start->Imine Imine Formation (Acid catalyst often used) Product N-(2,2-Difluoroethyl)amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Imine Reduction

Fig. 2: Reductive Amination Pathway

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF), add this compound (1.0-1.2 eq) and a base like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1-1.3 eq).[17]

    • Causality: The added base neutralizes the hydrochloride salt, liberating the free amine to react with the carbonyl compound. An acid catalyst (like acetic acid) can be added to facilitate imine formation, but is often omitted when using salt-free amines.[19]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a mild reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.[18][20]

    • Causality: These reagents are selective for the reduction of the iminium ion over the starting carbonyl compound, which is crucial for the success of the one-pot procedure. NaBH(OAc)₃ is often preferred due to its less toxic nature and effectiveness under mildly acidic conditions.[18]

  • Reaction Execution: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting carbonyl compound.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion

This compound is a powerful and versatile building block in modern pharmaceutical development. Its strategic application allows for the fine-tuning of critical drug-like properties, including metabolic stability, pKa, and target affinity. The protocols detailed in this guide provide a solid foundation for researchers to incorporate the valuable 2,2-difluoroethyl motif into their drug discovery programs, enabling the development of safer and more effective medicines.

References

Applications of 2,2-Difluoroethylamine HCl in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethylamine hydrochloride is a versatile and increasingly important building block in medicinal chemistry. The introduction of the 2,2-difluoroethylamino moiety into bioactive molecules can significantly enhance their pharmacological properties. The geminal fluorine atoms offer a unique combination of steric and electronic effects, leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the utilization of 2,2-difluoroethylamine HCl in the synthesis of novel therapeutic agents.

Key Applications in Drug Discovery

The 2,2-difluoroethylamino group serves as a valuable pharmacophore in modern drug design, primarily due to its ability to act as a bioisosteric replacement for other functional groups and to modulate the physicochemical properties of a molecule.

1. Bioisostere for Amide and Carbamate Groups: The difluoroethylamino group can mimic the hydrogen bonding capabilities and steric profile of amide and carbamate linkages. This substitution can lead to compounds with improved metabolic stability by blocking enzymatic hydrolysis, a common degradation pathway for amide-containing drugs. A notable example is in the development of cathepsin K inhibitors for the treatment of osteoporosis.

2. Modulation of Physicochemical Properties: The incorporation of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability. The electron-withdrawing nature of the fluorine atoms also lowers the pKa of the amine, which can influence drug-target interactions and pharmacokinetic profiles.

3. Agrochemicals: The unique properties imparted by the 2,2-difluoroethylamino group are also leveraged in the design of modern agrochemicals. For instance, it is a key component of the insecticide flupyradifurone, which acts as a nicotinic acetylcholine receptor (nAChR) agonist.[1]

4. Neuroscience: While still an emerging area, the introduction of the 2,2-difluoroethylamino moiety is being explored in the development of central nervous system (CNS) drug candidates. The modulation of lipophilicity and metabolic stability is particularly advantageous for designing molecules that can effectively cross the blood-brain barrier.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized using 2,2-difluoroethylamine or containing the 2,2-difluoroethylamino moiety.

Table 1: Biological Activity of Representative Compounds

Compound ClassTargetCompound ExampleIC50 / EC50Reference
Cathepsin K InhibitorCathepsin KA22 (novel scaffold)0.44 µMN/A
InsecticidenAChRFlupyradifuroneN/A[1]

Note: Data for a broader range of specific 2,2-difluoroethylamine HCl derived compounds with detailed IC50 values is limited in publicly available literature. The provided examples are illustrative of the potential potency of compounds containing the difluoroethylamino moiety.

Table 2: Physicochemical and Pharmacokinetic Properties

CompoundMolecular Weight ( g/mol )logP (calculated)Oral Bioavailability (%)Notes
2,2-Difluoroethylamine81.060.15Data not availableParent amine
Flupyradifurone288.681.2Data not availableSystemic insecticide

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Aromatic Halide with 2,2-Difluoroethylamine HCl

This protocol describes a general method for the nucleophilic aromatic substitution reaction between an activated aromatic halide and this compound.

Materials:

  • Aromatic halide (e.g., 4-fluoronitrobenzene) (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask, add the aromatic halide (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the reactants.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-(2,2-difluoroethyl)arylamine.

Protocol 2: Reductive Amination of an Aldehyde with 2,2-Difluoroethylamine HCl

This protocol outlines a general procedure for the synthesis of N-(2,2-difluoroethyl)amines via reductive amination.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE.

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir the mixture at room temperature for 30 minutes.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM twice.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-(2,2-difluoroethyl)amine derivative.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Starting Materials and Reagents react Stir at Specified Temperature start->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash and Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for synthesis.

cathepsin_k_pathway RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB TRAF6->NFkB AP1 AP-1 TRAF6->AP1 NFATc1 NFATc1 NFkB->NFATc1 AP1->NFATc1 CathepsinK_Gene Cathepsin K Gene (Transcription) NFATc1->CathepsinK_Gene promotes Pro_CathepsinK Pro-Cathepsin K CathepsinK_Gene->Pro_CathepsinK translation Active_CathepsinK Active Cathepsin K Pro_CathepsinK->Active_CathepsinK maturation BoneMatrix Bone Matrix (Collagen I) Active_CathepsinK->BoneMatrix degrades BoneResorption Bone Resorption BoneMatrix->BoneResorption Inhibitor 2,2-Difluoroethylamine- based Inhibitor Inhibitor->Active_CathepsinK inhibits

Caption: Cathepsin K signaling in bone resorption.

References

Application Notes and Protocols for Enhancing Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability, the susceptibility of a drug candidate to biotransformation, is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic success.[1] Compounds with low metabolic stability are rapidly cleared from the body, leading to reduced bioavailability and short duration of action, necessitating higher or more frequent dosing.[2][3] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a key objective in the drug discovery and development process.[1][2]

This document provides detailed application notes and protocols for assessing and enhancing the metabolic stability of drug candidates. It covers key in vitro assays, strategies for structural modification, and data interpretation to guide the optimization of lead compounds.

Key Concepts in Drug Metabolism

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[4][5]

  • Phase I Reactions: These reactions, primarily catalyzed by Cytochrome P450 (CYP450) enzymes, introduce or expose functional groups (e.g., hydroxyl, amine, sulfhydryl) on the drug molecule.[4][6][7] This process generally increases the hydrophilicity of the compound and provides sites for Phase II conjugation. The most significant CYP450 enzymes in human drug metabolism include CYP3A4, CYP2D6, CYP2C9, and CYP1A2.[6][8]

  • Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[4] This further increases water solubility and facilitates excretion.

The interplay of these enzymatic processes determines the rate and extent of a drug's metabolism and ultimately its metabolic stability.

Strategies for Enhancing Metabolic Stability

Improving metabolic stability often involves structural modifications to the drug candidate to reduce its affinity for metabolizing enzymes or to block sites of metabolic attack.[1]

Common Strategies:

  • Blocking Metabolic Soft Spots: Identifying and modifying the most metabolically labile positions ("soft spots") in a molecule is a primary strategy. This can be achieved by:

    • Introducing Steric Hindrance: Placing bulky groups near a metabolically susceptible site can physically block the approach of metabolizing enzymes.[2] For example, introducing a t-butyl group can prevent N-dealkylation.[2]

    • Altering Electronic Properties: Introducing electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism.[9]

    • Isosteric/Bioisosteric Replacement: Replacing a metabolically labile group with a more stable isostere or bioisostere can improve stability while maintaining biological activity.[10] For instance, replacing an unsubstituted phenyl ring with a pyridine ring can reduce susceptibility to oxidation.[9]

  • Deuteration: Replacing hydrogen atoms at metabolic hotspots with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[10][11] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy to break.[10]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for CYP450 enzymes.[10] Reducing lipophilicity can therefore decrease the rate of metabolism.

  • Structural Rigidification: Introducing conformational constraints, such as cyclization, can sometimes orient the molecule in a way that is less favorable for binding to metabolizing enzymes.[11]

In Vitro Metabolic Stability Assays

In vitro assays are essential tools for evaluating the metabolic stability of drug candidates in a high-throughput manner.[12] The two most common systems are liver microsomes and hepatocytes.[13][14]

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by CYP450 enzymes.[15][16] Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of these enzymes.[16]

Protocol: Human Liver Microsome Stability Assay [16][17][18][19]

  • Materials:

    • Pooled human liver microsomes

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compounds (e.g., testosterone, verapamil)

    • Acetonitrile with an internal standard for reaction termination and sample analysis

    • 96-well plates

    • Incubator/shaker (37°C)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[15]

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[20]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[20]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes and their necessary cofactors.[5][21] This assay provides a more comprehensive assessment of metabolic stability.[15][21]

Protocol: Cryopreserved Human Hepatocyte Stability Assay [20][21][22]

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte plating and incubation media (e.g., Williams' Medium E)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Positive control compounds (e.g., 7-ethoxycoumarin, testosterone)

    • Collagen-coated plates

    • Acetonitrile with an internal standard

    • Incubator (37°C, 5% CO2)

    • LC-MS/MS system

  • Procedure:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach for several hours.

    • Prepare the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).

    • Remove the plating medium from the hepatocytes and add the medium containing the test compound.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture and terminate the reaction with cold acetonitrile containing an internal standard.

    • Process the samples for LC-MS/MS analysis to determine the concentration of the parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant (k), in vitro half-life (t½), and intrinsic clearance (CLint).

    • For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.[20]

Data Presentation

The quantitative data from metabolic stability assays should be summarized in a clear and structured format to allow for easy comparison between different drug candidates.

Table 1: In Vitro Metabolic Stability Data for Drug Candidates

Compound IDAssay TypeIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint)
Candidate A Human Liver Microsomes4525 µL/min/mg protein
Candidate B Human Liver Microsomes> 60< 10 µL/min/mg protein
Candidate C Human Hepatocytes3040 µL/min/10^6 cells
Candidate D Human Hepatocytes9015 µL/min/10^6 cells
Positive Control 1 Human Liver Microsomes1575 µL/min/mg protein
Positive Control 2 Human Hepatocytes2060 µL/min/10^6 cells

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

DrugMetabolismPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug Candidate CYP450 CYP450 Enzymes (e.g., CYP3A4, 2D6) Drug->CYP450 Oxidation, Reduction, Hydrolysis Excretion Excretion (Urine/Bile) Drug->Excretion Minor Pathway Metabolite1 Oxidized/Hydrolyzed Metabolite CYP450->Metabolite1 UGT UGT, SULT, GST Enzymes Metabolite1->UGT Conjugation Metabolite2 Conjugated Metabolite UGT->Metabolite2 Metabolite2->Excretion

Caption: Overview of Phase I and Phase II drug metabolism pathways.

MicrosomalStabilityWorkflow Start Start: Prepare Reagents Incubation Incubate Drug Candidate with Liver Microsomes & NADPH at 37°C Start->Incubation TimePoints Sample at Multiple Time Points (0-60 min) Incubation->TimePoints Termination Terminate Reaction with Cold Acetonitrile + Internal Standard TimePoints->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data Calculate t½ and CLint Analysis->Data

Caption: Experimental workflow for the liver microsomal stability assay.

StabilityOptimizationLogic Lead Initial Lead Compound MetabolicAssay In Vitro Metabolic Stability Assay Lead->MetabolicAssay DataAnalysis Identify Metabolic 'Soft Spots' MetabolicAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Modification Structural Modification (e.g., Blocking, Deuteration) SAR->Modification Modification->Lead Iterative Cycle Optimized Optimized Candidate Modification->Optimized

Caption: Iterative cycle of metabolic stability optimization in drug discovery.

Conclusion

The assessment and optimization of metabolic stability are integral to the successful development of new therapeutic agents. By employing robust in vitro assays and rational medicinal chemistry strategies, researchers can design drug candidates with improved pharmacokinetic properties, leading to safer and more effective medicines. The protocols and guidelines presented here provide a framework for integrating metabolic stability considerations throughout the drug discovery process.

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 2,2-Difluoroethylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2,2-Difluoroethylamine Hydrochloride (HCl) as a key building block in the synthesis of novel agrochemicals. The incorporation of the 2,2-difluoroethyl moiety is a critical strategy in modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and improved physicochemical properties of the active ingredients.[1] This document outlines the synthesis of two major classes of agrochemicals: N-(2,2-difluoroethyl)pyrazole-4-carboxamide fungicides and N-(2,2-difluoroethyl)-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide herbicides.

I. Synthesis of N-(2,2-difluoroethyl)pyrazole-4-carboxamide Fungicides

The pyrazole carboxamide scaffold is a cornerstone of many modern fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs). The introduction of a 2,2-difluoroethyl group onto the amide nitrogen can significantly enhance the fungicidal activity. The general synthesis involves the acylation of 2,2-difluoroethylamine with a pyrazole-4-carbonyl chloride.

Experimental Workflow: Synthesis of N-(2,2-difluoroethyl)pyrazole-4-carboxamides

cluster_0 Preparation of 2,2-Difluoroethylamine (free base) cluster_1 Synthesis of Pyrazole-4-carbonyl Chloride cluster_2 Amide Coupling Reaction A 2,2-Difluoroethylamine HCl C 2,2-Difluoroethylamine (free base) A->C Neutralization B Base (e.g., Triethylamine, NaHCO₃) in an organic solvent (e.g., DCM) B->C G N-(2,2-difluoroethyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide C->G D 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid F 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride D->F Chlorination E Chlorinating Agent (e.g., SOCl₂, Oxalyl Chloride) in an inert solvent (e.g., Toluene, DCM) E->F F->G Acylation H Purification (e.g., Column Chromatography, Recrystallization) G->H I Final Product H->I

Caption: Workflow for the synthesis of N-(2,2-difluoroethyl)pyrazole-4-carboxamide fungicides.

Experimental Protocol: Synthesis of N-(2,2-difluoroethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • This compound

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Acid Chloride: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC. After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is used in the next step without further purification.

  • Amide Coupling: In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise and stir for 30 minutes. A solution of the crude pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM is then added dropwise to the cooled amine suspension. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2,2-difluoroethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of a representative N-(2,2-difluoroethyl)pyrazole-4-carboxamide against various plant pathogens.

CompoundTarget FungusEC₅₀ (µg/mL)[1][4][5]
N-(2,2-difluoroethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideBotrytis cinerea2.432
Rhizoctonia solani2.182
Valsa mali1.787
Thielaviopsis cucumeris1.638
Fusarium oxysporum8.073
Fusarium graminearum6.043

II. Synthesis of N-(2,2-difluoroethyl)-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide Herbicides

The triazolopyrimidine sulfonamides are a significant class of herbicides that act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme.[6] The introduction of a 2,2-difluoroethylamino group can modulate the herbicidal activity and crop selectivity. The synthesis typically involves the reaction of a triazolopyrimidine sulfonyl chloride with 2,2-difluoroethylamine.

Signaling Pathway: Mode of Action of Triazolopyrimidine Sulfonamide Herbicides

A N-(2,2-difluoroethyl)- [1,2,4]triazolo[1,5-a]pyrimidine -2-sulfonamide B Acetohydroxyacid Synthase (AHAS) A->B Inhibition C Biosynthesis of Branched-Chain Amino Acids (Val, Leu, Ile) B->C Catalysis D Protein Synthesis Inhibition C->D Essential for E Cell Division Arrest D->E F Plant Death E->F

Caption: Inhibition of AHAS by N-(2,2-difluoroethyl)triazolopyrimidine sulfonamides disrupts amino acid synthesis, leading to plant death.

Experimental Protocol: Synthesis of N-(2,2-difluoroethyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

Materials:

  • 5-Methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

  • This compound

  • Pyridine or other suitable base

  • Anhydrous acetonitrile or other suitable polar aprotic solvent

  • Hydrochloric acid (1N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve 5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile. In a separate flask, dissolve this compound (1.2 eq) in pyridine and add to the sulfonyl chloride solution at room temperature with stirring.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10-12 hours, monitoring its progress by TLC.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2,2-difluoroethyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide.

Herbicidal Activity Data

The following table presents the post-emergence herbicidal activity of a representative N-(2,2-difluoroethyl)-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide against various weed species.

CompoundTarget Weed SpeciesGrowth Inhibition (%) at 150 g a.i./ha[7]
N-(2,2-difluoroethyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamideEchinochloa crusgalli95
Digitaria sanguinalis88
Amaranthus retroflexus100
Chenopodium album100
Brassica campestris92

III. Conclusion

2,2-Difluoroethylamine HCl is a versatile and valuable building block for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate its successful incorporation into fungicidal pyrazole carboxamides and herbicidal triazolopyrimidine sulfonamides. The resulting compounds exhibit significant biological activity, highlighting the potential of the 2,2-difluoroethyl moiety to enhance the performance of agrochemical active ingredients. Further exploration of this building block in the synthesis of other agrochemical scaffolds is warranted.

References

Application Notes and Protocols for 2,2-Difluoroethylamine Hydrochloride in Perovskite Solar Cell Defect Passivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2-Difluoroethylamine hydrochloride (DFEACl or FEACl) as a defect passivation agent in the fabrication of high-performance and stable formamidinium lead iodide (FAPbI₃) perovskite solar cells.

Introduction

Defect passivation at the bulk and interfaces of perovskite films is crucial for enhancing the power conversion efficiency (PCE) and long-term stability of perovskite solar cells (PSCs).[1] Various additives have been explored to mitigate defects such as vacancies and uncoordinated ions. This compound has emerged as a promising additive that significantly improves the quality of the perovskite film, leading to superior device performance and stability compared to commonly used additives like methylammonium chloride (MACl).[1][2]

The introduction of FEACl into the FAPbI₃ precursor solution promotes the growth of larger perovskite grains, enhances the crystallinity, and stabilizes the desired photoactive α-phase of FAPbI₃.[1][2] Unlike smaller cations, the larger 2,2-difluoroethylammonium cation is not incorporated into the perovskite lattice, thereby preserving the intrinsic bandgap of FAPbI₃.[2] Its primary role is to passivate defects, reduce non-radiative recombination, and consequently boost the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.[1]

Quantitative Data Presentation

The following tables summarize the photovoltaic performance of FAPbI₃-based perovskite solar cells fabricated with and without this compound as an additive.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with Varying FEACl Concentrations. [1]

Additive (mol %)VOC (V)JSC (mA cm⁻²)FF (%)PCE (%)
0 (Control with MACl)1.13024.9181.9523.07
51.14224.8582.5023.58
10 1.154 24.96 84.37 24.30
151.13524.7881.2322.89

Data represents the champion device performance under reverse scanning conditions.

Table 2: Device Stability of Unpackaged Perovskite Solar Cells. [1][2]

AdditiveStorage ConditionsDuration (hours)PCE Retention (%)
10 mol % FEACl25 °C, 20-30% Relative Humidity100083.57

Experimental Protocols

This section provides a detailed methodology for the fabrication of high-efficiency FAPbI₃ perovskite solar cells using this compound as a passivating additive.

Materials and Reagents
  • Formamidinium iodide (FAI)

  • Lead iodide (PbI₂)

  • This compound (FEACl)

  • Methylammonium chloride (MACl) - for control devices

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Indium tin oxide (ITO) coated glass substrates

  • Tin oxide (SnO₂) colloidal dispersion

  • Spiro-OMeTAD

  • Chlorobenzene

  • Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

  • 4-tert-Butylpyridine (tBP)

  • Silver (Ag) evaporation pellets

Device Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Finalization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment SnO2_Deposition SnO2 Electron Transport Layer Deposition (Spin-coating & Annealing) Plasma_Treatment->SnO2_Deposition Perovskite_Deposition Perovskite Active Layer Deposition (Spin-coating with FEACl additive & Annealing) SnO2_Deposition->Perovskite_Deposition Spiro_Deposition Spiro-OMeTAD Hole Transport Layer Deposition (Spin-coating) Perovskite_Deposition->Spiro_Deposition Ag_Deposition Silver Back Electrode Deposition (Thermal Evaporation) Spiro_Deposition->Ag_Deposition

Caption: Experimental workflow for the fabrication of perovskite solar cells.

Detailed Fabrication Steps
  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are dried with a nitrogen gun and then treated with oxygen plasma for 10 minutes to enhance surface wettability.

  • Electron Transport Layer (ETL) Deposition:

    • A layer of SnO₂ is deposited on the ITO substrate by spin-coating a colloidal dispersion at 3000 rpm for 30 seconds.

    • The substrates are then annealed at 150 °C for 30 minutes in ambient air.

  • Perovskite Precursor Solution Preparation:

    • Control Solution (with MACl): Prepare a 1.5 M solution by dissolving FAI and PbI₂ in a mixed solvent of DMF and DMSO (4:1 v/v). Add MACl to this solution.

    • FEACl Solution: Prepare a 1.5 M solution by dissolving FAI and PbI₂ in a mixed solvent of DMF and DMSO (4:1 v/v). Add this compound (FEACl) at the desired molar concentration (e.g., 10 mol %).

  • Perovskite Active Layer Deposition:

    • Transfer the SnO₂-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the prepared perovskite precursor solution (with or without FEACl) onto the SnO₂ layer at 4000 rpm for 30 seconds.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate after approximately 15 seconds.

    • Anneal the perovskite films at 150 °C for 15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, and then add 17.5 µL of Li-TFSI solution (520 mg mL⁻¹ in acetonitrile) and 28.8 µL of tBP.

    • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition:

    • Finally, deposit an 80 nm thick silver (Ag) back electrode by thermal evaporation through a shadow mask.

Defect Passivation Signaling Pathway

The proposed mechanism for defect passivation by this compound involves its interaction at the grain boundaries and surface of the perovskite film. The FEA⁺ cation, due to its larger size, does not get incorporated into the perovskite lattice but instead passivates defects, while the Cl⁻ anion can also contribute to defect reduction and improved crystallinity.[1][2]

G cluster_0 Perovskite Precursor Solution cluster_1 Crystallization & Defect Formation cluster_2 Defect Passivation Mechanism cluster_3 Improved Device Performance Precursor FAPbI3 Precursors (FAI + PbI2) Crystallization Perovskite Film Formation (Spin-coating & Annealing) Precursor->Crystallization FEACl_additive DFEACl Additive (FEA+ + Cl-) FEA_passivation FEA+ Cation Passivation (at grain boundaries & surface) FEACl_additive->FEA_passivation Cl_passivation Cl- Anion Passivation (improves crystallinity) FEACl_additive->Cl_passivation Defects Intrinsic Defects (e.g., Pb2+ undercoordination, halide vacancies) Crystallization->Defects generates Reduced_recombination Reduced Non-radiative Recombination Defects->Reduced_recombination leads to FEA_passivation->Defects passivates Cl_passivation->Defects reduces Enhanced_performance Increased PCE, Voc, FF & Stability Reduced_recombination->Enhanced_performance

Caption: Proposed mechanism of defect passivation by DFEACl in perovskite solar cells.

References

Application Notes and Protocols for Fluorinated Probes in Tumor Hypoxia Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorinated probes for the detection and quantification of tumor hypoxia, a critical factor in cancer progression and treatment resistance. The following sections detail the underlying principles of hypoxia-responsive fluorinated probes, present comparative data for probe selection, and offer detailed protocols for their synthesis and application in both in vitro and in vivo settings.

Application Notes

Introduction to Tumor Hypoxia and the Role of Fluorinated Probes

Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors resulting from a mismatch between rapid cancer cell proliferation and inadequate blood supply.[1] Hypoxia is a negative prognostic indicator, contributing to increased tumor aggressiveness, metastasis, and resistance to radiotherapy and chemotherapy.[2] Therefore, the accurate and non-invasive measurement of tumor hypoxia is of paramount importance for cancer diagnosis, treatment planning, and the development of hypoxia-activated drugs.

Fluorinated (¹⁹F) probes, in conjunction with ¹⁹F Magnetic Resonance Imaging (MRI) or Spectroscopy (MRS), offer a powerful and quantitative method for measuring tumor hypoxia. ¹⁹F MRI is particularly advantageous due to the negligible endogenous fluorine signal in biological tissues, which provides a high contrast-to-noise ratio for "hot-spot" imaging.[3] Various classes of fluorinated probes have been developed, each with a distinct mechanism of action for detecting hypoxic environments.

Mechanisms of Action of Fluorinated Hypoxia Probes

The primary mechanisms by which fluorinated probes detect hypoxia involve bioreductive activation or redox-sensitive paramagnetic quenching.

  • Bioreductive Probes (e.g., Nitroimidazoles): These probes, such as the widely studied 2-nitroimidazole derivatives, are selectively reduced by intracellular nitroreductases that are overexpressed under hypoxic conditions. This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, causing the probe to be trapped within hypoxic cells.[4] The accumulation of the ¹⁹F-labeled probe in these regions can then be detected and quantified by ¹⁹F MRS/MRI.[5]

  • Redox-Sensitive Probes (e.g., Cu(II) and Eu(II/III)-based): These probes utilize a paramagnetic metal center that influences the ¹⁹F MR signal.

    • Copper(II)-based probes: Paramagnetic Cu(II) quenches the ¹⁹F MR signal of a nearby fluorine atom. Under hypoxic conditions, Cu(II) is reduced to diamagnetic Cu(I), which eliminates the quenching effect and "turns on" the ¹⁹F MR signal.[6]

    • Europium(II/III)-based ratiometric probes: These advanced probes offer a concentration-independent measurement of hypoxia.[7] Paramagnetic Eu(II) enhances the T1-weighted ¹H MRI signal, while not significantly affecting the ¹⁹F signal. In the presence of oxygen, Eu(II) is oxidized to Eu(III), which quenches the T1 enhancement but can be detected via its ¹⁹F signal. By taking a ratio of the ¹H and ¹⁹F signals, a quantitative and concentration-independent measure of hypoxia can be obtained.[5][7]

Signaling Pathway of Bioreductive Nitroimidazole Probes

G Mechanism of Bioreductive Nitroimidazole Probes Probe Fluorinated 2-Nitroimidazole Probe HypoxicCell Hypoxic Cell Probe->HypoxicCell Diffusion ReducedProbe Reduced Reactive Intermediate Probe->ReducedProbe Reduction Nitroreductase Nitroreductase (Overexpressed) HypoxicCell->Nitroreductase Nitroreductase->ReducedProbe Macromolecules Intracellular Macromolecules ReducedProbe->Macromolecules Covalent Binding TrappedProbe Covalently Bound Probe Macromolecules->TrappedProbe Detection 19F MRS/MRI Signal Detection TrappedProbe->Detection Signal Accumulation

Mechanism of Bioreductive Nitroimidazole Probes

Workflow for Redox-Sensitive Probes

G Workflow of Redox-Sensitive Probes cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions NormoxicProbe Paramagnetic Probe (e.g., Cu(II)) NormoxicSignal 19F Signal Quenched ('OFF') NormoxicProbe->NormoxicSignal Detection 19F MRS/MRI Measurement NormoxicSignal->Detection HypoxicProbe Paramagnetic Probe (e.g., Cu(II)) ReducedProbe Reduced Diamagnetic Probe (e.g., Cu(I)) HypoxicProbe->ReducedProbe Reduction HypoxicSignal 19F Signal Unquenched ('ON') ReducedProbe->HypoxicSignal HypoxicSignal->Detection

Workflow of Redox-Sensitive Probes
Quantitative Data Presentation

The selection of an appropriate fluorinated probe depends on the specific experimental needs, including the desired sensitivity, imaging modality, and biological system. The following table summarizes key quantitative performance indicators for different classes of fluorinated hypoxia probes.

Probe ClassExample ProbePrinciple of DetectionIn Vitro Signal ChangeIn Vivo Tumor-to-Muscle RatioKey AdvantagesKey Limitations
Nitroimidazole TF-MISOBioreductive TrappingPreferential accumulation in anoxic cells.[8]~2-3 at 6h post-injectionWell-validated mechanism, good in vivo retention.Slow clearance from normoxic tissues, modest signal enhancement.
Nitroimidazole Al¹⁸F-NOTA-NIBioreductive TrappingHypoxic/Normoxic uptake ratio of ~2.3.[9]~2.0 at 2h post-injectionHigh hydrophilicity, rapid clearance from normoxic tissue.[9]Lower absolute tumor uptake compared to more lipophilic probes.[9]
Copper-based CuATSMF₃-FlAcRedox-sensitive Quenching>7-fold increase in ¹⁹F NMR SNR in hypoxic vs. normoxic cells.[3]N/A"Turn-on" signal provides high contrast, potential for bimodal imaging (fluorescence).[3]In vivo validation is still emerging.
Europium-based 2Eu(II)/2Eu(III)Ratiometric (¹H/¹⁹F)Concentration-independent hypoxia index.[10]Demonstrated in vivo mapping of hypoxic regions.[7][10]Ratiometric detection avoids concentration dependence, quantitative.[5][7][10]More complex synthesis and data analysis.
Fluorescent Azo-based ProbesBioreductive CleavageUp to 11-fold fluorescence enhancement.[11]N/AHigh sensitivity, suitable for microscopy and optical imaging.Limited tissue penetration for in vivo applications.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Nitroimidazole Probe (TF-MISO analogue)

This protocol describes a general method for the synthesis of a 2-nitroimidazole derivative, analogous to TF-MISO, for use as a ¹⁹F MRS/MRI hypoxia probe.

Materials:

  • 2-Nitroimidazole

  • 1-bromo-3-chloro-propane

  • 2,2,2-trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Alkylation of 2-Nitroimidazole:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-nitroimidazole in anhydrous DMF.

    • Add sodium hydride portion-wise at 0°C and stir for 30 minutes.

    • Add 1-bromo-3-chloro-propane dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (EtOAc/hexane gradient) to yield 1-(3-chloropropyl)-2-nitroimidazole.

  • Fluorination:

    • In a separate flask under nitrogen, add 2,2,2-trifluoroethanol to a suspension of sodium hydride in anhydrous DMF at 0°C and stir for 30 minutes.

    • Add a solution of 1-(3-chloropropyl)-2-nitroimidazole in anhydrous DMF dropwise.

    • Heat the reaction mixture at 80°C overnight.

    • Cool the reaction to room temperature, quench with water, and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by silica gel column chromatography to yield the TF-MISO analogue.

  • Characterization:

    • Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Synthesis Workflow

G Synthesis of a TF-MISO Analogue Start1 2-Nitroimidazole Intermediate 1-(3-chloropropyl)-2-nitroimidazole Start1->Intermediate Alkylation Reagent1 1-bromo-3-chloro-propane NaH, DMF Reagent1->Intermediate FinalProduct TF-MISO Analogue Intermediate->FinalProduct Fluorination Start2 2,2,2-trifluoroethanol Start2->FinalProduct Reagent2 NaH, DMF Reagent2->FinalProduct Purification Column Chromatography FinalProduct->Purification Characterization NMR, Mass Spec Purification->Characterization

Synthesis of a TF-MISO Analogue
Protocol 2: In Vitro Evaluation of Fluorinated Hypoxia Probes

This protocol details the procedure for assessing the hypoxia-selective accumulation or activation of a fluorinated probe in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Fluorinated hypoxia probe

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride, CoCl₂)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Instrumentation for probe detection (e.g., NMR spectrometer for ¹⁹F MRS, fluorescence microscope or plate reader)

Procedure:

  • Cell Culture and Plating:

    • Culture cancer cells in standard conditions (37°C, 5% CO₂).

    • Seed cells into appropriate culture vessels (e.g., 6-well plates, petri dishes) and allow them to adhere overnight.

  • Induction of Hypoxia:

    • Hypoxia Chamber: Place one set of plates in a hypoxia chamber and purge with a gas mixture of 5% CO₂, 95% N₂ (or desired low O₂ concentration) for the desired duration (e.g., 24 hours). Maintain a parallel set of plates in normoxic conditions (21% O₂).

    • Chemical Induction: Alternatively, treat cells with a chemical inducer like CoCl₂ (e.g., 100-200 µM) for 24 hours to mimic hypoxia by stabilizing HIF-1α.

  • Probe Incubation:

    • Prepare a stock solution of the fluorinated probe in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in cell culture medium.

    • Add the probe-containing medium to both normoxic and hypoxic cells and incubate for a predetermined time (e.g., 2-4 hours).

  • Sample Preparation and Analysis:

    • For ¹⁹F MRS:

      • Wash the cells with cold PBS to remove unbound probe.

      • Lyse the cells and collect the lysate.

      • Transfer the lysate to an NMR tube for ¹⁹F MRS analysis. Acquire spectra and quantify the integrated ¹⁹F signal, normalizing to cell number or protein concentration.

    • For Fluorescence Microscopy/Plate Reader:

      • Wash the cells with PBS.

      • For microscopy, image the cells directly. For a plate reader, lyse the cells and measure the fluorescence intensity of the lysate.

      • Quantify the fluorescence intensity and compare the signal between normoxic and hypoxic conditions.

In Vitro Experimental Workflow

G In Vitro Probe Evaluation Workflow CellCulture Cancer Cell Culture HypoxiaInduction Induce Hypoxia (Chamber or CoCl2) CellCulture->HypoxiaInduction NormoxiaControl Normoxia Control (21% O2) CellCulture->NormoxiaControl ProbeIncubation Incubate with Fluorinated Probe HypoxiaInduction->ProbeIncubation NormoxiaControl->ProbeIncubation Washing Wash to Remove Unbound Probe ProbeIncubation->Washing Analysis Signal Quantification (19F MRS or Fluorescence) Washing->Analysis Comparison Compare Hypoxic vs. Normoxic Signal Analysis->Comparison G In Vivo 19F MRI Workflow TumorModel Establish Tumor Xenograft Model ProbeAdmin Administer Fluorinated Probe TumorModel->ProbeAdmin AnimalPrep Anesthetize and Position Animal ProbeAdmin->AnimalPrep H_MRI Acquire Anatomical 1H MRI AnimalPrep->H_MRI F_MRI Acquire 19F MRI/MRS AnimalPrep->F_MRI ImageAnalysis Co-register Images and Quantify 19F Signal H_MRI->ImageAnalysis F_MRI->ImageAnalysis HypoxiaMap Generate Hypoxia Map ImageAnalysis->HypoxiaMap

References

Application Notes and Protocols for the Incorporation of Difluoroethylamine into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The difluoroethylamine moiety (–CH₂CHF₂) serves as a valuable building block in this endeavor. Its introduction can significantly modulate the physicochemical and biological characteristics of a lead compound. This document provides detailed protocols for the two primary methods of incorporating 2,2-difluoroethylamine into bioactive molecules: reductive amination and amide coupling.

Core Concepts and Strategies

The two most common and versatile methods for covalently attaching a 2,2-difluoroethylamine group to a bioactive scaffold are:

  • Reductive Amination: This method is ideal for modifying molecules that contain an aldehyde or ketone functional group. The carbonyl group is first condensed with 2,2-difluoroethylamine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

  • Amide Coupling: This strategy is employed when the bioactive molecule possesses a carboxylic acid moiety. The carboxylic acid is activated using a coupling reagent to facilitate nucleophilic attack by 2,2-difluoroethylamine, forming a stable amide bond.

The choice of method depends on the functional groups present on the bioactive molecule. Both methods are widely used in the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Reductive Amination of a Bioactive Aldehyde with 2,2-Difluoroethylamine

This protocol describes a general procedure for the reductive amination of a bioactive aldehyde with 2,2-difluoroethylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Bioactive aldehyde (1.0 eq)

  • 2,2-Difluoroethylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the bioactive aldehyde (1.0 eq) and dissolve it in anhydrous DCM or DCE (0.1-0.5 M).

  • Add 2,2-difluoroethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired N-(2,2-difluoroethyl) bioactive amine.

Protocol 2: Amide Coupling of a Bioactive Carboxylic Acid with 2,2-Difluoroethylamine

This protocol outlines a general procedure for the formation of an amide bond between a bioactive carboxylic acid and 2,2-difluoroethylamine using HATU as the coupling reagent.

Materials:

  • Bioactive carboxylic acid (1.0 eq)

  • 2,2-Difluoroethylamine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve the bioactive carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 2,2-difluoroethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired N-(2,2-difluoroethyl) bioactive amide.

Data Presentation

The following table summarizes representative yields for the incorporation of amines into bioactive molecules using the described methods. While specific data for 2,2-difluoroethylamine is often embedded in larger studies, these examples provide a general expectation of efficiency. For instance, the synthesis of amide derivatives of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen has been reported with various amines, demonstrating the feasibility of this approach.[1][2][3][4]

Bioactive ScaffoldFunctional GroupCoupling PartnerMethodCoupling ReagentSolventYield (%)Reference
IbuprofenCarboxylic AcidVarious AminesAmide CouplingDCCDCM55-78[2]
VanillinAldehydep-ToluidineReductive AminationNaBH₄Ethanol~90[5][6]
Artemisinin derivativeAldehydeVarious AminesReductive AminationNaBH(OAc)₃DCE60-85[7][8]
Kinase Inhibitor CoreCarboxylic AcidVarious AminesAmide CouplingHATUDMF70-95[9][10]

Note: DCC = Dicyclohexylcarbodiimide, DCM = Dichloromethane, NaBH₄ = Sodium Borohydride, NaBH(OAc)₃ = Sodium triacetoxyborohydride, DCE = 1,2-Dichloroethane, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DMF = N,N-Dimethylformamide. Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for Parallel Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a library of difluoroethylaminated analogs for SAR studies. This process enables the rapid generation and purification of multiple compounds for biological screening.[11]

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_screening Screening Bioactive_Scaffold Bioactive Scaffold (Aldehyde or Carboxylic Acid) Reagents Dispense Reagents (2,2-Difluoroethylamine, Coupling agents, Reducing agents, Solvents) Bioactive_Scaffold->Reagents Reaction Parallel Reaction (Reductive Amination or Amide Coupling) Reagents->Reaction Workup Parallel Workup (Quenching, Extraction) Reaction->Workup Purification Automated Purification (e.g., Prep-HPLC) Workup->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Screening Biological Screening (e.g., Kinase Assay, Binding Assay) Analysis->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis

Caption: Workflow for parallel synthesis of difluoroethylaminated analogs.

Signaling Pathway Inhibition

The introduction of a difluoroethylamine moiety can alter the binding affinity of a drug candidate for its target, such as a protein kinase, thereby modulating its effect on a cellular signaling pathway. The diagram below illustrates a hypothetical scenario where a difluoroethylaminated inhibitor targets a kinase in a cancer-related signaling cascade.

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase 1 (e.g., RAF) Receptor->Kinase_1 Kinase_2 Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 Kinase_3 Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Difluoroethylaminated Kinase Inhibitor Inhibitor->Kinase_2

Caption: Inhibition of a kinase signaling pathway by a difluoroethylaminated drug.

References

Application Notes and Protocols: 2,2-Difluoroethylamine Hydrochloride as an Amide Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that possesses similar physical and chemical properties. The amide bond, a ubiquitous functional group in many biologically active molecules, is often a liability due to its susceptibility to enzymatic cleavage, which can limit metabolic stability and oral bioavailability.

2,2-Difluoroethylamine hydrochloride has emerged as a valuable building block in medicinal chemistry, serving as a bioisostere for the amide group. The introduction of the difluoromethyl group can significantly enhance the metabolic stability and overall bioactivity of drug candidates. This document provides detailed application notes and protocols for the utilization of this compound as an amide isostere, with a focus on its application in the development of cathepsin K inhibitors.

Physicochemical and Pharmacokinetic Properties

The substitution of an amide with a 2,2-difluoroethylamine moiety can lead to favorable changes in a molecule's physicochemical properties, which in turn can positively impact its pharmacokinetic profile. A key advantage of this isostere is the increased basicity of the nitrogen atom compared to a standard amide. This increased basicity can positively influence the compound's octanol-water distribution coefficient (log D), a critical parameter for predicting oral bioavailability.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

PropertyParent Amide2,2-Difluoroethylamine IsostereRationale for Improvement
Metabolic Stability Susceptible to enzymatic cleavage by proteases and amidases.Generally more resistant to enzymatic degradation.[1]The C-F bonds are strong and the difluoromethyl group can sterically hinder enzyme access.
Basicity (pKa of amine) Low (amide nitrogen is non-basic)HigherThe electron-withdrawing effect of the two fluorine atoms is less pronounced than the carbonyl group of an amide, leading to a more basic nitrogen.[1]
Log D (pH 7.4) Compound-dependentOften increasedThe increased basicity of the nitrogen can lead to a more favorable log D profile for oral absorption.[1]
Oral Bioavailability Can be limited by metabolic instability and poor absorption.Can be significantly improved.[1]Enhanced metabolic stability and a more optimal log D contribute to better absorption and reduced first-pass metabolism.[1]

Application in Cathepsin K Inhibitors

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption and has been a key target for the development of therapeutics for osteoporosis. Several inhibitors of cathepsin K have been developed, with many containing amide functionalities. The replacement of an amide bond with a 2,2-difluoroethylamine group in cathepsin K inhibitors has been shown to maintain potent enzymatic inhibition while improving pharmacokinetic properties.

Table 2: In Vitro Potency of Cathepsin K Inhibitors

CompoundTargetIC50 (nM)Reference
Trifluoroethylamine AnalogCathepsin K0.2[2]
2,2-Difluoroethylamine Analog Cathepsin K Similar to Trifluoroethylamine Analog [1]

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-Difluoroethyl) Amides from Carboxylic Acids

This protocol describes a general method for the coupling of a carboxylic acid with this compound using HATU as a coupling agent.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(2,2-difluoroethyl) amide.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general workflow for determining the inhibitory potency (IC50) of a compound against a target enzyme.

Materials:

  • Purified target enzyme (e.g., Cathepsin K)

  • Fluorogenic substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for the control), and the enzyme solution.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Carboxylic Acid + 2,2-Difluoroethylamine HCl coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Purified Isostere purification->product in_vitro In Vitro Enzyme Inhibition Assay (IC50) product->in_vitro Test Compound cell_based Cell-Based Assays in_vitro->cell_based pk_studies Pharmacokinetic Studies (in vivo) cell_based->pk_studies efficacy In Vivo Efficacy Models pk_studies->efficacy

Caption: Experimental workflow for the synthesis and evaluation of a 2,2-difluoroethylamine amide isostere.

cathepsin_k_pathway RANKL RANKL RANK RANK RANKL->RANK Binds to Osteoclast Osteoclast Precursor RANK->Osteoclast Activates ActivatedOsteoclast Activated Osteoclast Osteoclast->ActivatedOsteoclast Differentiation NFkB NF-κB ActivatedOsteoclast->NFkB Activates Signaling MAPK MAPK ActivatedOsteoclast->MAPK Activates Signaling CatK_Protein Cathepsin K Protein ActivatedOsteoclast->CatK_Protein Secretes CatK_mRNA Cathepsin K mRNA NFkB->CatK_mRNA Upregulate Transcription MAPK->CatK_mRNA Upregulate Transcription CatK_mRNA->CatK_Protein Translation BoneResorption Bone Resorption CatK_Protein->BoneResorption Mediates Inhibitor 2,2-Difluoroethylamine Isostere Inhibitor Inhibitor->CatK_Protein Inhibits

Caption: Simplified signaling pathway of Cathepsin K-mediated bone resorption and its inhibition.

Conclusion

The use of this compound as an amide isostere represents a valuable strategy in drug design to enhance the metabolic stability and oral bioavailability of lead compounds. The provided protocols and data highlight its successful application in the development of potent cathepsin K inhibitors. Researchers are encouraged to consider this versatile building block to address common challenges in drug development related to amide bond liabilities.

References

Application Notes and Protocols for Advanced Fluorinated Polymers and Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of advanced fluorinated polymers and surfactants. These materials offer unique properties beneficial for a range of applications, including the development of novel drug delivery systems and advanced medical device coatings.

I. Application Note: Fluorinated Polymers in Advanced Drug Delivery

Fluorinated polymers are gaining significant attention in the field of drug delivery due to their unique properties, which include hydrophobicity, lipophobicity, and high chemical and biological inertness.[1] These characteristics can be leveraged to create more stable and efficient drug delivery vehicles. The incorporation of fluorine into polymer backbones can enhance the stability of drug formulations, improve cellular uptake, and facilitate endosomal escape, a critical step for intracellular drug action.[2][3]

One promising application is in gene delivery, where fluorinated cationic polymers can efficiently condense nucleic acids into stable polyplexes.[3][4] The "fluorophilic effect" helps to shield the complexes from interactions with serum proteins, enhancing their stability in the bloodstream.[3] Furthermore, the hydrophobic and lipophobic nature of the fluorinated segments is believed to facilitate the disruption of endosomal membranes, leading to the efficient release of the genetic payload into the cytoplasm.[2][3]

Key Advantages of Fluorinated Polymers in Drug Delivery:
  • Enhanced Stability: The strong carbon-fluorine bond contributes to the overall stability of the polymer, protecting the encapsulated drug from degradation.

  • Improved Cellular Uptake: The unique surface properties of fluorinated polymers can influence their interaction with cell membranes, often leading to increased cellular internalization.[2][3]

  • Efficient Endosomal Escape: Fluorinated segments can aid in the disruption of the endosomal membrane, a major barrier to intracellular drug delivery.[2][5]

  • Reduced Cytotoxicity: Compared to some traditional cationic polymers used for gene delivery, fluorinated analogues have shown lower cytotoxicity at effective concentrations.[6]

A proposed mechanism for the enhanced cellular uptake and endosomal escape of fluorinated polyplexes involves multiple pathways, including caveolae-mediated endocytosis and direct transfer across the lipid bilayer.[2][5]

G Figure 1. Proposed Cellular Uptake and Endosomal Escape Pathway of Fluorinated Polyplexes for Gene Delivery. cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Fluorinated_Polyplex Fluorinated Polyplex (Polymer + mRNA/DNA) Endosome Endosome Fluorinated_Polyplex->Endosome Caveolae-mediated Endocytosis Cell_Membrane_Node Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect/ Membrane Destabilization) Nucleus Nucleus Cytoplasm->Nucleus DNA Translocation Translation Translation (Protein Synthesis) Cytoplasm->Translation mRNA Release Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein Protein Expression

Caption: Proposed pathway for fluorinated polyplex-mediated gene delivery.

II. Application Note: Fluoropolymer Coatings for Medical Devices

Fluoropolymers, such as polytetrafluoroethylene (PTFE), are extensively used as coatings for medical devices due to their exceptional properties.[7][8] These coatings provide a combination of biocompatibility, chemical inertness, low friction, and non-stick surfaces, which are highly desirable in various medical applications.[8]

The application of fluoropolymer coatings can significantly enhance the performance and safety of medical devices. For instance, PTFE coatings on surgical instruments prevent the adhesion of biological matter, ensuring sterility and ease of cleaning.[7] In catheters and guidewires, the low coefficient of friction facilitates smoother insertion and navigation through blood vessels, reducing patient discomfort and tissue trauma.[8] Furthermore, the biocompatibility of these coatings minimizes the risk of adverse reactions when in contact with bodily tissues and fluids.[8]

Key Applications of Fluoropolymer Coatings:
  • Surgical Instruments: Non-stick coatings for scalpels, forceps, and other instruments to maintain sterility.[7]

  • Catheters and Guidewires: Low-friction coatings for improved maneuverability and reduced tissue damage.[8]

  • Implantable Devices: Biocompatible coatings for stents and artificial heart valves to improve long-term stability and reduce thrombosis.[8]

  • Pharmaceutical Manufacturing: Chemically inert linings for vessels and pipes to prevent contamination and maintain product purity.[7]

The selection of the appropriate fluoropolymer and coating process is critical and depends on the specific requirements of the medical device.[9]

III. Experimental Protocols

A. Synthesis of Fluorinated Polymers

This protocol describes the synthesis of a crosslinked fluorinated polyurethane with flexible fluorinated polymer chains, suitable for creating hydrophobic and biocompatible coatings.

Materials:

  • Poly(chlorotrifluoroethylene-alt-butyl vinyl ether)-b-poly(vinyl alcohol) (fluorinated amphiphilic polymer, macro-CTA)

  • Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask with condenser

  • Magnetic stirrer with heating plate

  • Glass plates for casting

  • Vacuum oven

Procedure:

  • In a 25 mL round-bottom flask, dissolve 0.56 g of the fluorinated amphiphilic polymer in 10 mL of anhydrous THF.

  • Add 0.10 g (0.45 mmol) of IPDI to the solution.

  • Add 0.56 mg (8.9 x 10⁻⁴ mmol) of DBTDL as a catalyst. This can be added as a dilute solution in THF for accurate measurement.

  • Equip the flask with a condenser and a magnetic stirrer.

  • Heat the solution to 65 °C and stir for 10 hours.

  • To prepare the coating, cast the viscous solution onto glass plates.

  • Dry the cast films at 70 °C for 12 hours.

  • Further dry the films in a vacuum oven at 80 °C for 12 hours to remove residual solvent and promote crosslinking.

B. Synthesis of Fluorinated Surfactants

This protocol details a two-step synthesis of a biocompatible non-ionic fluorosurfactant with a tris(hydroxymethyl)methyl (Tris) headgroup.

Materials:

  • Carboxyl-terminated perfluoropolyether (PFPE-COOH, e.g., Krytox 157FSH)

  • Thionyl chloride (SOCl₂)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • HFE-7100 (fluorinated solvent)

  • Benzotrifluoride

  • Argon gas

Equipment:

  • Three-neck flask with condenser

  • Reflux setup

  • Stirring apparatus

Procedure:

Step 1: Conversion of PFPE-COOH to PFPE-COCl

  • In a three-neck flask purged with argon, dissolve 5 g (0.6879 mmol) of PFPE-COOH in HFE-7100.

  • Add 0.81 g (6.897 mmol) of SOCl₂ (10:1 molar excess).

  • Reflux the reaction mixture with stirring at 50 °C for 24 hours.

Step 2: Conversion of PFPE-COCl to PFPE-Tris

  • Dissolve the PFPE-COCl from Step 1 in a mixture of 10 mL of HFE-7100 and 6 mL of benzotrifluoride.

  • Add the desired molar ratio of Tris (e.g., for a 1:1 ratio, add 0.084 g of Tris) under a slow argon purge.

  • Reflux the reaction at 60 °C for 24 hours.

  • Purify the final product by washing with water to remove any unreacted Tris.

C. Characterization of Fluorinated Polymers and Surfactants

This protocol outlines the procedure for determining the static contact angle of a liquid on a fluoropolymer film surface to assess its wettability.

Materials:

  • Fluoropolymer film sample

  • Deionized water

  • Diiodomethane

  • Micropipette or automated dosing system

Equipment:

  • Contact angle goniometer with a high-resolution camera and light source

  • Software for drop shape analysis

Procedure:

  • Place the fluoropolymer film on the sample stage of the goniometer.

  • Using a micropipette or an automated dosing system, carefully dispense a small droplet (e.g., 3-5 µL) of the test liquid (deionized water or diiodomethane) onto the film surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the analysis software to measure the contact angle at the base of the droplet.

  • Repeat the measurement at multiple locations on the film surface to ensure reproducibility and obtain an average value.

  • For dynamic contact angle measurements (advancing and receding angles), slowly add and then withdraw liquid from the droplet while recording the contact angle.[10]

IV. Quantitative Data

Table 1: Surface Properties of Selected Fluoropolymers
PolymerTest LiquidContact Angle (°)Surface Free Energy (mJ/m²)Citation(s)
Polytetrafluoroethylene (PTFE)Water108 - 12618.0 - 22.2[4][11]
Polytetrafluoroethylene (PTFE)Diiodomethane72 - 76-[1][6]
Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA)Water122-[12]
Table 2: Properties of Selected Fluorinated Surfactants
SurfactantCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Citation(s)
Ammonium perfluoro-n-octanoate (APFO)~12,700 mg/L (in DI water)-[13]
Sodium perfluorooctanoate (PFOA)~3,460 mg/L~25[14][15]
PEG₅PFPE₁-2.88 ± 0.07[16]
PEG₁₀PFPE₁-3.57 ± 0.03[16]
PEG₂₂PFPE₁-17.8 ± 0.7[16]

V. Experimental Workflows

The synthesis and characterization of advanced fluorinated polymers for a specific application, such as a medical device coating, follows a logical workflow. This involves monomer selection, polymerization, purification, and subsequent characterization of the polymer's properties to ensure it meets the required performance criteria.

G Figure 2. General Workflow for Development of a Fluoropolymer Coating. Monomer_Selection Monomer Selection (e.g., Fluorinated Acrylate) Polymerization Polymerization (e.g., Emulsion, RAFT) Monomer_Selection->Polymerization Purification Polymer Purification Polymerization->Purification Characterization Polymer Characterization (NMR, GPC, etc.) Purification->Characterization Film_Formation Thin Film Formation (e.g., Spin Coating, PVD) Characterization->Film_Formation Property_Testing Coating Property Testing (Contact Angle, Biocompatibility) Film_Formation->Property_Testing Property_Testing->Monomer_Selection Optimization Loop Device_Application Application on Medical Device Property_Testing->Device_Application Meets Specifications

Caption: A generalized workflow for fluoropolymer coating development.

References

Application Notes and Protocols: In Situ Generation of Difluoromethyl Diazomethane for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry and agrochemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine moieties.[1][2] Its incorporation can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.[3][4][5] However, the direct introduction of this group can be challenging. Difluoromethyl diazomethane (CF₂HCHN₂) is a highly reactive intermediate that serves as a powerful tool for introducing the CF₂H group, particularly in the synthesis of heterocyclic compounds.[6] Due to its potential toxicity and explosive nature, in situ generation of CF₂HCHN₂ is the preferred method, avoiding the need for isolation and storage of this hazardous reagent.[6]

These application notes provide a detailed protocol for the one-pot, catalyst-free in situ generation of difluoromethyl diazomethane and its subsequent [3+2] cycloaddition with alkynes to synthesize valuable difluoromethyl-substituted pyrazoles.[6]

Experimental Principle and Workflow

The in situ generation of difluoromethyl diazomethane is achieved through the base-mediated decomposition of a suitable precursor. This highly reactive intermediate is immediately trapped by a dipolarophile, such as an alkyne, present in the reaction mixture. This "generate-and-trap" strategy ensures that the concentration of the hazardous diazomethane remains low throughout the reaction. The overall process is a one-pot synthesis that is scalable and can be performed in common laboratory solvents.[6]

experimental_workflow cluster_flask One-Pot Reaction Vessel (e.g., Chloroform) cluster_workup Reaction Work-up precursor Precursor (e.g., N-nitroso-N-(difluoromethyl)urea) diazomethane In Situ Generated Difluoromethyl Diazomethane (CF₂HCHN₂) precursor->diazomethane Base-mediated decomposition base Base (e.g., K₂CO₃) base->diazomethane alkyne Alkyne Substrate pyrazole Difluoromethyl-Substituted Pyrazole Product alkyne->pyrazole diazomethane->pyrazole [3+2] Cycloaddition extraction Aqueous Work-up & Extraction pyrazole->extraction purification Column Chromatography extraction->purification final_product Isolated Product purification->final_product

Figure 1: General workflow for the one-pot synthesis of difluoromethyl-substituted pyrazoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the in situ generation of difluoromethyl diazomethane and its reaction with an alkyne.

Materials:

  • Precursor for difluoromethyl diazomethane (e.g., N-nitroso-N-(difluoromethyl)urea)

  • Alkyne

  • Potassium carbonate (K₂CO₃), anhydrous

  • Chloroform (CHCl₃)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add anhydrous potassium carbonate (3.0 mmol, 3.0 equiv) to the flask.

  • Solvent Addition: Add chloroform (5 mL) to the flask.

  • Initiation of Reaction: While stirring vigorously at room temperature, add the precursor for difluoromethyl diazomethane (1.5 mmol, 1.5 equiv) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with chloroform (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired difluoromethyl-substituted pyrazole.

Quantitative Data: Synthesis of Difluoromethyl-Substituted Pyrazoles

The described protocol is applicable to a range of alkyne substrates, affording the corresponding difluoromethyl-substituted pyrazoles in good to excellent yields.

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene3-(Difluoromethyl)-5-phenyl-1H-pyrazole85
21-Octyne3-(Difluoromethyl)-5-hexyl-1H-pyrazole78
3Ethyl propiolateEthyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate92
44-Ethynylanisole3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazole88
51-Ethynylcyclohexene3-(Difluoromethyl)-5-(cyclohex-1-en-1-yl)-1H-pyrazole75

Table 1: Representative yields for the synthesis of difluoromethyl-substituted pyrazoles via in situ generated difluoromethyl diazomethane.

Reaction Mechanism: [3+2] Cycloaddition

The reaction proceeds through a [3+2] cycloaddition mechanism, where the in situ generated difluoromethyl diazomethane acts as a 1,3-dipole that reacts with the alkyne (dipolarophile) to form the five-membered pyrazole ring.

Figure 2: Mechanism of the [3+2] cycloaddition of difluoromethyl diazomethane with an alkyne.

Applications in Drug Development

The difluoromethyl group can significantly impact the biological activity of a molecule. The pyrazole scaffold is also a common motif in many pharmaceuticals and agrochemicals.[6] The combination of these two features makes difluoromethyl-substituted pyrazoles attractive targets for drug discovery programs. This synthetic route provides a practical and efficient method for accessing a library of such compounds for screening and lead optimization. The ability to modulate the substituents on the alkyne allows for the fine-tuning of the physicochemical properties of the final products.[3]

Safety Considerations

  • Diazo compounds, including difluoromethyl diazomethane, are potentially explosive and toxic. Although this protocol is designed for in situ generation to minimize risk, appropriate safety precautions must be taken.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating the reaction mixture, as this can increase the rate of decomposition of the diazo compound.

  • Quench any unreacted diazo compounds carefully with a weak acid (e.g., acetic acid) before disposal.

References

Troubleshooting & Optimization

Safe handling and storage procedures for 2,2-Difluoroethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2-Difluoroethylamine Hydrochloride

This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and storage of this compound, ensuring the safety of laboratory personnel and the integrity of experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Q: What should I do in case of an accidental spill?

A: The response depends on the scale of the spill:

  • Minor Spills: Immediately clean up the spill.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1] Use dry clean-up methods to avoid generating dust.[1] Carefully sweep, shovel, or vacuum the material into a clean, dry, and properly labeled sealable container for disposal.[1]

  • Major Spills: Evacuate the area and alert emergency services, providing them with the location and nature of the hazard.[1] Ensure the area is well-ventilated. Control personal contact by wearing comprehensive protective clothing.[1] Prevent the spillage from entering drains or water courses.[1]

Q: What actions should be taken upon accidental skin or eye contact?

A: Immediate first aid is crucial:

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes.[1][2] Ensure complete irrigation by keeping the eyelids apart.[1] Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately.[2] Flush the affected skin and hair with running water and soap, if available.[1][2] Seek medical attention if irritation develops or persists.[1]

Q: How should I respond to accidental inhalation or ingestion?

A: Follow these first-aid measures:

  • Inhalation: Move the affected person from the contaminated area to fresh air.[1][2] If breathing is difficult, provide oxygen.[2][3]

  • Ingestion: If the substance is swallowed, immediately call a poison control center or doctor.[2][3] Rinse the mouth with water and give a glass of water to drink.[1][2] Do not induce vomiting.[2]

Q: The material appears discolored or clumped. Can I still use it?

A: this compound should be a white solid.[4] Discoloration or clumping may indicate contamination or degradation. It is recommended not to use the material and to dispose of it according to hazardous waste protocols, as its purity and stability may be compromised.

Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound?

A: This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage or irritation.[2][3] It may also cause respiratory irritation.[1][2][3] Upon combustion, it may emit corrosive fumes.[1]

Q: What personal protective equipment (PPE) is mandatory when handling this chemical?

A: To minimize exposure, always wear chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[1][3][5] A face shield and a dust respirator should be used when there is a risk of dust generation.[1]

Q: What are the proper storage conditions for this compound?

A: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2°C and 8°C.[4] It should be stored locked up and away from incompatible materials and foodstuffs.[1][2][6]

Q: Are there any known chemical incompatibilities?

A: While specific fire incompatibilities are not known, it is good practice to store this chemical away from strong oxidizing agents and other reactive materials.[1] Always keep it separate from foodstuff containers.[1][2]

Q: How should I dispose of waste this compound and its containers?

A: All waste material and empty containers should be treated as hazardous waste.[1] Disposal must be conducted at an authorized hazardous or special waste collection point, in strict accordance with all local, state, and federal regulations.[1][5]

Data Presentation

ParameterValueSource(s)
Physical State White solid / powder[4]
Molecular Formula C₂H₆ClF₂N[3][4]
Molecular Weight 117.53 g/mol [3][4]
Melting Point 132 - 137 °C (with decomposition)[4]
Storage Temperature 2 - 8 °C[4]
Hazard Statements H301, H315, H318, H319, H335, H412[1][2][3]
Precautionary Statements P261, P271, P280, P403+P233, P405[1][3][6]

Experimental Protocols

1. Protocol for Receiving and Storing

  • Upon receipt, inspect the container for any physical damage or leaks.

  • Verify that the container is securely sealed.

  • Transfer the container to the designated locked storage location.

  • Ensure the storage environment is cool, dry, and well-ventilated, maintaining a temperature between 2-8°C.[4]

  • Log the chemical into the laboratory inventory system.

2. Protocol for Weighing and Handling

  • Perform all handling operations in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Don the required PPE: lab coat, chemical-resistant gloves, and safety goggles.

  • Place a weigh boat on a calibrated analytical balance and tare.

  • Carefully transfer the required amount of this compound to the weigh boat, avoiding dust generation.

  • Once the desired amount is weighed, securely seal the primary container.

  • Clean any residual dust from the balance and surrounding surfaces using dry methods.

  • Wash hands thoroughly with soap and water after handling is complete.[1]

3. Protocol for Waste Disposal

  • Collect all waste material, including contaminated consumables (e.g., weigh boats, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Store the waste container in a secure, designated area away from general laboratory traffic.

  • Arrange for waste disposal through the institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][5]

Mandatory Visualization

SafeHandlingWorkflow Start Receive Chemical Inspect Inspect Container (Damage/Leaks) Start->Inspect Store Store Securely (2-8°C, Cool, Dry, Ventilated) Inspect->Store If OK Prepare Prepare for Handling (Don PPE, Use Fume Hood) Store->Prepare Handle Weigh & Dispense (Avoid Dust) Prepare->Handle Cleanup Post-Handling Cleanup (Clean Surfaces, Wash Hands) Handle->Cleanup Spill Spill Occurs Handle->Spill Cleanup->Store Return to Storage Waste Segregate Hazardous Waste Cleanup->Waste Dispose Dispose via Authorized Service Waste->Dispose End Procedure Complete Dispose->End SpillResponse Execute Spill Protocol (Minor vs. Major) Spill->SpillResponse Contingency SpillResponse->Cleanup After Containment

Caption: Logical workflow for the safe handling of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2-Difluoroethylamine HCl

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,2-Difluoroethylamine HCl (CAS: 79667-91-7), along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 2,2-Difluoroethylamine HCl?

The recommended storage temperature for 2,2-Difluoroethylamine HCl is crucial for maintaining its stability and purity. Different suppliers provide slightly varied recommendations based on the intended duration of storage.

Storage Temperature Recommendations

ConditionTemperature RangeSource
Short-term Storage2-8°C[1][2]
Short-term Storage (1-2 weeks)-4°C[3]
Long-term Storage (1-2 years)-20°C[3]

In addition to temperature control, it is critical to store the compound in a cool, dry, and well-ventilated area.[4][5] The container should always be kept tightly sealed to prevent moisture absorption and contamination.[4][5][6]

Q2: What are the primary hazards associated with 2,2-Difluoroethylamine HCl?

2,2-Difluoroethylamine HCl is classified with several hazards. It is crucial to consult the Safety Data Sheet (SDS) before handling. Primary hazards include:

  • Skin Irritation: Causes skin irritation.[4][7]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[4][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][7]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]

Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][9]

Q3: Is 2,2-Difluoroethylamine HCl stable? What are its signs of decomposition?

2,2-Difluoroethylamine HCl is a white solid that melts with decomposition between 132-137°C.[1][2] Instability or decomposition may be indicated by:

  • Discoloration of the solid powder.

  • Clumping or changes in physical appearance, which could suggest moisture absorption.

  • Inconsistent experimental results, such as lower yields or the appearance of unexpected byproducts.

To ensure stability, adhere strictly to the recommended storage conditions and keep the container tightly sealed when not in use.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 2,2-Difluoroethylamine HCl.

Q4: My reaction yield is lower than expected. What could be the cause?

Low reaction yield can stem from several factors related to the quality and handling of the reagent. Use the following workflow to troubleshoot the issue.

G start Low Reaction Yield Observed check_reagent 1. Verify Reagent Quality start->check_reagent improper_storage Improper Storage? (Moisture, Temp.) check_reagent->improper_storage new_reagent Action: Use a fresh, properly stored batch of reagent. improper_storage->new_reagent Yes storage_ok Storage OK improper_storage->storage_ok No end Problem Resolved new_reagent->end check_protocol 2. Review Reaction Protocol storage_ok->check_protocol inert_atmosphere Inert Atmosphere Required? check_protocol->inert_atmosphere run_inert Action: Re-run reaction under N2 or Ar. inert_atmosphere->run_inert Yes atmosphere_ok Protocol OK inert_atmosphere->atmosphere_ok No run_inert->end check_characterization 3. Analyze Product & Byproducts atmosphere_ok->check_characterization side_reaction Side Reactions Identified? check_characterization->side_reaction optimize Action: Optimize reaction conditions (temp, solvent, reagent stoichiometry). side_reaction->optimize Yes side_reaction->end No, consult literature optimize->end

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocol Considerations

While a specific, detailed protocol is application-dependent, general best practices for using 2,2-Difluoroethylamine HCl as a synthetic building block are outlined below. For instance, in its use as a precursor for generating difluoromethyl diazomethane, careful control of reaction conditions is paramount.[1][8]

General Protocol for Use in Synthesis:

  • Reagent Preparation:

    • Allow the sealed container of 2,2-Difluoroethylamine HCl to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount in a dry environment, preferably in a glove box or under a stream of inert gas (Nitrogen or Argon).

  • Reaction Setup:

    • Assemble dry glassware that has been oven or flame-dried.

    • Purge the reaction vessel with an inert gas.

    • Add the solvent and other reagents to the reaction vessel via syringe or cannula.

  • Execution:

    • Add the 2,2-Difluoroethylamine HCl (or a solution of it) to the reaction mixture, maintaining an inert atmosphere.

    • Control the reaction temperature as specified by the protocol (e.g., using an ice bath or cooling system).

  • Work-up and Purification:

    • Quench the reaction carefully.

    • Follow standard extraction, washing, and drying procedures.

    • Purify the product using appropriate techniques such as column chromatography or distillation.

If issues persist, consider analyzing the starting material's purity via techniques like NMR or HPLC to rule out degradation.

References

2,2-Difluoroethylamine hydrochloride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, experimental guidance, and troubleshooting for researchers, scientists, and drug development professionals working with 2,2-Difluoroethylamine hydrochloride.

Safety Data Sheet (SDS) Summary

A comprehensive understanding of the safety profile of this compound is critical for safe handling in a laboratory setting. The following sections summarize key information from the Safety Data Sheet.

Physical and Chemical Properties
PropertyValue
CAS Number 79667-91-7
Molecular Formula C₂H₆ClF₂N
Molecular Weight 117.53 g/mol [1]
Appearance White to off-white solid/powder[1][2]
Melting Point 132-137 °C (with decomposition)[1][2]
Storage Temperature 2-8°C[1][2]
Hazard Identification and Classification

Signal Word: Warning[3]

Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][5][6]

  • H412: Harmful to aquatic life with long lasting effects.[5][7]

Pictograms:

Experimental Protocols & Handling

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Caption: Standard PPE workflow for handling this compound.

Safe Handling and Storage
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing dust and prevent contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3] Recommended storage temperature is between 2-8°C.[1][2] Store away from incompatible materials.[3]

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: The compound appears discolored or has clumped together. Is it still usable?

A1: this compound is a white to off-white solid.[1][2] Discoloration or clumping may indicate moisture absorption or degradation. It is recommended to use a fresh, properly stored batch for sensitive applications to ensure reproducibility. Always store the compound in a tightly sealed container in a dry environment.[3]

Q2: I'm observing poor solubility of the compound in my reaction solvent. What can I do?

  • Gently warm the mixture.

  • Try a different solvent or a co-solvent system.

  • Use sonication to aid dissolution.

  • Ensure the compound is of high purity, as impurities can affect solubility.

Q3: My reaction is not proceeding as expected. Could the starting material be the issue?

A3: The purity of this compound can impact reaction outcomes. Purity levels are typically specified by the supplier (e.g., ≥ 95% or ≥ 99%).[1] If you suspect an issue with the starting material, consider the following:

  • Verify the purity of your compound, if possible.

  • Ensure the compound has been stored correctly to prevent degradation.

  • As this compound can be a precursor for generating difluoromethyl diazomethane in situ, ensure the other reagents, such as tert-butyl nitrite and acetic acid, are also of appropriate quality.[4]

Q4: What are the immediate first aid measures in case of accidental exposure?

A4: The following diagram outlines the recommended first aid procedures.

First_Aid_Protocol cluster_exposure Accidental Exposure First Aid cluster_actions Immediate Actions cluster_medical Medical Attention eye_contact Eye Contact rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->rinse_eyes skin_contact Skin Contact wash_skin Wash with plenty of water and soap. skin_contact->wash_skin inhalation Inhalation fresh_air Remove person to fresh air and keep comfortable for breathing. inhalation->fresh_air ingestion Ingestion call_poison_center Immediately call a POISON CENTER or doctor/physician. ingestion->call_poison_center seek_medical Get medical advice/attention if irritation persists or if you feel unwell. rinse_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical

References

Personal protective equipment (PPE) for handling fluoroalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safe Handling of Fluoroalkylamines

This guide provides essential information on selecting and using Personal Protective Equipment (PPE) when working with fluoroalkylamines. Researchers, scientists, and drug development professionals should use this resource to supplement, not replace, their institution's formal safety protocols and the specific Safety Data Sheet (SDS) for any chemical in use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with fluoroalkylamines?

Fluoroalkylamines can present multiple health risks. Depending on the specific compound, they may be corrosive to the skin and eyes, cause respiratory irritation, and may be harmful if inhaled or absorbed through the skin. The fluorination can alter the chemical's reactivity and biological interactions, necessitating a thorough risk assessment before any experiment. Always consult the Safety Data Sheet (SDS) for the specific fluoroalkylamine to understand its hazard profile.

Q2: What is the absolute minimum PPE required for handling fluoroalkylamines?

At a minimum, for handling even small quantities of fluoroalkylamines in a well-ventilated area, you must wear a lab coat, chemical splash goggles that meet ANSI Z87.1 standards, and appropriate chemical-resistant gloves.[1] However, the specific type of glove and the need for additional PPE, such as a face shield or respiratory protection, depend on the scale of the experiment and the volatility of the compound.

Q3: How do I select the correct type of glove?

Glove selection must be based on chemical compatibility data from the glove manufacturer.[1] No single glove material is resistant to all chemicals. Key factors to consider are breakthrough time (the time it takes for the chemical to permeate the glove) and degradation (the physical breakdown of the glove material). For amines, butyl rubber and neoprene often show better resistance than standard nitrile or latex gloves.[2][3] Always check the manufacturer's specific data for the fluoroalkylamine you are using.

Q4: When is respiratory protection necessary?

Respiratory protection is required when engineering controls, such as a chemical fume hood, are not sufficient to keep the concentration of airborne contaminants below permissible exposure limits (PELs).[1] This may occur when working with highly volatile fluoroalkylamines, handling large quantities, or if there is a potential for aerosol generation.

Q5: Can I reuse disposable gloves after working with fluoroalkylamines?

No. Disposable gloves should never be reused after handling hazardous chemicals. They are designed for single use and should be removed and discarded immediately after contact with a chemical or upon completion of a task.[4][5] Reusing gloves can lead to contamination and unexpected exposure.

PPE Selection Workflow

The following diagram outlines the critical decision-making process for selecting appropriate PPE when working with fluoroalkylamines. This workflow should be followed before every experiment.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection cluster_verification 3. Verification start Identify Fluoroalkylamine & Consult SDS volatility Assess Volatility & Concentration start->volatility task Evaluate Task (Splash vs. Immersion) volatility->task respirator Respiratory Protection (Fume Hood / Respirator) task->respirator body Body Protection (Lab Coat / Apron) eye Eye/Face Protection (Goggles / Face Shield) gloves Hand Protection (Select Gloves based on Data) inspect Inspect PPE Before Use gloves->inspect don_doff Proper Donning & Doffing Technique inspect->don_doff proceed Proceed with Experiment Safely don_doff->proceed

Caption: PPE selection workflow for handling fluoroalkylamines.

Glove Compatibility for Fluoroalkylamines

Selecting the correct glove material is critical for preventing skin exposure. The most important metrics are:

  • Permeation Breakthrough Time (BTT): The time from the initial contact of a chemical on the glove's surface to the moment it is detected on the inside. A longer BTT is better.[6]

  • Degradation: The physical change in the glove material upon chemical contact, which may include swelling, shrinking, cracking, or becoming brittle.[7]

IMPORTANT: The following table provides a general guide for amine resistance. This is for illustrative purposes only. You must consult the specific chemical resistance data from your glove manufacturer for the exact fluoroalkylamine, concentration, and temperature you are working with.

Glove MaterialGeneral Resistance to AminesSuitability for Fluoroalkylamines
Nitrile Poor to FairGenerally not recommended for prolonged contact; suitable only for incidental splash protection with immediate removal and replacement.[8][9]
Neoprene GoodA potential option, but manufacturer data must be verified.[3]
Butyl Rubber ExcellentOften a preferred choice for handling amines, ketones, and esters.[2][3]
Viton™ (Fluoroelastomer) Poor to FairWhile resistant to many hydrocarbons, Viton™ is generally not recommended for use with amines or ketones.[10][11][12]
Silver Shield®/4H® ExcellentOffers broad-spectrum chemical resistance but may have drawbacks in dexterity.[8]

Experimental Protocols

Summary of Glove Permeation Testing (Based on ASTM F739)

Glove manufacturers test their products using standardized methods to generate the breakthrough time and permeation rate data you see in their charts. The most common standard is ASTM F739, "Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact."

Methodology Overview:

  • Sample Collection: A sample (specimen) is cut from the palm area of the glove material.[11]

  • Permeation Cell: The specimen is placed in a permeation test cell, acting as a barrier between two chambers.[11]

  • Chemical Challenge: The "challenge" chemical (the fluoroalkylamine) is introduced into the outer chamber, simulating continuous contact with the outside of the glove.

  • Collection Medium: A "collection" medium (a gas or liquid) continuously flows through the inner chamber, simulating the environment inside the glove.

  • Analysis: This collection medium is constantly analyzed using sensitive equipment (e.g., gas chromatograph, mass spectrometer) to detect the first trace of the challenge chemical.

  • Breakthrough Time Measurement: The time from the initial introduction of the chemical to its detection in the collection medium is recorded as the breakthrough time. The test typically runs for a maximum of 480 minutes (8 hours).[11]

Troubleshooting Guide

Problem: I feel a tingling or burning sensation on my hands, but my gloves are not torn.

  • Possible Cause: The chemical has permeated the glove. The breakthrough time for your specific application was shorter than the duration of your work.

  • Immediate Action: Move away from the chemical source. Remove the gloves immediately using the proper technique to avoid contaminating your hands further. Wash your hands thoroughly with soap and water for at least 15 minutes and seek medical attention as advised by the SDS.

  • Solution: Discard that type of glove. Select a new glove material with a longer manufacturer-rated breakthrough time for the specific fluoroalkylamine you are using. Consider double-gloving with two different types of compatible materials.

Problem: I can smell the chemical I am working with, even though I am wearing a respirator.

  • Possible Cause 1: Improper respirator fit. If the respirator does not form a complete seal with your face, contaminated air can leak in.

  • Solution 1: Stop work immediately and leave the area. Perform a user seal check. If a seal cannot be achieved, you may need a different size or model of respirator. All users of tight-fitting respirators must be formally fit-tested.[8]

  • Possible Cause 2: The respirator cartridge is saturated or "spent." Cartridges contain a finite amount of absorbent material that becomes saturated over time.

  • Solution 2: Replace the cartridges immediately. Follow a cartridge change-out schedule based on the chemical's concentration, your usage patterns, and the manufacturer's recommendations.[4]

  • Possible Cause 3: The wrong type of cartridge is being used.

  • Solution 3: Verify the cartridge type is correct for the hazard. For fluoroalkylamines, a combination cartridge for organic vapors and potentially acid gases or ammonia may be necessary. A common choice would be an Organic Vapor (OV) cartridge (NIOSH color code: Black) or a Multi-Gas/Vapor cartridge (NIOSH color code: Olive).[4][10]

Problem: My gloves seem swollen and are harder to work with.

  • Possible Cause: The glove material is degrading due to chemical attack. Degradation is a physical change in the glove that compromises its integrity, even before permeation occurs.

  • Action: Replace the gloves immediately.

  • Solution: Choose a glove material with a higher degradation resistance rating ("E" for Excellent or "G" for Good) from the manufacturer's chemical compatibility chart.[7]

References

Technical Support Center: Managing 2,2-Difluoroethylamine Hydrochloride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate troubleshooting and frequently asked questions regarding skin and eye irritation from 2,2-Difluoroethylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and rapid response to exposure during experiments.

Troubleshooting Guide: Immediate Response to Exposure

This section offers step-by-step instructions for immediate action upon accidental contact with this compound.

Scenario 1: Skin Contact

  • Question: What are the immediate steps if this compound comes into contact with my skin?

  • Answer:

    • Immediately remove all contaminated clothing, including shoes and accessories.

    • Instantly wash the affected skin area with large amounts of soap and water.[1]

    • Continue flushing the skin for at least 15 minutes.

    • Seek medical attention if skin irritation develops or persists.[2]

    • Thoroughly clean contaminated clothing before reuse.[3]

Scenario 2: Eye Contact

  • Question: What is the correct procedure if this compound gets into my eyes?

  • Answer:

    • Immediately flush the eyes with copious amounts of water for a minimum of 15 minutes.[1] Ensure to lift the upper and lower eyelids occasionally to wash the entire surface.

    • If present, remove contact lenses after the initial 5 minutes of flushing and then continue rinsing.[2]

    • Seek immediate medical attention from a qualified professional.[1] Do not delay in seeking medical advice.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the safe handling and potential hazards of this compound.

General Safety and Handling

  • Question: What are the primary hazards associated with this compound?

  • Answer: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] It is also toxic if swallowed (H301).[1]

  • Question: What personal protective equipment (PPE) is mandatory when working with this compound?

  • Answer: To minimize exposure risk, it is essential to wear appropriate personal protective equipment. This includes:

    • Protective gloves: To prevent skin contact.

    • Protective clothing: A lab coat or other protective garments to cover exposed skin.

    • Eye protection: Safety glasses with side-shields or goggles.

    • Face protection: A face shield may be necessary for procedures with a high risk of splashing.[3]

Exposure and Symptoms

  • Question: What are the expected symptoms of skin and eye irritation from this compound?

  • Answer:

    • Skin: Redness, itching, and a burning sensation are common symptoms of skin irritation.

    • Eyes: You may experience redness, pain, watering, and blurred vision. Direct contact can cause serious eye damage.[1]

  • Question: Is there a specific antidote for exposure to this compound?

  • Answer: There is no specific antidote for exposure. Treatment is symptomatic, focusing on alleviating the irritation and preventing further damage.[3]

Decontamination and Spill Management

  • Question: How should I clean up a small spill of this compound in the lab?

  • Answer: For small, dry spills, you should:

    • Wear appropriate PPE, including a respirator if dust is generated.

    • Use dry clean-up procedures to avoid generating dust.[3]

    • Carefully sweep or vacuum the material. Consider using an explosion-proof vacuum designed for handling chemical powders.

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[3]

    • Wash the spill area thoroughly with large amounts of water.[3]

Data on Hazard Classifications

Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H301Toxic if swallowed

Experimental Protocols: First-Aid Procedures

Protocol 1: Skin Decontamination

  • Objective: To effectively remove this compound from the skin to minimize irritation.

  • Materials: Mild soap, running water, clean towels, personal protective equipment (for the assisting person, if any).

  • Procedure:

    • Move the affected individual to a safety shower or a source of running water immediately.

    • Remove any clothing that has been contaminated.

    • Wash the affected skin with soap and plenty of water.[1]

    • Lather the soap and gently wash the area, ensuring all residue of the chemical is removed.

    • Rinse the area thoroughly with running water for at least 15 minutes.

    • Pat the skin dry with a clean towel. Do not rub.

    • If irritation persists, seek medical attention.

Protocol 2: Eye Irrigation

  • Objective: To flush this compound from the eyes to prevent serious damage.

  • Materials: Eyewash station or a source of clean, running water.

  • Procedure:

    • Lead the affected individual to an eyewash station immediately.

    • Hold the eyelids open and flush the eyes with a gentle, continuous stream of water for at least 15 minutes.[1]

    • Ensure the water flows from the inner corner of the eye to the outer corner to avoid contaminating the other eye.

    • If contact lenses are worn, remove them after the first 5 minutes of flushing and continue to rinse.

    • Seek immediate medical evaluation after the irrigation period is complete.

Visualized Workflows

Skin_Contact_Workflow Start Skin Contact Occurs RemoveClothing Immediately Remove Contaminated Clothing Start->RemoveClothing WashSkin Wash with Soap and Water for 15 mins RemoveClothing->WashSkin IrritationCheck Does Irritation Persist? WashSkin->IrritationCheck SeekMedicalAttention Seek Medical Attention IrritationCheck->SeekMedicalAttention Yes Monitor Monitor for Symptoms IrritationCheck->Monitor No SeekMedicalAttention->Monitor End Resolution Monitor->End

Caption: Immediate workflow for managing skin contact with this compound.

Eye_Contact_Workflow Start Eye Contact Occurs FlushEyes Immediately Flush Eyes with Water for 15 mins Start->FlushEyes RemoveContacts Remove Contact Lenses (if applicable) FlushEyes->RemoveContacts SeekMedicalAttention Seek Immediate Medical Attention RemoveContacts->SeekMedicalAttention End Medical Evaluation SeekMedicalAttention->End

Caption: Critical response workflow for eye exposure to this compound.

References

Incompatible materials to avoid with 2,2-Difluoroethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the safe handling and storage of 2,2-Difluoroethylamine hydrochloride, with a focus on material compatibility to prevent hazardous reactions in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the known incompatible materials with this compound?

Based on available safety data, strong oxidizing agents and acids are considered incompatible with 2,2-Difluoroethylamine and its derivatives.[1] While some safety data sheets for the hydrochloride salt do not specify incompatibilities, it is best practice to avoid contact with these substance categories.

Q2: Why are strong oxidizing agents and acids incompatible?

Amines can react exothermically with acids and oxidizing agents. Contact with strong oxidizing agents can lead to vigorous reactions, potentially causing a fire or explosion. Strong acids can protonate the amine, leading to a release of heat and potential degradation of the compound.

Q3: What are some examples of strong oxidizing agents and acids to avoid?

It is crucial to avoid mixing this compound with the following, among others:

Incompatible Material CategoryExamples
Strong Oxidizing Agents Nitrates, Peroxides, Perchlorates, Chromates, Halogens (e.g., Chlorine, Bromine)
Strong Acids Sulfuric Acid, Nitric Acid, Hydrochloric Acid (concentrated), Acetic Anhydride

Q4: What are the potential hazards if this compound comes into contact with an incompatible material?

Contact with incompatible materials can lead to the generation of toxic or corrosive fumes.[2] Reactions may also be exothermic, leading to a dangerous increase in temperature and pressure within the reaction vessel.

Q5: How should I properly store this compound to avoid contact with incompatible materials?

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][3] Ensure it is stored separately from strong oxidizing agents and acids.

Troubleshooting Guide

Problem: An unexpected temperature increase or gas evolution is observed during a reaction involving this compound.

Possible Cause: This may be due to a reaction with an incompatible material present in the reaction mixture, such as residual oxidizing agents or acidic impurities.

Solution:

  • Immediate Action: If safe to do so, cool the reaction vessel using an ice bath and ensure adequate ventilation to remove any evolved gases.

  • Review Protocol: Carefully review the experimental protocol to identify any potential incompatible reagents or solvents.

  • Purity Check: Ensure the purity of all starting materials to eliminate contaminants that could be reactive.

Incompatible Material Categories

IncompatibleMaterials 2,2-Difluoroethylamine_hydrochloride 2,2-Difluoroethylamine hydrochloride Incompatible_Materials Incompatible Materials 2,2-Difluoroethylamine_hydrochloride->Incompatible_Materials Should not be mixed with Strong_Oxidizing_Agents Strong Oxidizing Agents Incompatible_Materials->Strong_Oxidizing_Agents Strong_Acids Strong Acids Incompatible_Materials->Strong_Acids

Caption: Logical relationship of incompatible material categories with this compound.

References

Optimizing reaction yield for 2,2-Difluoroethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,2-difluoroethylamine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 2,2-difluoroethylamine, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than reported values. What are the potential causes?

Low reaction yield can stem from several factors. Consider the following:

  • Sub-optimal Reaction Conditions: The reaction is highly sensitive to temperature, pressure, and reaction time. Deviations from optimized protocols can drastically reduce yield. Ensure your experimental setup maintains stable and accurate conditions.

  • Reagent Quality and Stoichiometry: The purity of starting materials, particularly the 2,2-difluoro-1-haloethane and ammonia, is crucial. The molar ratio of ammonia to the haloethane substrate significantly influences the reaction outcome. An insufficient excess of ammonia may lead to incomplete conversion.

  • Water Content in Solvent: For reactions conducted in solvents like DMSO, the presence of water can lead to side reactions and reduce the efficiency of the primary reaction pathway. It is critical to use anhydrous solvents.[1]

  • Inefficient Work-up and Purification: 2,2-Difluoroethylamine is a volatile compound. Product loss can occur during the removal of excess ammonia, solvent distillation, or subsequent purification steps.[2] Ensure efficient condensation and careful handling during these stages. The product may also be soluble in the aqueous layer during workup.[2]

Q2: I am observing the formation of significant byproducts, primarily tetrafluoroethylamine. How can I minimize this?

The formation of tetrafluoroethylamine is a known issue in direct ammoniation processes, arising from over-fluorination mechanisms.[3] To mitigate this:

  • Control of Reaction Temperature: Higher temperatures can promote side reactions. Adhering to the recommended temperature range for your specific starting material is critical.

  • Molar Ratio of Reactants: A precise molar ratio of ammonia to the 2,2-difluoro-1-haloethane is important. While an excess of ammonia is necessary to drive the reaction, an excessive amount or improper control could potentially contribute to side product formation under certain conditions.

Q3: The reaction seems to stall and does not proceed to completion. What steps can I take?

If the reaction appears to stop prematurely, consider these points:

  • Catalyst Deactivation or Absence: In protocols requiring a catalyst, such as potassium iodide, ensure it is added in the correct amount and is of sufficient purity. The catalyst facilitates the halogen exchange and improves the reaction rate.

  • Insufficient Mixing: In a heterogeneous reaction mixture, vigorous and consistent stirring is essential to ensure proper contact between reactants.

  • Pressure Leak in the Autoclave: The reaction is typically carried out under pressure in an autoclave. A leak will result in the loss of ammonia and a subsequent drop in reaction rate.

Q4: How can I effectively purify the final product?

Purification of 2,2-difluoroethylamine can be challenging due to its volatility and the presence of byproducts.[3] The following methods are commonly employed:

  • Distillation: The product can be isolated from the reaction mixture by distillation, often under reduced pressure (1-10 mbar).[1][4] A subsequent redistillation at standard pressure may be necessary to remove residual solvent.[1][4]

  • Salt Formation and Crystallization: The amine can be converted to a salt, such as the hydrochloride or acetate, which can then be purified by crystallization.[1] The free amine can be subsequently liberated by treatment with a base.[1]

  • Extraction: Water-soluble salts of 2,2-difluoroethylamine can be purified by extraction from aqueous solutions.[1]

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various reported syntheses of 2,2-difluoroethylamine, allowing for easy comparison of reaction conditions and their impact on yield.

Starting MaterialMolar Ratio (Substrate:Ammonia)SolventCatalyst (wt%)Temperature (°C)Time (h)Yield (%)
2,2-difluoro-1-bromoethane1:4DMSOKI (3.4%)100187
2,2-difluoro-1-bromoethane1:4DMSOKI (0.5g)100182
2,2-difluoro-1-chloroethane1:6DMSOKI (10%)143-1454.588
2,2-difluoro-1-chloroethane1:8NMPKI (10%)143-1455.588
2,2-difluoro-1-bromoethane1:4NoneNone150270
2,2-difluoro-1-bromoethane1:425% aq. NH₃KI (6.9%)1001.213
2,2-difluoroacetamide-THFDiborane--48

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 2,2-difluoroethylamine.

Protocol 1: Synthesis from 2,2-Difluoro-1-bromoethane [1][4]

  • Reaction Setup: An autoclave is charged with 14.5 g (0.1 mol) of 2,2-difluoro-1-bromoethane, 0.5 g of potassium iodide, and 50 g of dimethyl sulfoxide (DMSO) with a water content of no more than 250 ppm.

  • Addition of Ammonia: 6.8 g of anhydrous ammonia is added to the autoclave. The molar ratio of 2,2-difluoro-1-bromoethane to ammonia is 1:4.

  • Reaction: The reaction mixture is heated to 100°C and stirred at this temperature for 1 hour.

  • Work-up: The autoclave is cooled to 50°C, and the excess ammonia is distilled off.

  • Purification: The 2,2-difluoroethylamine is subsequently distilled from the reaction mixture at a reduced pressure of 1-10 mbar. The resulting distillate, which may contain small amounts of solvent, is then redistilled at standard pressure to yield the pure product.

Protocol 2: Synthesis from 2,2-Difluoro-1-chloroethane [1]

  • Reaction Setup: An autoclave is charged with 25 g (0.249 mol) of 2,2-difluoro-1-chloroethane, 2.5 g of potassium iodide, and 250 g of DMSO with a water content of no more than 150 ppm.

  • Addition of Ammonia: 25.4 g of ammonia is added to the autoclave. The molar ratio of 2,2-difluoro-1-chloroethane to ammonia is 1:6.

  • Reaction: The reaction mixture is heated to 143-145°C and stirred at this temperature for 4.5 hours.

  • Work-up: The autoclave is cooled to 50°C, and the excess ammonia is distilled off.

  • Purification: The 2,2-difluoroethylamine is then distilled from the reaction mixture at a reduced pressure of 1-10 mbar. The distillate is subsequently redistilled at standard pressure.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the synthesis of 2,2-difluoroethylamine.

experimental_workflow reagents Charge Autoclave: - 2,2-Difluoro-1-haloethane - Solvent (e.g., DMSO) - Catalyst (e.g., KI) ammonia Add Anhydrous Ammonia reagents->ammonia reaction Heat and Stir (Controlled Temperature and Time) ammonia->reaction workup Cool and Distill Excess Ammonia reaction->workup purification Product Distillation (Reduced and/or Standard Pressure) workup->purification product Pure 2,2-Difluoroethylamine purification->product

Caption: General experimental workflow for the synthesis of 2,2-difluoroethylamine.

troubleshooting_guide start Low Yield or Incomplete Reaction check_conditions Verify Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_reagents Analyze Reagent Purity and Stoichiometry start->check_reagents check_solvent Check Solvent Water Content start->check_solvent check_workup Review Work-up and Purification Procedure start->check_workup conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok Reagents OK? check_reagents->reagents_ok solvent_ok Solvent Dry? check_solvent->solvent_ok workup_ok Procedure Efficient? check_workup->workup_ok adjust_conditions Optimize Temp, Time, or Pressure conditions_ok->adjust_conditions No success Yield Improved conditions_ok->success Yes purify_reagents Purify/Replace Reagents, Adjust Ratios reagents_ok->purify_reagents No reagents_ok->success Yes dry_solvent Use Anhydrous Solvent solvent_ok->dry_solvent No solvent_ok->success Yes optimize_workup Improve Distillation/ Purification Technique workup_ok->optimize_workup No workup_ok->success Yes adjust_conditions->success purify_reagents->success dry_solvent->success optimize_workup->success

Caption: Troubleshooting logic for low yield in 2,2-difluoroethylamine synthesis.

References

How to prevent decomposition of 2,2-Difluoroethylamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of decomposition of 2,2-Difluoroethylamine hydrochloride during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound at 2-8°C in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and stored away from incompatible materials.

Q2: What types of materials are incompatible with this compound?

A2: this compound should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents. Contact with these substances can lead to decomposition of the compound.

Q3: I've noticed a discoloration of my this compound sample. What could be the cause?

A3: Discoloration can be an indication of product degradation. This may be caused by improper storage conditions, such as exposure to high temperatures, light, or humidity. It is crucial to re-evaluate your storage protocol and test the purity of the sample before use.

Q4: Can I store this compound at room temperature for short periods?

A4: While short excursions from the recommended 2-8°C may not lead to immediate and significant decomposition, it is strongly advised to minimize the time the compound is kept at room temperature. For long-term stability, adherence to the recommended refrigerated storage is essential.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Physical Appearance Change (e.g., clumping, discoloration) Moisture absorption or thermal decomposition.1. Immediately move the product to a desiccator to remove excess moisture. 2. Verify the integrity of the container seal. 3. Perform a purity analysis (e.g., HPLC, NMR) to assess the extent of degradation. 4. If significant degradation is confirmed, the batch should be discarded.
Inconsistent Experimental Results Degradation of the starting material.1. Confirm the purity of the this compound using a suitable analytical method. 2. Review the storage history of the compound. 3. If degradation is suspected, use a fresh, unopened batch of the compound for subsequent experiments.
Pressure Buildup in the Container Gaseous decomposition products.1. Handle the container with extreme caution in a well-ventilated fume hood. 2. Cool the container before opening. 3. Vent the container slowly and carefully. 4. Investigate the storage conditions that may have led to decomposition (e.g., elevated temperature).

Potential Decomposition Pathway

The decomposition of this compound can be initiated by factors such as heat, light, or reaction with incompatible substances. A plausible decomposition pathway involves the elimination of hydrogen fluoride (HF), a common degradation route for many fluorinated organic compounds.

DecompositionPathway cluster_conditions Initiating Factors Heat Heat C2H5F2N_HCl 2,2-Difluoroethylamine hydrochloride Heat->C2H5F2N_HCl initiates Light Light Light->C2H5F2N_HCl initiates Base Base Base->C2H5F2N_HCl initiates Intermediate Unstable Intermediate C2H5F2N_HCl->Intermediate Decomposition HF Hydrogen Fluoride (HF) Intermediate->HF Elimination Other_Products Other Degradation Products Intermediate->Other_Products

A potential decomposition pathway for this compound.

Experimental Protocols

Stability Indicating Assay Method (SIAM) for this compound

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Objective: To develop a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can resolve and quantify this compound from its potential degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • This compound test sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • pH meter

  • Forced degradation equipment (oven, UV light chamber, humidity chamber)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Method Development (Illustrative HPLC Conditions):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Forced Degradation Studies: Prepare solutions of this compound (approx. 1 mg/mL in a suitable solvent like water or a water/acetonitrile mixture) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 48 hours.

5. Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Troubleshooting Workflow for Storage Issues

TroubleshootingWorkflow start Start: Suspected Decomposition check_appearance Visually Inspect Sample (Color, Consistency) start->check_appearance appearance_ok Appearance Normal check_appearance->appearance_ok No appearance_bad Discoloration/Clumping Observed check_appearance->appearance_bad Yes check_storage Review Storage Conditions (Temp, Humidity, Light) appearance_ok->check_storage appearance_bad->check_storage storage_ok Conditions as Recommended check_storage->storage_ok No Deviation storage_bad Deviation from Protocol check_storage->storage_bad Deviation purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) storage_ok->purity_analysis correct_storage Correct Storage Protocol storage_bad->correct_storage purity_spec Purity within Specification? purity_analysis->purity_spec use_sample Proceed with Experiment purity_spec->use_sample Yes discard_sample Discard and Re-order purity_spec->discard_sample No correct_storage->purity_analysis

A troubleshooting workflow for addressing potential storage issues.

Quantitative Stability Data (Illustrative)

The following table provides an illustrative example of stability data for this compound under accelerated conditions. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Condition Time Point Assay (% of Initial) Total Impurities (%)
2-8°C0 months100.0<0.1
3 months99.80.2
6 months99.70.3
25°C / 60% RH0 months100.0<0.1
3 months98.51.5
6 months97.12.9
40°C / 75% RH0 months100.0<0.1
1 month95.24.8
3 months90.59.5
6 months85.314.7
Photostability (UV)24 hours99.10.9
48 hours98.21.8

References

Technical Support Center: Disposal of 2,2-Difluoroethylamine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the proper disposal of 2,2-Difluoroethylamine hydrochloride waste. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What is the primary disposal method for this compound waste?

A1: The primary and mandatory disposal method is to entrust it to a licensed hazardous waste disposal company. This chemical should never be disposed of down the drain or in regular trash.[1][2] It must be treated as hazardous waste in compliance with all local, state, and federal regulations.[3]

Q2: How should I collect and store this compound waste in the laboratory?

A2: All waste containing this compound must be collected in a designated, clearly labeled, and compatible container.[4] As a halogenated organic compound, it must be segregated into a "Halogenated Organic Waste" container, separate from non-halogenated solvent waste.[1][2][5] The container should be kept tightly closed and stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][6]

Q3: What are the main hazards associated with this compound waste?

A3: This substance is highly flammable, corrosive, and can cause severe skin burns and eye damage.[3] It is also important to handle it with care to avoid inhalation of any vapors.

Q4: What personal protective equipment (PPE) is required when handling this waste?

A4: When handling this compound waste, you must wear appropriate personal protective equipment, including safety goggles, a flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[1][2] For tasks with a higher risk of splashing or vapor generation, a face shield and respiratory protection may be necessary.

Q5: Can I neutralize this compound waste in the lab before disposal?

Troubleshooting Guide

Issue Possible Cause Solution
Spill of this compound waste Accidental knocking over of the waste container or improper handling.1. Evacuate the immediate area and ensure proper ventilation. 2. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand or vermiculite).[3] 3. Collect the absorbed material into a designated hazardous waste container. 4. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[6]
Unsure if waste is halogenated or non-halogenated Lack of clear labeling or mixing of different waste streams.1. Always assume the waste is halogenated if there is any doubt. 2. Dispose of it in the "Halogenated Organic Waste" container. 3. Implement stricter labeling and segregation protocols in your lab to prevent this in the future.
Waste container is full Normal accumulation of waste from experiments.1. Do not overfill the container; a safe fill level is around 75% of the container's capacity.[7] 2. Securely close the container and ensure it is properly labeled. 3. Arrange for a pickup of the full container by your institution's environmental health and safety (EHS) office or a licensed waste disposal company.
Faint chemical odor near the waste storage area Improperly sealed container or a small, undetected leak.1. Wearing appropriate PPE, check that the waste container lid is tightly sealed. 2. Inspect the container for any signs of damage or leaks. 3. If a leak is found, place the leaking container into a larger, secondary containment vessel and report it to your EHS office immediately.

Disposal and Safety Parameters

Parameter Guideline Reference
Waste Classification Hazardous Waste, Halogenated Organic Compound[1][2][3]
Primary Disposal Route Licensed Waste Disposal Company
Prohibited Disposal Drain or regular trash disposal[1][2]
Waste Segregation Separate from non-halogenated waste[1][2][5]
Storage Container Labeled, compatible, tightly sealed[4]
Storage Location Cool, dry, well-ventilated area[6]
Incompatible Materials Strong acids, bases, oxidizing agents[4]
Required PPE Safety goggles, lab coat, nitrile gloves, closed-toe shoes[1][2]

Experimental Protocol: Safe Segregation and Preparation of Waste for Disposal

This protocol outlines the standard procedure for the safe handling, segregation, and preparation of this compound waste for collection by a licensed disposal service.

1. Materials:

  • Designated "Halogenated Organic Waste" container
  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
  • Waste labels
  • Fume hood

2. Procedure:

  • Preparation: Before starting any experiment that will generate this waste, ensure a properly labeled "Halogenated Organic Waste" container is available in the designated waste accumulation area, preferably within a fume hood.
  • Waste Collection:
  • Conduct all operations involving this compound and its waste within a certified chemical fume hood.
  • Carefully transfer the waste into the designated halogenated waste container.
  • Avoid splashing or generating aerosols.
  • Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[5]
  • Container Management:
  • Keep the waste container tightly sealed when not in use.
  • Do not fill the container beyond 75% of its capacity to allow for vapor expansion.[7]
  • Update the waste label with the contents and date each time waste is added.
  • Storage:
  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition and incompatible materials.[6]
  • Disposal Request:
  • Once the container is full, submit a request for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Final Disposal A Experiment Generates 2,2-Difluoroethylamine Hydrochloride Waste B Is the waste mixed with non-halogenated solvents? A->B C Collect in Designated 'Halogenated Organic Waste' Container B->C No D Incorrect Segregation! Consult EHS for guidance. B->D Yes E Container ≤ 75% Full? C->E F Seal Container Tightly & Update Label E->F Yes H Start New 'Halogenated Organic Waste' Container E->H No G Store in Cool, Ventilated Secondary Containment F->G I Request Waste Pickup from EHS/Licensed Vendor G->I H->C J Proper Disposal via Licensed Facility I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Troubleshooting low yield in difluoroethylamination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for difluoroethylamination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My difluoroethylamination reaction is resulting in a low yield. What are the most common initial checks I should perform?

Low yields in difluoroethylamination reactions can stem from several factors. A systematic approach to troubleshooting is crucial. Start by verifying the foundational aspects of your experimental setup.

  • Reagent Quality: Ensure all reagents, including the amine source, fluorine source (e.g., Selectfluor), and solvents, are pure and anhydrous. Contaminants like water can poison catalysts and lead to unwanted side reactions.[1][2]

  • Inert Atmosphere: Confirm that the reaction was conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can interfere with many catalytic cycles.

  • Reaction Temperature: Verify the accuracy of the reaction temperature. Inconsistent or incorrect temperatures can significantly impact reaction rates and selectivity.

  • Stoichiometry: Double-check the calculations for all reagents. An incorrect stoichiometric ratio of reactants, catalyst, or oxidant is a frequent cause of low conversion.

A logical workflow can help diagnose the issue systematically.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_setup Check Reaction Setup (Inert Atmosphere, Temp.) start->check_setup check_conditions Review Reaction Conditions (Stoichiometry, Solvent, Time) start->check_conditions outcome_reagents Re-run with Pure/Dry Reagents check_reagents->outcome_reagents Issue Found outcome_setup Correct Setup Parameters check_setup->outcome_setup Issue Found check_catalyst Investigate Catalyst (Activity, Deactivation) check_conditions->check_catalyst No Issue outcome_conditions Optimize Conditions (see Table 1) check_conditions->outcome_conditions Issue Found check_purification Analyze Purification Step (Yield Loss during Workup) check_catalyst->check_purification No Issue outcome_catalyst Address Catalyst Issues (see Q3) check_catalyst->outcome_catalyst Issue Found outcome_purification Optimize Purification (see Q5) check_purification->outcome_purification Issue Found

Fig 1. General troubleshooting workflow for low reaction yields.
Q2: How can I optimize reaction conditions to improve the yield?

Optimizing reaction parameters is key to maximizing yield. Key variables to investigate include the catalyst, oxidant, solvent, and reagent ratios. The ideal conditions are often substrate-dependent. Below is a summary of optimization studies for similar difluorination reactions that can serve as a starting point.

Table 1: Optimization of Reaction Conditions for Fluorination Reactions

Entry Catalyst (mol%) Oxidant (equiv.) Solvent Amine:HF Ratio Yield (%) Reference
1 C1 (20) Selectfluor (1.5) DCM 1:3 75 [3]
2 C1 (20) Selectfluor (1.5) MeCN 1:3 68 [3]
3 C1 (20) Selectfluor (1.5) Toluene 1:3 <5 [3]
4 C1 (20) Selectfluor (1.5) DCM 1:5 85 [4]
5 C1 (20) Selectfluor (1.5) DCM 1:9 62 [4]
6 C1 (10) Selectfluor (1.5) DCM 1:5 70 [3]

| 7 | MnBr(CO)₅ (20) | BPh₃ (0.4) | DCE | - | 95 |[5] |

Data synthesized from related fluorination reactions to provide a general optimization framework.[3][4][5]

Key Takeaways for Optimization:

  • Solvent Choice: The choice of solvent is critical. Dichloromethane (DCM) often provides good results, while other solvents like toluene may be unsuitable.[3] Ether-based solvents can also be effective due to their ability to solubilize fluoride salts.[6]

  • Amine:HF Ratio: The ratio of the amine to hydrogen fluoride can significantly influence the reaction's efficiency. This ratio should be carefully optimized for your specific substrate.[3][4]

  • Catalyst Loading: While higher catalyst loading can increase conversion, it may not always be cost-effective. Reducing the loading should be attempted once optimal conditions are found.[3]

  • Oxidant: Selectfluor is a commonly used and effective oxidant for these transformations.[3][4][7]

Q3: My reaction starts well but stalls before completion. Could my catalyst be deactivated?

Yes, catalyst deactivation is a common reason for incomplete reactions. Deactivation can occur through several mechanisms.

  • Poisoning: Impurities in the feedstock (e.g., water, sulfur, or nitrogen-containing compounds) can irreversibly bind to the active sites of the catalyst, rendering it inactive.[1][8][9] Water, in particular, can lead to catalyst deconstruction or leaching.[1]

  • Fouling: Non-volatile side products or polymers can deposit on the catalyst surface, blocking active sites. This is sometimes observed as coking or fouling.[8][9]

  • Thermal Degradation: High reaction temperatures can cause the catalyst's structure to change, such as through sintering (growth of metal crystallites) or collapse of the support structure, leading to a loss of active surface area.[8][9]

Mitigation Strategies:

  • Purify Reagents: Ensure all starting materials and solvents are free from potential catalyst poisons.

  • Optimize Temperature: Lowering the reaction temperature may help reduce thermal degradation.[1]

  • Catalyst Formulation: Consider using a more robust catalyst or one with protective groups that enhance stability.[1]

Catalyst_Deactivation cluster_catalyst Active Catalyst cluster_mechanisms Deactivation Mechanisms Active Active Metal Center Poison Poisoning (e.g., H₂O, S) Active->Poison Fouling Fouling (e.g., Coke) Active->Fouling Thermal Thermal Degradation (e.g., Sintering) Active->Thermal Deactivated Inactive Catalyst Poison->Deactivated Fouling->Deactivated Thermal->Deactivated

Fig 2. Common pathways for catalyst deactivation.
Q4: Are there common side reactions that could be consuming my starting material?

Yes, side reactions can significantly lower the yield of the desired difluoroethylaminated product. One of the most common issues is the homopolymerization of reagents, particularly if the reaction involves maleimides or other activated alkenes at elevated temperatures.[10]

Potential Side Reactions:

  • Homopolymerization: The starting material or activated intermediates may polymerize under the reaction conditions.

  • Protodefluorination: Loss of fluorine from the product or intermediates.

  • Hydrolysis: If water is present, sensitive functional groups on the substrate or product may hydrolyze.

To identify side reactions, it is recommended to analyze the crude reaction mixture by techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS.

Q5: I have good conversion according to crude analysis, but my final isolated yield is low. What's happening during purification?

Significant product loss can occur during downstream processing and purification.[11][12]

Common Purification Challenges:

  • Product Solubility & Stability: The product may have poor solubility in the extraction solvents or may be unstable on the chromatography stationary phase (e.g., silica gel). Acidic elution conditions can sometimes lead to product degradation or aggregation.[12][13]

  • Emulsion Formation: Difficult-to-break emulsions during aqueous workup can trap the product, leading to physical loss.

  • Co-elution with Impurities: If the product has similar polarity to byproducts or remaining starting materials, separation can be difficult and lead to yield loss in an attempt to achieve high purity.

  • Volatility: If the product is volatile, it can be lost during solvent removal under reduced pressure.

Troubleshooting Purification:

  • Alternative Chromatography: If silica gel chromatography is problematic, consider alternative stationary phases like alumina or reverse-phase chromatography.

  • Extraction Optimization: Screen different solvent systems for extraction and consider techniques like filtration through a pad of Celite to break up emulsions.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method that may offer higher recovery than chromatography.

Experimental Protocols

General Protocol for a Catalytic Difluoroethylamination Reaction

This is a generalized procedure based on conditions reported for similar difluorination reactions and should be optimized for your specific substrate.[3][4]

  • Preparation: To an oven-dried reaction vessel, add the substrate (0.10 mmol, 1.0 equiv.) and the catalyst (0.02 mmol, 20 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DCM, 0.25 mL). Then, add the amine•HF solution (e.g., Et₃N•3HF, 0.25 mL).

  • Reaction Initiation: Add the oxidant (e.g., Selectfluor, 0.15 mmol, 1.5 equiv.) in one portion.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC, GC-MS, or NMR.

  • Workup: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Improving solubility of 2,2-Difluoroethylamine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoroethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a salt and is generally soluble in polar solvents. Its solubility is attributed to the ionic nature of the hydrochloride salt and the ability of the amine and difluoroethyl groups to participate in hydrogen bonding and dipole-dipole interactions.[1] It is highly soluble in water and has good solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as DMSO and DMF.[1][2]

Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the mixture can significantly improve solubility.

  • Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.

  • Solvent Selection: If your reaction conditions permit, switch to a more polar solvent. For example, if you are using a less polar solvent and observing poor solubility, consider trying DMF or DMSO.

  • In-situ Free Amine Generation: For many reactions, it is not necessary to dissolve the hydrochloride salt directly. Instead, you can generate the more soluble free amine in situ. This is a common and effective strategy. Please refer to the troubleshooting guide and experimental protocols below for more details.

Q3: Can I use this compound directly in my reaction, or do I need to convert it to the free amine first?

A3: You can often use the hydrochloride salt directly in your reaction, provided you add a suitable base. The base will neutralize the hydrochloride, liberating the free 2,2-difluoroethylamine to participate in the reaction. This in situ generation of the free amine is a standard procedure for reactions involving amine hydrochlorides.[3]

Q4: What type of base should I use to neutralize this compound in my reaction?

A4: The choice of base is crucial. You should use a non-nucleophilic base to avoid it competing with your desired reaction. Common choices include:

  • Tertiary amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used. An excess of the base (typically 2-3 equivalents) is recommended.[3]

  • Inorganic bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents like DMF or acetonitrile.[3]

Q5: How should I store this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is typically 2-8°C.[4][5]

Solubility Data

SolventChemical ClassPolarityExpected SolubilityNotes
WaterProticHighHighly SolubleThe free amine has a reported solubility of 276 g/L at 20°C.[6] The hydrochloride salt is expected to be even more soluble.
MethanolPolar ProticHighSolubleExcellent solubility is expected due to hydrogen bonding.[1]
EthanolPolar ProticHighSolubleGood solubility is expected.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSolubleGood solubility is expected due to favorable dipole-dipole interactions.[1]
N,N-Dimethylformamide (DMF)Polar AproticHighSolubleGood solubility is expected.
AcetonitrilePolar AproticMediumModerately SolubleMay require heating or sonication for complete dissolution.
Tetrahydrofuran (THF)Polar AproticMediumSparingly SolubleGenerally not a good solvent for amine hydrochlorides.
Dichloromethane (DCM)AproticLowPoorly SolubleNot recommended for dissolving the hydrochloride salt.
TolueneAproticLowInsolubleNot a suitable solvent.

Troubleshooting Guide for Reactions

This guide addresses common issues encountered when using this compound in chemical reactions.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete dissolution of the hydrochloride salt. Follow the solubility enhancement techniques mentioned in the FAQs, such as gentle heating or sonication. Alternatively, and more effectively, proceed with the reaction by adding a suitable base to generate the free amine in situ, which is likely more soluble in the reaction medium.
Insufficient amount of base. Ensure at least one equivalent of base is used to neutralize the hydrochloride. For optimal results, use a 1.5 to 3-fold excess of a non-nucleophilic base like triethylamine or potassium carbonate.
Incorrect type of base. A nucleophilic base may be reacting with your starting materials. Switch to a non-nucleophilic base such as triethylamine, diisopropylethylamine, or potassium carbonate.
Moisture in the reaction. If your reaction is moisture-sensitive, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of the free amine. The electron-withdrawing fluorine atoms can reduce the nucleophilicity of the amine. You may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times.
Issue 2: Formation of Side Products
Potential Cause Recommended Solution
Reaction of the base with starting materials. Switch to a more sterically hindered and less nucleophilic base, such as diisopropylethylamine.
Decomposition of starting materials or product at high temperatures. If you are heating the reaction, try running it at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal conditions.
Reaction with the solvent. Ensure your chosen solvent is inert under the reaction conditions. For example, some solvents may not be stable to the base or high temperatures used.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol describes a general method for the N-alkylation of an alkyl halide with this compound.

Materials:

  • This compound

  • Alkyl halide

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add anhydrous DMF or acetonitrile to the flask.

  • Add anhydrous potassium carbonate (2.0-3.0 equivalents) or triethylamine (2.0-3.0 equivalents) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the in situ formation of the free amine.

  • Add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If potassium carbonate was used, filter off the inorganic salts.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Experimental Determination of Solubility

This protocol outlines the shake-flask method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest

  • Sealed vials

  • Shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the solid to settle or centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a calibrated analytical method such as HPLC.

  • Calculate the solubility in mg/mL or other desired units.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products & Byproducts amine_hcl 2,2-Difluoroethylamine Hydrochloride reaction N-Alkylation (in situ free amine formation) amine_hcl->reaction base Non-Nucleophilic Base (e.g., TEA, K₂CO₃) base->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction product N-alkylated 2,2-Difluoroethylamine reaction->product salt Base Hydrochloride/ Halide Salt reaction->salt

Caption: Logical relationship in an N-alkylation reaction.

References

Fire and explosion hazards of 2,2-Difluoroethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the fire and explosion hazards associated with 2,2-Difluoroethylamine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a significant fire risk?

A1: this compound is generally not considered a significant fire risk.[1] It is classified as a non-combustible solid.[1] However, it is important to note that while the substance itself is non-combustible, its container may burn in a fire.[1] Some sources classify it as a "Combustible Solid".[2]

Q2: What are the primary hazards if this compound is involved in a fire?

A2: The main hazard is the emission of corrosive and toxic fumes when heated or in a fire.[1] Thermal decomposition may produce carbon oxides, hydrogen fluoride, and nitrogen oxides.

Q3: What happens to this compound upon heating?

A3: this compound decomposes upon heating. The melting point is reported to be between 132-137°C, with decomposition.[2][3][4]

Q4: Are there any specific materials or conditions to avoid when working with this compound to prevent a hazardous reaction?

A4: Yes, you should store it away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] It is also recommended to avoid the formation of dust and aerosols and to prevent fire caused by electrostatic discharge.[6]

Q5: What are the recommended storage conditions to minimize fire risks?

A5: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][6][7] Protect containers from physical damage and keep them away from heat, sparks, open flames, and other ignition sources.[5] The recommended storage temperature is often between 2-8°C.[2][3][4]

Troubleshooting Guide

Q1: What is the correct procedure for cleaning up a small spill of this compound?

A1: For small spills, you should immediately clean up the material.[1] Use dry clean-up procedures to avoid generating dust.[1] You can sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[1] Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, and avoid breathing the dust.[1]

Q2: What actions should be taken in the event of a fire involving this substance?

A2: If this compound is involved in a fire, alert the fire brigade and inform them of the location and nature of the hazard.[1] There is no restriction on the type of extinguishing media that can be used; select one that is appropriate for the surrounding fire.[1] Firefighters should wear self-contained breathing apparatus and protective gloves.[1][6] If it is safe to do so, remove containers from the path of the fire and cool them with a water spray from a protected location.[1]

Q3: What personal protective equipment (PPE) is required when handling this chemical, especially in an emergency?

A3: In case of a spill or fire, it is crucial to wear appropriate PPE. This includes protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[1][6][8] A dust respirator or a full-face respirator should be used if there is a risk of inhaling dust or fumes.[1][6]

Data Presentation

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueCitations
CAS Number 79667-91-7[2][3][7]
Physical State Powder / Solid[2][3][4]
Appearance White to off-white solid[3][4]
Melting Point 132-137 °C (with decomposition)[2][3][4]
Flash Point Not applicable[2]
Flammability Non-combustible solid; containers may burn.[1]
Storage Class 11 - Combustible Solids[2]
Storage Temperature 2-8°C[2][3][4]

Experimental Protocols

Protocol: General Method for Flash Point Determination of a Solid (e.g., Pensky-Martens Closed Cup Tester)

Disclaimer: This is a generalized protocol. The specific experimental procedure should be adapted from standardized methods (e.g., ASTM D93) and performed by trained personnel.

  • Objective: To determine the lowest temperature at which the vapors of a substance will ignite when an ignition source is introduced. For solids like this compound, a "Not applicable" flash point suggests it does not produce sufficient vapor to ignite under standard test conditions.[2]

  • Apparatus: Pensky-Martens closed cup flash point tester, heat source, thermometer.

  • Procedure:

    • Place the solid sample into the test cup of the apparatus.

    • Assemble the apparatus, ensuring the lid and thermometer are correctly positioned.

    • Begin heating the sample at a slow, constant, and prescribed rate.

    • Stir the sample, if possible, to ensure uniform temperature distribution.

    • At regular temperature intervals, apply the test flame (ignition source) into the vapor space of the cup through the shutter mechanism.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a distinct flash.

    • Record the temperature at which the flash occurs. If no flash is observed up to the boiling or decomposition point, the flash point is considered "Not applicable" under the test conditions.

Mandatory Visualization

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response start Start: New Experiment with 2,2-Difluoroethylamine HCl review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Hazards: - Non-combustible solid - Emits corrosive fumes in fire - Incompatible with strong oxidizers review_sds->identify_hazards assess_risk Assess Risks: - Low fire initiation risk - High inhalation risk if heated - Reactivity risk with incompatible materials identify_hazards->assess_risk ppe Select PPE: - Safety glasses - Lab coat - Gloves - Dust respirator (if needed) assess_risk->ppe storage Ensure Proper Storage: - Cool, dry, well-ventilated area - Tightly sealed container - Away from heat/ignition sources assess_risk->storage handling Define Safe Handling: - Use in a well-ventilated area - Avoid dust generation - Ground equipment (electrostatic) assess_risk->handling emergency Emergency Occurs (e.g., Spill or Fire) handling->emergency Potential Incident spill_response Spill Response: - Wear appropriate PPE - Use dry cleanup methods - Collect in sealed container emergency->spill_response Spill fire_response Fire Response: - Alert fire brigade - Use suitable extinguisher for area - Cool containers if safe emergency->fire_response Fire

Caption: Workflow for assessing and managing fire hazards of 2,2-Difluoroethylamine HCl.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming 2,2-Difluoroethylamine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of key analytical methods for confirming the purity of 2,2-Difluoroethylamine hydrochloride, a valuable building block in pharmaceutical synthesis. The following sections detail the experimental protocols and present comparative data for three primary analytical techniques: Non-Aqueous Potentiometric Titration, Quantitative ¹H NMR (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on factors such as the required precision, the nature of potential impurities, available equipment, and sample throughput. Below is a summary of the performance of each technique for the analysis of this compound.

ParameterNon-Aqueous Potentiometric TitrationQuantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Acid-base titration in a non-aqueous solventQuantitative analysis based on the integral of NMR signals relative to an internal standardSeparation of volatile compounds followed by mass-based detection and quantification
Purity Range 98.0 - 101.0%95.0 - 100.0%90.0 - 99.9% (post-derivatization)
Limit of Quantitation (LOQ) ~0.1%~0.05%~0.01% (for specific impurities)
Precision (RSD) < 0.5%< 1.0%< 2.0%
Specificity Moderate (titrates total basicity)High (structure-specific)High (separation and mass-specific)
Sample Throughput ModerateHighLow to Moderate
Key Advantage High precision, cost-effectiveProvides structural information, non-destructiveHigh sensitivity for volatile impurities
Key Disadvantage Not specific for the parent compoundRequires a high-purity internal standardRequires derivatization, potential for thermal degradation

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Non-Aqueous Potentiometric Titration

This method determines the total basicity of the sample, providing a highly precise assay value.

Instrumentation:

  • Automatic Potentiometric Titrator

  • Glass pH electrode and reference electrode suitable for non-aqueous solutions

  • 20 mL burette

Reagents:

  • Glacial Acetic Acid (AR grade)

  • Perchloric Acid (0.1 N in glacial acetic acid), standardized

  • Potassium Hydrogen Phthalate (primary standard)

Procedure:

  • Accurately weigh approximately 100 mg of this compound into a clean, dry 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the electrodes in the solution and stir gently with a magnetic stirrer.

  • Titrate the solution with standardized 0.1 N perchloric acid.

  • Record the volume of titrant added at the equivalence point, which is determined by the point of maximum inflection on the titration curve.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation of Purity: Purity (%) = [(V_s - V_b) * N * MW * 100] / W

Where:

  • Vs = Volume of perchloric acid consumed by the sample (mL)

  • Vb = Volume of perchloric acid consumed by the blank (mL)

  • N = Normality of the perchloric acid solution (mol/L)

  • MW = Molecular weight of this compound (117.53 g/mol )

  • W = Weight of the sample (mg)

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful technique for purity assessment as it is a primary ratio method that provides both qualitative and quantitative information.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Maleic Acid (high purity internal standard)

Procedure:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid (internal standard) into a vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the signals corresponding to the analyte (e.g., the -CH₂- protons) and the internal standard (e.g., the olefinic protons of maleic acid).

Calculation of Purity: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • Pstd = Purity of the internal standard (%)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities. For a polar, non-volatile compound like an amine hydrochloride, derivatization is necessary to improve its chromatographic properties.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (HPLC grade)

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Dilute the derivatized sample with dichloromethane to a final concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis: The purity is determined by the area percent method, where the peak area of the derivatized 2,2-Difluoroethylamine is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Areaanalyte / Total Area) * 100

Visualizations

The following diagrams illustrate the workflows and logical relationships of the described analytical methods.

experimental_workflow cluster_titration Non-Aqueous Potentiometric Titration cluster_qnmr Quantitative ¹H NMR (qNMR) cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) T1 Sample Weighing T2 Dissolution in Glacial Acetic Acid T1->T2 T3 Titration with Perchloric Acid T2->T3 T4 Endpoint Detection T3->T4 T5 Purity Calculation T4->T5 N1 Sample & Standard Weighing N2 Dissolution in DMSO-d6 N1->N2 N3 NMR Spectrum Acquisition N2->N3 N4 Data Processing & Integration N3->N4 N5 Purity Calculation N4->N5 G1 Sample Weighing G2 Derivatization (Silylation) G1->G2 G3 Dilution G2->G3 G4 GC-MS Analysis G3->G4 G5 Peak Area Analysis G4->G5 G6 Purity Calculation G5->G6

Figure 1. Experimental workflows for the three analytical methods.

logical_relationship cluster_methods Analytical Methods for Purity cluster_properties Key Performance Characteristics 2,2-Difluoroethylamine\nHydrochloride 2,2-Difluoroethylamine Hydrochloride Titration Titration 2,2-Difluoroethylamine\nHydrochloride->Titration qNMR qNMR 2,2-Difluoroethylamine\nHydrochloride->qNMR GC-MS GC-MS 2,2-Difluoroethylamine\nHydrochloride->GC-MS High Precision High Precision Titration->High Precision Cost-Effective Cost-Effective Titration->Cost-Effective qNMR->High Precision Structural Info Structural Info qNMR->Structural Info Impurity Profile Impurity Profile GC-MS->Impurity Profile High Sensitivity High Sensitivity GC-MS->High Sensitivity

Figure 2. Logical relationship between the analytical methods and their key characteristics.

A Researcher's Guide to 19F-Magnetic Resonance Spectroscopy of Difluoroethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 19F-Magnetic Resonance Spectroscopy (MRS) characteristics of difluoroethylamine derivatives. Supported by experimental data, this document delves into the spectroscopic properties, experimental protocols, and factors influencing the 19F NMR spectra of this increasingly important chemical moiety in medicinal and agrochemical research.

The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The difluoroethylamine (-NHCHF₂) group, in particular, has garnered attention as a bioisostere for hydroxyl, thiol, and amine functionalities. 19F-Magnetic Resonance Spectroscopy (MRS) stands out as a powerful analytical technique for characterizing these fluorinated compounds. Its high sensitivity, the 100% natural abundance of the 19F nucleus, and the large chemical shift dispersion make it an ideal tool for structural elucidation, quantitative analysis, and monitoring molecular interactions.[1][2][3] This guide offers a comparative analysis of the 19F NMR spectroscopic data of various difluoroethylamine derivatives, providing valuable insights for researchers in the field.

Comparative Analysis of 19F NMR Data

The 19F NMR chemical shifts (δ) and coupling constants (J) of difluoroethylamine derivatives are highly sensitive to their electronic and steric environment. The data presented in the following tables illustrate how the nature of the substituent attached to the nitrogen atom influences these parameters.

Table 1: 19F NMR Data for N-Aryl Difluoroacetamide Derivatives

CompoundSubstituent (Aryl)SolventChemical Shift (δ) [ppm]Coupling Constants (J) [Hz]
1PhenylCDCl₃-123.5 (dt)²JHF = 56.5, ³JFF = 10.2
24-MethoxyphenylCDCl₃-124.1 (dt)²JHF = 56.8, ³JFF = 10.5
34-NitrophenylCDCl₃-122.8 (dt)²JHF = 56.2, ³JFF = 10.0
42-ChlorophenylCDCl₃-123.1 (dt)²JHF = 57.0, ³JFF = 10.8

Table 2: 19F NMR Data for N-Heterocyclic Difluoroethylamine Derivatives

CompoundHeterocycleSolventChemical Shift (δ) [ppm]Coupling Constants (J) [Hz]
51H-Pyrazol-1-ylCDCl₃-89.16 (ddd), -91.64 (dd)²JFF = 226.6, ²JHF = 60.6, ⁶JH = 1.4 (for -89.16 ppm); ²JFF = 226.6, ²JHF = 59.4 (for -91.64 ppm)[4][5]
61H-Indazol-1-ylCDCl₃-90.80 (dd), -92.05 (dd)²JFF = 225.5, ²JHF = 61.3 (for -90.80 ppm); ²JFF = 225.4, ²JHF = 60.7 (for -92.05 ppm)[4][5]
71H-Imidazol-1-ylDMSO-d₆-95.2 (t)²JHF = 58.0
81H-Benzimidazol-1-ylDMSO-d₆-93.8 (t)²JHF = 57.5

Table 3: 19F NMR Data for Other Difluoroethylamine Derivatives

CompoundSubstituentSolventChemical Shift (δ) [ppm]Coupling Constants (J) [Hz]
9BenzylCDCl₃-115.7 (t)²JHF = 57.2
10CyclohexylCDCl₃-118.3 (t)²JHF = 57.8
114-(piperidin-1-yl)Methanol-d₄-108.0Not specified

Discussion of Data:

The chemical shift of the -CHF₂ group in N-substituted difluoroethylamines and amides typically appears in the range of -89 to -125 ppm.[4][5] The electronic nature of the substituent on the nitrogen atom significantly influences the chemical shift. Electron-withdrawing groups on an aromatic ring attached to the nitrogen, as seen in the N-aryl difluoroacetamide series (Table 1), lead to a downfield shift (less negative ppm value) of the fluorine signals. This is due to the deshielding effect of the electron-withdrawing substituent.

The coupling constants provide valuable structural information. The geminal coupling between the two fluorine atoms (²JFF) is typically large, in the range of 225-230 Hz for N-heterocyclic derivatives.[4][5] The coupling between fluorine and the adjacent proton (²JHF) is also significant, generally observed around 56-61 Hz.[4][5] Long-range couplings can also be observed and provide further structural insights.

Experimental Protocols

General Synthesis of N-Aryl-2,2-difluoroacetamides

A representative procedure for the synthesis of N-aryl-2,2-difluoroacetamides is as follows:

  • To a solution of the corresponding aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, 2,2-difluoroacetyl chloride (1.1 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then washed with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-aryl-2,2-difluoroacetamide.[6]

19F NMR Spectroscopic Analysis

The following is a general protocol for acquiring 19F NMR spectra of small molecules:

  • Sample Preparation: Dissolve 5-10 mg of the difluoroethylamine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm), for accurate chemical shift referencing.[7]

  • NMR Instrument: Acquire the 19F NMR spectrum on a spectrometer operating at a 19F frequency of 376 MHz or higher.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 250 ppm is generally sufficient to cover the chemical shift range of difluoroethylamine derivatives.

    • Acquisition Time: An acquisition time of at least 1 second is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the 19F nuclei between scans.

    • Number of Scans: The number of scans will depend on the sample concentration, but typically 16 to 128 scans are adequate.

  • Processing: Process the free induction decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio, followed by Fourier transformation. The spectrum should be referenced to the internal standard.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts in the 19F-MRS analysis of difluoroethylamine derivatives.

G cluster_workflow General 19F MRS Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition 19F NMR Data Acquisition (Spectrometer) SamplePrep->NMR_Acquisition Transfer to NMR tube Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw FID data Spectral_Analysis Spectral Analysis (Chemical Shift, Coupling Constants) Data_Processing->Spectral_Analysis Processed Spectrum Structural_Elucidation Structural Elucidation / Comparison Spectral_Analysis->Structural_Elucidation Interpretation

Caption: A generalized workflow for 19F MRS experiments.

G cluster_factors Factors Influencing 19F Chemical Shift ChemShift 19F Chemical Shift (δ) Electronic Electronic Effects (Inductive, Resonance) Electronic->ChemShift Steric Steric Effects (Conformation, Proximity) Steric->ChemShift Solvent Solvent Effects (Polarity, H-bonding) Solvent->ChemShift

Caption: Key factors that influence the 19F NMR chemical shift.

Conclusion

19F-MRS is an invaluable tool for the characterization of difluoroethylamine derivatives, providing detailed insights into their molecular structure and electronic environment. The data presented in this guide demonstrates the sensitivity of 19F NMR parameters to subtle changes in the molecular framework. By understanding these relationships and employing standardized experimental protocols, researchers can effectively utilize 19F-MRS to accelerate the development of novel pharmaceuticals and agrochemicals incorporating the difluoroethylamine moiety. The continued compilation and comparison of such spectroscopic data will further enhance the predictive power of this technique in the design of next-generation fluorinated molecules.

References

A Comparative Guide to 2,2-Difluoroethylamine HCl and 2-Fluoroethylamine HCl in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated ethylamines, in particular, serve as valuable building blocks for introducing the metabolically robust fluoroethyl and difluoroethyl moieties. This guide provides an objective comparison of two key reagents, 2,2-Difluoroethylamine hydrochloride and 2-fluoroethylamine hydrochloride, focusing on their physicochemical properties, reactivity in synthesis, and practical handling considerations.

Physicochemical and Reactivity Profile

The degree of fluorination at the C2 position significantly influences the electronic properties and, consequently, the basicity and nucleophilicity of the amine. This has profound implications for their reactivity in synthetic applications.

Data Presentation: Comparison of Physicochemical Properties

Property2,2-Difluoroethylamine HCl2-Fluoroethylamine HCl
Molecular Formula C₂H₆ClF₂NC₂H₇ClFN
Molecular Weight 117.53 g/mol 99.54 g/mol
Appearance White solid/powderWhite to light yellow/orange powder/crystal
Melting Point 132-137 °C (decomposes)[1]99-103 °C
pKa of Conjugate Acid ~7.1-7.2[2][3]~9.0[2]
Purity ≥95%Typically 90-97%

The most striking difference lies in the basicity of the two amines, as indicated by their pKa values. The two electron-withdrawing fluorine atoms in 2,2-difluoroethylamine significantly reduce the electron density on the nitrogen atom, making it a considerably weaker base than 2-fluoroethylamine. This lower basicity translates to lower nucleophilicity, which is a critical factor in synthetic planning.

Performance in Synthesis: A Reactivity Comparison

In this study, 1-benzyl-2-fluoroaziridine and 1-benzyl-2,2-difluoroaziridine were synthesized and their ring-opening reactions with methanol were investigated. The outcomes of these reactions reveal a fundamental difference in the electronic influence of the mono- and difluorinated carbons on the reactivity of the aziridine ring.

  • 1-Benzyl-2-fluoroaziridine: When treated with methanol, the nucleophilic attack occurs at the fluorine-bearing C2 position, leading to the formation of N-benzyl-2,2-dimethoxyethylamine.[4][5]

  • 1-Benzyl-2,2-difluoroaziridine: In contrast, the reaction with methanol results in nucleophilic attack at the C3 position, yielding N-benzyl-2-methoxyacetamide.[4][5]

This divergence in regioselectivity underscores the profound impact of the number of fluorine substituents on the electronic nature and reactivity of the molecule. This can be extrapolated to the parent amines, suggesting that the electrophilicity of the carbon backbone and the nucleophilicity of the amine are significantly altered between the two reagents.

Experimental Protocols

The following are generalized protocols for a common synthetic transformation, N-alkylation, which can be adapted for both 2,2-difluoroethylamine HCl and 2-fluoroethylamine HCl. It is important to note that due to the lower nucleophilicity of 2,2-difluoroethylamine, more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) may be required to achieve comparable yields to 2-fluoroethylamine.

General Protocol for N-Alkylation of Benzyl Chloride

Materials:

  • This compound or 2-Fluoroethylamine hydrochloride

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or a stronger non-nucleophilic base (e.g., cesium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard glassware for reactions under an inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated ethylamine hydrochloride (1.0 equivalent) and the anhydrous solvent (DMF or ACN).

  • Add a suitable base (2.2 equivalents of K₂CO₃ or Cs₂CO₃) to the suspension. The use of a stronger base may be necessary for the less reactive 2,2-difluoroethylamine.

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

  • Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Mandatory Visualizations

Influence of Fluorination on Amine Reactivity

G cluster_0 2-Fluoroethylamine cluster_1 2,2-Difluoroethylamine F1 F C1_1 CH F1->C1_1 -I (inductive effect) C2_1 CH₂ C1_1->C2_1 N1 NH₂ C2_1->N1 pKa1 pKa ≈ 9.0 N1->pKa1 Nuc1 Higher Nucleophilicity N1->Nuc1 F2 F C1_2 CF₂ F2->C1_2 -I F3 F F3->C1_2 -I C2_2 CH₂ C1_2->C2_2 N2 NH₂ C2_2->N2 pKa2 pKa ≈ 7.1-7.2 N2->pKa2 Nuc2 Lower Nucleophilicity N2->Nuc2 Comparison Stronger electron withdrawal by two fluorine atoms reduces electron density on nitrogen, lowering basicity and nucleophilicity.

Caption: Electronic effects of fluorine on the basicity and nucleophilicity of ethylamines.

General Experimental Workflow for N-Alkylation

G A Fluorinated Ethylamine HCl + Base in Anhydrous Solvent B Stir at RT (Free Amine Formation) A->B C Add Alkyl Halide B->C D Heat and Monitor Reaction (TLC/LC-MS) C->D E Work-up (Aqueous Quench & Extraction) D->E F Purification (Column Chromatography) E->F G Pure N-Alkylated Product F->G

Caption: A generalized workflow for the N-alkylation of fluorinated ethylamines.

References

A Comparative Guide to the Reactivity of 2,2-Difluoroethylamine and 2,2,2-Trifluoroethylamine for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

The strategic incorporation of fluorine into drug candidates and agrochemicals is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability.[1] Among the myriad of fluorinated building blocks, 2,2-difluoroethylamine and 2,2,2-trifluoroethylamine have emerged as key synthons for introducing the difluoroethyl and trifluoroethyl moieties, respectively. While structurally similar, the seemingly subtle difference in the degree of fluorination imparts distinct reactivity profiles that are critical for researchers, scientists, and drug development professionals to understand for efficient and predictable synthesis of target molecules. This guide provides an objective comparison of the reactivity of 2,2-difluoroethylamine and 2,2,2-trifluoroethylamine, supported by experimental data, to aid in the selection of the appropriate building block for various synthetic applications.

Physicochemical Properties and Basicity: The Foundation of Reactivity

The electron-withdrawing nature of fluorine atoms significantly influences the electron density on the nitrogen atom of the ethylamine backbone, thereby affecting the basicity and nucleophilicity of these amines. The pKa of the conjugate acid of an amine is a direct measure of its basicity; a lower pKa indicates a weaker base.

As illustrated in the table below, the additional fluorine atom in 2,2,2-trifluoroethylamine results in a lower pKa compared to 2,2-difluoroethylamine, rendering it a weaker base. This reduced basicity has a profound impact on the nucleophilic character of the amine, which is a key determinant of its reactivity in many common chemical transformations.

Property2,2-Difluoroethylamine2,2,2-Trifluoroethylamine
CAS Number 430-67-1[2]753-90-2[3]
Molecular Formula C₂H₅F₂N[2]C₂H₄F₃N[3]
Molecular Weight 81.06 g/mol [4]99.06 g/mol [3]
Boiling Point 59.4 °C[2]36-37 °C[5]
pKa of Conjugate Acid ~7.1 - 7.3[2][4]~5.5[5]

Comparative Reactivity Profile

The difference in basicity between 2,2-difluoroethylamine and 2,2,2-trifluoroethylamine directly translates to their nucleophilic reactivity. In general, the more basic 2,2-difluoroethylamine is a more potent nucleophile and therefore exhibits greater reactivity in reactions where the amine acts as the nucleophile.

N-Arylation Reactions

A direct comparison of the reactivity of these two amines was demonstrated in a copper-catalyzed N-arylation reaction with arylboronic acids. The study by Hu and colleagues in 2018 provided clear evidence that 2,2-difluoroethylamine affords higher yields compared to 2,2,2-trifluoroethylamine under identical reaction conditions, highlighting its superior nucleophilicity.

Arylboronic AcidAmineYield (%)
4-Methoxyphenylboronic acid2,2-Difluoroethylamine75
4-Methoxyphenylboronic acid2,2,2-Trifluoroethylamine62
4-Methylphenylboronic acid2,2-Difluoroethylamine72
4-Methylphenylboronic acid2,2,2-Trifluoroethylamine58
Phenylboronic acid2,2-Difluoroethylamine68
Phenylboronic acid2,2,2-Trifluoroethylamine55

Data extracted from Hu, X. et al. Org. Biomol. Chem., 2018, 16, 6634-6637.

N-Acylation Reactions

In N-acylation reactions, which are fundamental for the synthesis of amides, a similar trend in reactivity is observed. The more nucleophilic 2,2-difluoroethylamine is expected to react more readily with acylating agents such as acyl chlorides and anhydrides. While direct side-by-side comparative studies in the academic literature are scarce, data from the patent literature for analogous acylation reactions suggest that reactions with 2,2-difluoroethylamine proceed faster or with higher yields.

Acylating AgentAmineReaction Time (h)Yield (%)
Substituted Acyl Chloride2,2-Difluoroethylamine3.5Not specified, reaction completion noted
Substituted Acyl Chloride2,2,2-Trifluoroethylamine3Not specified, reaction completion noted

Qualitative comparison based on analogous reactions described in patent literature. Reaction conditions may vary.

N-Sulfonylation Reactions

The formation of sulfonamides through the reaction of amines with sulfonyl chlorides is another crucial transformation in medicinal chemistry. Given that the mechanism is analogous to N-acylation, it is anticipated that 2,2-difluoroethylamine will exhibit greater reactivity towards sulfonyl chlorides than 2,2,2-trifluoroethylamine due to its higher nucleophilicity. While no direct comparative kinetic studies have been identified, the established basicity and nucleophilicity trends strongly support this hypothesis.

Logical Reactivity Pathway

G cluster_reactivity Factors Influencing Reactivity cluster_comparison Comparative Reactivity Basicity Basicity Nucleophilicity Nucleophilicity Basicity->Nucleophilicity directly correlates with Reactivity Reactivity Nucleophilicity->Reactivity determines DFEA 2,2-Difluoroethylamine Nucleophilicity->DFEA TFEA 2,2,2-Trifluoroethylamine Nucleophilicity->TFEA Higher_Reactivity Higher Reactivity DFEA->Higher_Reactivity Lower_Reactivity Lower Reactivity TFEA->Lower_Reactivity

Caption: Logical flow of factors determining the relative reactivity of the amines.

Experimental Protocols

General Experimental Protocol for Copper-Catalyzed N-Arylation

To a reaction vessel is added arylboronic acid (1.0 mmol), Cu(OAc)₂ (0.1 mmol), and a suitable ligand (e.g., pyridine, 0.2 mmol) in a solvent such as DMSO or toluene (5 mL). To this mixture is added either 2,2-difluoroethylamine (1.2 mmol) or 2,2,2-trifluoroethylamine (1.2 mmol). The reaction vessel is sealed and heated at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Experimental Protocol for N-Acylation

In a round-bottom flask, the respective amine (2,2-difluoroethylamine or 2,2,2-trifluoroethylamine, 1.0 mmol) is dissolved in a suitable solvent (e.g., dichloromethane or THF, 10 mL) and cooled to 0 °C. A base, such as triethylamine or pyridine (1.2 mmol), is added, followed by the dropwise addition of the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide, which can be further purified by recrystallization or column chromatography.

General Experimental Protocol for N-Sulfonylation

To a solution of 2,2-difluoroethylamine or 2,2,2-trifluoroethylamine (1.0 mmol) and a base such as triethylamine (1.5 mmol) in a solvent like dichloromethane (10 mL) at 0 °C, a solution of a sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 mmol) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is washed with water, 1N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude sulfonamide, which is then purified by column chromatography or recrystallization.

Relevance in Drug Development: A Kinase Inhibitor Case Study

The choice between a 2,2-difluoroethylamino and a 2,2,2-trifluoroethylamino moiety can have significant implications for the biological activity of a drug molecule. For instance, in the development of kinase inhibitors, which often target the ATP-binding site of the enzyme, the basicity of a nitrogen atom can influence key interactions, such as hydrogen bonding with hinge region residues.

The less basic 2,2,2-trifluoroethylamino group may be preferred in instances where a lower pKa is desirable to reduce off-target effects or improve cell permeability. Conversely, the more basic 2,2-difluoroethylamino group might form stronger hydrogen bonds, potentially leading to higher potency. The metabolic stability conferred by the C-F bonds in both moieties is also a critical consideration.

Illustrative Kinase Inhibition Pathway

G cluster_kinase Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Fluoroalkylamine-based Kinase Inhibitor ATP_Binding_Site ATP Binding Site Inhibitor->ATP_Binding_Site binds to ATP_Binding_Site->Kinase_Cascade blocks ATP binding

References

A Researcher's Guide: Validating Molecular Structures with Experimental and Theoretical NMR Coupling Constants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, and among its key parameters, scalar or J-coupling constants offer profound insights into the connectivity and conformation of molecules. This guide provides a comprehensive comparison of experimental and theoretical approaches for determining NMR coupling constants, offering a framework for their use in structural validation.

The synergy between experimentally measured and theoretically calculated NMR coupling constants provides a powerful method for validating proposed molecular structures. Discrepancies between these values can signal an incorrect structural assignment, while a strong correlation lends high confidence to the proposed model.

Experimental Determination of NMR Coupling Constants

The measurement of coupling constants from an NMR spectrum is a foundational technique in chemical analysis. For simple, first-order spectra, the coupling constant is the distance between the split peaks of a multiplet, measured in Hertz (Hz).[1][2] This value is independent of the spectrometer's magnetic field strength.[2]

Detailed Experimental Protocol:

A systematic approach is crucial for accurately extracting coupling constants from complex spectra. Here is a generalized protocol:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent to a concentration that provides a good signal-to-noise ratio.

  • Data Acquisition: Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum. For complex molecules with significant signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) or more advanced techniques like PSYCHEDELIC (Pure Shift Yielded by Chirp Excitation) can be employed to disentangle coupled spins.[3]

  • Spectral Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Peak Picking and Analysis: Identify the multiplets of interest and accurately pick the peak frequencies.

  • Coupling Constant Extraction:

    • For a simple multiplet (e.g., a doublet), the coupling constant is the difference in frequency (in Hz) between the two peaks.[1][2]

    • For more complex first-order multiplets (e.g., a doublet of doublets), a "coupling tree" analysis can be used to determine the individual coupling constants.[4] A systematic procedure involves identifying each of the 2ⁿ "units of intensity" (where n is the number of coupled nuclei) and iteratively determining the J values from smallest to largest.[5][6]

  • Data Reporting: Report the chemical shift (δ) in ppm, the multiplicity, the coupling constants (J) in Hz, and the integration. For example, a doublet of doublets might be reported as: δ 4.30 (1H, qd, J = 6.6, 3.8 Hz).[4]

Theoretical Calculation of NMR Coupling Constants

Quantum mechanical calculations offer a powerful complementary approach to experimental measurements. Density Functional Theory (DFT) is a widely used method for calculating NMR parameters due to its balance of accuracy and computational cost.

Detailed Computational Protocol:

The following outlines a general workflow for calculating NMR coupling constants using quantum chemistry software (e.g., Gaussian, ORCA).[7][8][9]

  • Molecular Structure Input: Start with a plausible 3D structure of the molecule. This can be generated using molecular modeling software or from crystallographic data.

  • Geometry Optimization: Perform a geometry optimization of the molecular structure using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). This step is crucial as coupling constants are sensitive to molecular geometry.

  • NMR Calculation Setup:

    • Specify the NMR calculation by including the appropriate keyword (e.g., NMR=SpinSpin in Gaussian).[9]

    • Choose a suitable level of theory for the NMR calculation. Hybrid functionals like B3LYP are often a good starting point.

    • Select an appropriate basis set. For accurate coupling constant calculations, basis sets augmented with polarization and diffuse functions are recommended (e.g., 6-311+G(d,p)).

  • Initiate Calculation: Run the calculation. The software will solve the electronic Schrödinger equation and compute the NMR parameters.

  • Output Analysis: The output file will contain a matrix of the calculated spin-spin coupling constants in Hz.[9]

  • Comparison with Experimental Data: Compare the calculated coupling constants with the experimentally determined values.

Quantitative Comparison: Experimental vs. Theoretical Values

The following table provides a summary of experimental and calculated ¹H-¹H coupling constants for a selection of organic molecules, illustrating the typical level of agreement.

MoleculeCoupling TypeExperimental J (Hz)Calculated J (Hz) (Method/Basis Set)Reference
1,1,2-Trichloroethane ³J(Ha-Hb)6.15.9 (B3LYP/6-311+G(d,p))[2]
Methyl Acrylate ³J(Hac) (trans)17.417.1 (B3LYP/aug-cc-pVDZ)[2]
Methyl Acrylate ³J(Hab) (cis)10.510.2 (B3LYP/aug-cc-pVDZ)[2]
3,4-Dichlorobenzoyl chloride J(ortho)8.58.3 (B3LYP/6-31G(d))[4]
3,4-Dichlorobenzoyl chloride J(meta)2.32.1 (B3LYP/6-31G(d))[4]

Note: The calculated values are representative and can vary depending on the specific computational method and basis set employed.

Workflow for Structural Validation

The integration of experimental and theoretical NMR coupling constants into a validation workflow provides a robust strategy for structural elucidation.

G Workflow for Structural Validation using NMR Coupling Constants cluster_exp Experimental Arm cluster_theo Theoretical Arm exp_sample Sample Preparation exp_nmr NMR Data Acquisition (1D/2D NMR) exp_sample->exp_nmr exp_process Spectral Processing exp_nmr->exp_process exp_extract Extract Experimental J-Coupling Constants exp_process->exp_extract compare Compare Experimental and Theoretical J Values exp_extract->compare theo_model Propose Molecular Structure theo_opt Geometry Optimization (e.g., DFT) theo_model->theo_opt theo_calc Calculate Theoretical J-Coupling Constants theo_opt->theo_calc theo_calc->compare validate Structure Validated compare->validate Good Agreement refine Refine Proposed Structure compare->refine Poor Agreement refine->theo_model

References

The Fluorine Advantage: A Comparative Guide to Enhanced Binding Affinity in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy for optimizing therapeutic efficacy. This guide provides an objective comparison of how fluorination impacts drug-receptor binding affinity, supported by experimental data and detailed methodologies.

The introduction of fluorine, the most electronegative element, into a drug molecule can profoundly alter its physicochemical properties, leading to significant improvements in binding affinity to its target protein.[1][2] This enhancement is not a universal rule, as the effects are highly dependent on the specific location of the fluorine atom and the topology of the protein's binding pocket. However, when strategically placed, fluorine can engage in unique interactions and induce favorable conformational changes that strengthen the drug-receptor complex.

Mechanisms of Fluorine-Mediated Binding Enhancement

The impact of fluorination on binding affinity is multifaceted, arising from a combination of factors:

  • Electrostatic Interactions: The highly polarized carbon-fluorine (C-F) bond can engage in favorable electrostatic and dipole-dipole interactions with polar residues in the binding pocket.[3] These interactions can contribute significantly to the overall binding energy.

  • Hydrogen Bonding: While a subject of some debate, the fluorine atom can act as a weak hydrogen bond acceptor.[2] More significantly, the strong electron-withdrawing nature of fluorine can increase the acidity of neighboring C-H groups, turning them into potential hydrogen bond donors.

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule. By stabilizing a bioactive conformation—the specific three-dimensional shape required for optimal binding—fluorination can reduce the entropic penalty of binding, thereby increasing affinity.

  • Hydrophobic Interactions: The C-F bond is more lipophilic than a carbon-hydrogen (C-H) bond. In hydrophobic pockets, the substitution of hydrogen with fluorine can enhance van der Waals interactions and contribute favorably to the binding free energy through the hydrophobic effect.[4]

  • pKa Modulation: Fluorination can significantly lower the pKa of nearby basic functional groups. This alteration in basicity can optimize the ionization state of the drug at physiological pH, leading to improved interactions with the target.

Quantitative Comparison of Binding Affinity

The following tables summarize experimental data from various studies, directly comparing the binding affinities of fluorinated compounds with their non-fluorinated parent molecules.

Carbonic Anhydrase II Inhibitors

Carbonic anhydrase II is a well-studied enzyme, and the impact of fluorination on the binding of its inhibitors has been extensively investigated. The data below showcases how different fluorination patterns on a benzenesulfonamide scaffold affect the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.

CompoundFluorination PatternKd (nM)[5]ΔG (kcal/mol)[5]ΔH (kcal/mol)[5]-TΔS (kcal/mol)[5]
1 Non-fluorinated136-9.4-9.2-0.2
2 2-fluoro60-9.9-10.10.2
3 3-fluoro43-10.1-9.9-0.2
4 4-fluoro78-9.7-9.1-0.6
5 2,6-difluoro28-10.3-10.90.6
6 3,5-difluoro31-10.3-10.2-0.1

Table 1: Thermodynamic data for the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II at 298 K.[5]

G Protein-Coupled Receptor (GPCR) Ligands

Fluorination is a common strategy to enhance the potency of ligands targeting GPCRs. The following table illustrates the change in potency (as ΔpKi, where a positive value indicates increased affinity) for a series of 5-HT2a receptor antagonists upon fluorination.

Parent CompoundFluorinated AnalogΔpKi[6]
Non-fluorinatedortho-fluoro+1.28
Non-fluorinatedpara-fluoro+0.58
Non-fluorinatedortho,para-difluoro+1.79
Non-fluorinatedmeta-fluoro-0.90

Table 2: Effect of fluorination on the binding affinity of ligands for the 5-HT2a receptor.[6]

Experimental Protocols

Accurate determination of binding affinity is crucial for understanding the impact of fluorination. The two most common techniques for quantifying these interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation:

    • The target protein and the fluorinated (or non-fluorinated) ligand are prepared in an identical, degassed buffer to minimize heats of dilution.

    • The concentrations of both the protein in the sample cell and the ligand in the syringe are accurately determined. Typically, the ligand concentration is 10-20 times that of the protein.

  • ITC Experiment:

    • The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

    • The system is allowed to equilibrate to the desired temperature.

    • A series of small, precise injections of the ligand into the protein solution are performed.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a drug candidate) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time.

Methodology:

  • Sensor Chip Preparation:

    • The target protein (ligand) is immobilized onto the surface of a sensor chip. Various immobilization chemistries are available depending on the nature of the protein.

    • A reference channel, often with an immobilized non-target protein or a deactivated surface, is prepared to subtract non-specific binding and bulk refractive index changes.

  • Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The fluorinated (or non-fluorinated) compound (analyte) is injected at various concentrations over the surface.

    • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • The association phase is followed by a dissociation phase where the running buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Visualizing the Impact of Fluorination

The following diagrams illustrate key concepts related to the evaluation and mechanisms of fluorination in drug design.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Binding Affinity Assays cluster_data Data Analysis cluster_comparison Comparative Analysis NonFluorinated Non-fluorinated Parent Compound ITC Isothermal Titration Calorimetry (ITC) NonFluorinated->ITC SPR Surface Plasmon Resonance (SPR) NonFluorinated->SPR Fluorinated Fluorinated Analog Fluorinated->ITC Fluorinated->SPR Thermodynamics Thermodynamic Profile (Kd, ΔH, ΔS) ITC->Thermodynamics Kinetics Kinetic Profile (ka, kd, Kd) SPR->Kinetics Comparison Comparison of Binding Affinity Thermodynamics->Comparison Kinetics->Comparison

Figure 1: Experimental workflow for comparing the binding affinity of fluorinated and non-fluorinated compounds.

fluorine_interactions cluster_protein Protein Binding Pocket cluster_ligand Fluorinated Ligand Protein Protein Residues Ligand Drug Scaffold Ligand->Protein Hydrophobic Interaction Fluorine F Ligand->Fluorine C-F bond Fluorine->Protein Electrostatic Interaction Fluorine->Protein Weak H-Bond Acceptor

Figure 2: Potential interactions of a fluorine atom within a protein binding pocket.

logical_flow Start Improve Binding Affinity? ConsiderF Consider Fluorination Start->ConsiderF IdentifySite Identify Potential Fluorination Site ConsiderF->IdentifySite Synthesize Synthesize Analog IdentifySite->Synthesize MeasureAffinity Measure Binding Affinity Synthesize->MeasureAffinity Compare Affinity Increased? MeasureAffinity->Compare Optimize Optimize Position Compare->Optimize No Success Successful Optimization Compare->Success Yes Optimize->IdentifySite NoImprovement No Improvement/ Consider Other Strategies Optimize->NoImprovement No suitable site

Figure 3: Logical flow for the strategic incorporation of fluorine to enhance binding affinity.

References

A Comparative Guide to the Structural Validation of Novel 2,2-Difluoroethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2,2-difluoroethylamine motif into molecular structures is a strategy of growing importance in medicinal chemistry and materials science. The unique properties conferred by the difluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Rigorous structural validation of novel derivatives is therefore a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by illustrative data and detailed experimental protocols.

Core Analytical Techniques for Structural Elucidation

The definitive structural analysis of novel 2,2-difluoroethylamine derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. The most critical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation in solution, NMR is indispensable. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2][3] It offers a wide chemical shift range and provides detailed information about the electronic environment of the fluorine atoms.[4][5] ¹H and ¹³C NMR are also essential for characterizing the overall molecular framework.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Fragmentation patterns observed in techniques like electron ionization (EI) can offer valuable structural insights.[6]

  • X-ray Crystallography: This technique provides the unambiguous, three-dimensional structure of a molecule in the solid state.[7] For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration.[7] Obtaining a single crystal of suitable quality is often the most challenging step.[7][8]

The following sections will compare these techniques using data for a hypothetical "Novel Derivative 1," a new 2,2-difluoroethylamine-containing compound.

Data Presentation: A Comparative Analysis

The following tables summarize the type of quantitative data obtained from each analytical technique for our hypothetical "Novel Derivative 1."

Table 1: NMR Spectroscopic Data for Novel Derivative 1
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H5.95tt⁵⁷.³, ⁴.²-CHF₂
¹H3.10td¹³.⁵, ⁴.²-CH₂-NH-
¹H7.25-7.45m-Aromatic Protons
¹⁹F-115.2dt⁵⁷.³, ¹³.⁵-CHF₂
¹³C114.5t²⁴⁰.⁰-CHF₂
¹³C45.8t²³.⁰-CH₂-NH-
¹³C128.0-135.0m-Aromatic Carbons

Note: Data is illustrative. Chemical shifts are referenced to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Multiplicity: tt = triplet of triplets, td = triplet of doublets, m = multiplet, t = triplet, dt = doublet of triplets.

Table 2: Mass Spectrometry Data for Novel Derivative 1
Technique Parameter Value Interpretation
ESI-HRMS[M+H]⁺ Calculated254.1037Confirms elemental composition
ESI-HRMS[M+H]⁺ Found254.1035High accuracy confirmation of molecular formula
EI-MSMolecular Ion (M⁺)253 m/zIndicates molecular weight
EI-MSMajor Fragments223, 172, 81 m/zProvides clues to molecular structure and stability

Note: ESI-HRMS = Electrospray Ionization-High Resolution Mass Spectrometry. EI-MS = Electron Ionization-Mass Spectrometry.

Table 3: X-ray Crystallographic Data for Novel Derivative 1
Parameter Value Significance
Crystal SystemMonoclinicDescribes the basic crystal shape
Space GroupP2₁/cDefines the symmetry elements of the unit cell
Unit Cell Dimensionsa = 10.2 Å, b = 5.8 Å, c = 18.5 Å, β = 95.2°Dimensions of the repeating unit in the crystal
Bond Length C-F1.35 Å, 1.36 ÅPrecise measurement of atomic distances
Bond Angle F-C-F106.5°Precise measurement of atomic angles
R-factor0.045Indicator of the quality of the structural model

Note: Data is illustrative and represents a high-quality crystal structure determination.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the novel derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This can be done with or without proton decoupling to observe H-F coupling. ¹⁹F NMR experiments are generally fast due to the high sensitivity of the nucleus.[3]

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). These are critical for unambiguous assignment of all signals.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An ESI-TOF (Electrospray Ionization-Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Analysis: Infuse the sample solution directly into the ion source or inject it via an HPLC system. Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The high resolving power of the instrument allows for the determination of the accurate mass to four or five decimal places, which is then used to calculate the elemental composition.

Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the derivative suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[7][8] Ideal crystals are typically 0.1-0.3 mm in each dimension.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect a full sphere of diffraction data using a modern diffractometer with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector.[8]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine this model against the experimental data to obtain the final, accurate three-dimensional structure, including bond lengths, bond angles, and thermal parameters.[9]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural validation process.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Synthesis Synthesis of Novel 2,2-Difluoroethylamine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR Initial Characterization MS Mass Spectrometry (HRMS, EI-MS) Purification->MS Molecular Formula Confirmation Xray X-ray Crystallography (If single crystal is obtained) Purification->Xray Definitive 3D Structure

Caption: General workflow for the synthesis and structural validation of a novel compound.

Start Pure Sample of Novel Derivative 1 NMR_Analysis NMR Analysis (1H, 13C, 19F) Start->NMR_Analysis MS_Analysis Mass Spec Analysis (HRMS) Start->MS_Analysis Xray_Analysis X-ray Crystallography Start->Xray_Analysis Final_Structure Validated Structure NMR_Analysis->Final_Structure Connectivity & Environment MS_Analysis->Final_Structure Molecular Formula Xray_Analysis->Final_Structure 3D Geometry & Stereochemistry

Caption: Interplay of analytical techniques for comprehensive structural validation.

References

A Comparative Study of Catalytic versus Non-Catalytic Ammoniation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of ammonia or amine functionalities into molecules is a cornerstone of chemical synthesis, with wide-ranging applications from the production of biofuels and specialty chemicals to the synthesis of pharmaceuticals. This guide provides a comparative analysis of catalytic and non-catalytic ammoniation processes, offering insights into their respective efficiencies, operational parameters, and underlying mechanisms. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific application.

Comparison at a Glance: Key Performance Indicators

The following table summarizes the key quantitative differences between catalytic and non-catalytic ammoniation processes across two primary application areas: NOx reduction and biomass processing.

Application AreaProcessKey Performance MetricTypical ValueOperating Temperature (°C)
NOx Reduction Catalytic (SCR) NOx Reduction Efficiency90-95%[1]300-400[1]
Non-Catalytic (SNCR) NOx Reduction Efficiency30-70%[1]850-1100[1]
Biomass Processing Catalytic Amination of Ethanol Ethylamine Selectivity>98%[2]~200[2]
Non-Catalytic (AFEX) of Corn Stover Glucan Conversion to Glucose~90%100-140
Non-Catalytic Ammonolysis of Wheat Straw Delignification>60%[3][4]Not specified

In-Depth Analysis: Applications and Methodologies

Environmental Application: Nitrogen Oxide (NOx) Reduction

The reduction of harmful nitrogen oxides (NOx) from industrial flue gases is a critical environmental application of ammoniation. Both catalytic and non-catalytic processes are employed for this purpose.

Selective Catalytic Reduction (SCR) is a highly efficient method for NOx abatement. In this process, ammonia is injected into the flue gas stream, which then passes over a catalyst bed, typically composed of metal oxides like vanadium pentoxide (V₂O₅), tungsten trioxide (WO₃), or titanium dioxide (TiO₂). The catalyst facilitates the selective reaction of ammonia with NOx to produce harmless nitrogen (N₂) and water (H₂O).

Key Advantages:

  • High NOx reduction efficiency, often exceeding 90%.[1][5]

  • Operates at lower temperatures compared to non-catalytic methods, typically between 300-400°C.[1]

Experimental Protocol: Selective Catalytic Oxidation (SCO) of Ammonia

This protocol outlines a general procedure for evaluating the performance of a catalyst for the selective catalytic oxidation of ammonia, a key reaction in ammonia slip control downstream of SCR systems.

  • Catalyst Preparation: A bimetallic oxide catalyst, such as CuO-CeO₂, is prepared via co-precipitation from metal nitrate precursors.[6] The resulting precipitate is dried and calcined to obtain the final catalyst powder.

  • Reactor Setup: The catalytic assessments are performed in a fixed-bed quartz reactor.[7][8] Approximately 200 mg of the catalyst is loaded into the reactor.[7][9]

  • Gas Feed: A simulated flue gas mixture containing 500-1000 ppm NH₃, 10% O₂, and a balance of an inert gas like Helium or Nitrogen is fed into the reactor.[6][8][9] The total flow rate is typically set to achieve a specific gas hourly space velocity (GHSV), for example, 45,000 h⁻¹.[7]

  • Reaction Conditions: The reactor is heated to the desired temperature range, typically from 90°C to 400°C.[8]

  • Product Analysis: The composition of the gas at the reactor outlet is analyzed using an FT-IR gas analyzer to determine the concentrations of NH₃, NOx, N₂O, and N₂.[9]

  • Performance Evaluation: The NH₃ conversion and selectivity to N₂ are calculated based on the inlet and outlet gas compositions.

Selective Non-Catalytic Reduction (SNCR) involves the direct injection of a reducing agent, typically ammonia or urea, into the hot flue gas at temperatures ranging from 850 to 1100°C.[1][10] At these high temperatures, the reducing agent thermally decomposes and reacts with NOx to form nitrogen and water without the need for a catalyst.[10]

Key Advantages:

  • Lower capital cost compared to SCR due to the absence of a catalyst and complex reactor housing.[10]

  • Simpler system design and operation.[5]

Experimental Protocol: Selective Non-Catalytic Reduction (SNCR)

This protocol describes a general procedure for investigating the SNCR process in a laboratory setting.

  • Reactor Setup: Experiments are typically conducted in a quartz tube flow reactor placed inside a high-temperature furnace.

  • Gas Feed: A simulated flue gas containing a known concentration of NO (e.g., 500 ppm), O₂, and a balance of N₂ is introduced into the reactor.

  • Reagent Injection: An aqueous solution of ammonia or urea is injected into the hot flue gas stream at a point where the temperature is within the optimal range (850-1100°C).[11] The injection is facilitated by atomizing nozzles to ensure good mixing.[11]

  • Reaction Parameters: The key parameters investigated include the reaction temperature, the molar ratio of the reducing agent to NOx (NSR), and the residence time of the gas mixture in the hot zone.

  • Product Analysis: The concentrations of NO, NH₃, and other relevant species at the reactor outlet are measured using a flue gas analyzer.

  • Performance Evaluation: The NOx reduction efficiency and the amount of unreacted ammonia (ammonia slip) are determined.

Biorefinery Application: Biomass Processing and Upgrading

Ammoniation processes are pivotal in the conversion of biomass into biofuels and valuable chemicals. These processes can be used to pretreat lignocellulosic biomass to enhance its digestibility for subsequent enzymatic hydrolysis or to directly convert biomass-derived molecules into amines.

Catalytic reductive amination is a versatile method for synthesizing amines from alcohols derived from biomass, such as ethanol and glycerol. This process typically involves reacting the alcohol with ammonia in the presence of a heterogeneous metal catalyst (e.g., Ni, Co, Ru) and hydrogen.[2][12] The reaction proceeds via a "hydrogen borrowing" mechanism where the alcohol is first dehydrogenated to an aldehyde or ketone intermediate on the catalyst surface. This intermediate then reacts with ammonia to form an imine, which is subsequently hydrogenated to the corresponding amine.[2]

Key Advantages:

  • High selectivity towards the desired primary amine product.[2]

  • Operates under milder conditions compared to some non-catalytic methods.

Experimental Protocol: Catalytic Amination of Ethanol

The following is a general experimental procedure for the continuous flow catalytic amination of ethanol.

  • Catalyst Loading: A commercially available catalyst, such as 65 wt% Ni on Al₂O₃/SiO₂, is loaded into a fixed-bed reactor.[13]

  • Catalyst Pre-reduction: The catalyst is typically pre-reduced in situ with a flow of hydrogen at an elevated temperature to ensure the active metal sites are in a reduced state.[13]

  • Reactant Feed: A feed stream of ethanol and anhydrous ammonia is introduced into the reactor. The reaction can be performed with or without a co-feed of hydrogen.[13]

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 190°C) and pressure. The flow rates of the reactants are controlled to achieve a desired weight hourly space velocity (WHSV).[14]

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid product is analyzed by gas chromatography (GC) to determine the conversion of ethanol and the selectivity to ethylamines (mono-, di-, and triethylamine) and other byproducts like acetonitrile.[14]

Ammonia-based pretreatments, such as Ammonia Fiber Expansion (AFEX), are effective non-catalytic methods for disrupting the recalcitrant structure of lignocellulosic biomass, making the cellulose and hemicellulose components more accessible to enzymatic degradation. In the AFEX process, biomass is treated with liquid ammonia at elevated temperature and pressure, followed by a rapid pressure release.[15] This process causes swelling of the biomass, cleavage of lignin-carbohydrate linkages, and decrystallization of cellulose, thereby significantly enhancing the efficiency of subsequent enzymatic hydrolysis to produce fermentable sugars.[15]

Key Advantages:

  • High efficiency in improving the enzymatic digestibility of biomass.

  • Ammonia can be recovered and reused.

Experimental Protocol: Ammonia Fiber Expansion (AFEX) of Corn Stover

This protocol provides a detailed procedure for performing lab-scale AFEX pretreatment.[15][16]

  • Biomass Preparation: Corn stover is milled to the desired particle size. The moisture content of the biomass is determined.

  • Reactor Loading: A specific amount of dry biomass (e.g., 25 g) is weighed, and the required amount of water is added to achieve the target moisture content (e.g., 0.6 g H₂O per g of dry biomass).[15] The moistened biomass is then loaded into a high-pressure stainless-steel reactor.[15][16]

  • Ammonia Addition: Anhydrous liquid ammonia is added to the reactor at a specific loading (e.g., 1.0 g NH₃ per g of dry biomass).[15]

  • Pretreatment: The reactor is heated to the desired temperature (e.g., 100°C) and held for a specific residence time (e.g., 30 minutes).[15]

  • Pressure Release: After the residence time, the pressure is rapidly released, causing the ammonia to vaporize and expand, which helps to disrupt the biomass structure.

  • Post-Treatment: The pretreated biomass is removed from the reactor and aerated to remove residual ammonia.

  • Enzymatic Hydrolysis: The effectiveness of the pretreatment is evaluated by subjecting the AFEX-treated biomass to enzymatic hydrolysis using cellulase and hemicellulase enzymes and measuring the yield of fermentable sugars (glucose and xylose).[16]

Visualizing the Processes: Workflows and Reaction Pathways

To further elucidate the differences between these processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows and key reaction pathways.

Experimental Workflows

Experimental_Workflows cluster_catalytic Catalytic Ammoniation cluster_non_catalytic Non-Catalytic Ammoniation cat_start Start cat_prep Catalyst Preparation cat_start->cat_prep cat_load Reactor Loading cat_prep->cat_load cat_react Reaction with Ammonia & Reactants cat_load->cat_react cat_analyze Product Analysis cat_react->cat_analyze cat_end End cat_analyze->cat_end noncat_start Start noncat_load Reactor Loading noncat_start->noncat_load noncat_condition Establish High Temperature/Pressure noncat_load->noncat_condition noncat_inject Ammonia Injection noncat_condition->noncat_inject noncat_react Reaction noncat_inject->noncat_react noncat_analyze Product Analysis noncat_react->noncat_analyze noncat_end End noncat_analyze->noncat_end

Caption: Generalized experimental workflows for catalytic and non-catalytic ammoniation.

Reaction Pathways

Reaction_Pathways cluster_catalytic_pathway Catalytic Amination of an Alcohol ('Hydrogen Borrowing') cluster_non_catalytic_pathway Non-Catalytic NOx Reduction (SNCR) alcohol R-CH₂OH (Alcohol) aldehyde R-CHO (Aldehyde Intermediate) alcohol->aldehyde - H₂ (to catalyst) catalyst Metal Catalyst imine R-CH=NH (Imine Intermediate) aldehyde->imine + NH₃ - H₂O amine R-CH₂NH₂ (Primary Amine) imine->amine + H₂ (from catalyst) nox NOx (Nitrogen Oxides) products N₂ + H₂O (Nitrogen + Water) nox->products high_temp High Temperature (850-1100°C) nh3 NH₃ (Ammonia) nh3->products

References

Assessing the bioactivity of compounds synthesized with 2,2-Difluoroethylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated building blocks, 2,2-Difluoroethylamine HCl has emerged as a valuable synthon for introducing the gem-difluoroethyl moiety. This guide provides a comparative analysis of the bioactivity of compounds synthesized using 2,2-Difluoroethylamine HCl versus their non-fluorinated analogs, supported by experimental data and detailed protocols. The introduction of the difluoroethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target, often leading to improved therapeutic potential.[1][2]

Comparative Bioactivity: A Case Study in Oncology

To illustrate the impact of incorporating a 2,2-difluoroethylamine moiety, this section presents a comparative analysis of the in vitro antiproliferative activity of a hypothetical fluorinated compound and its non-fluorinated counterpart. The data is presented in the format of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTarget Cell LineBioactivity (IC50 in nM)
Compound A (Non-fluorinated)A549 (Lung Cancer)85
HCT116 (Colon Cancer)120
HeLa (Cervical Cancer)150
Compound B (2,2-Difluoroethylated)A549 (Lung Cancer)9
HCT116 (Colon Cancer)25
HeLa (Cervical Cancer)45

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the potential impact of 2,2-difluoroethylation on bioactivity and is inspired by comparative studies of fluorinated and non-fluorinated compounds.[3]

Experimental Protocols

The assessment of a compound's bioactivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used to determine the cytotoxic and enzyme-inhibitory potential of novel chemical entities.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound and vehicle control (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white opaque plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound. Incubate at room temperature for 10-15 minutes to allow for binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding C Incubation with Compound A->C B Compound Dilution B->C D Addition of MTT Reagent C->D E Formazan Solubilization D->E F Absorbance Reading E->F G IC50 Calculation F->G Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Difluoroethylated Kinase Inhibitor Inhibitor->RAF Inhibition

References

Benchmarking the stability of fluorinated vs non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Fluorinated and Non-Fluorinated Analogues for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance the stability and overall pharmacokinetic profile of therapeutic compounds. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's resistance to metabolic degradation, extend its shelf-life, and improve its thermal stability. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated analogues, supported by experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Fluorine Advantage: A Data-Driven Comparison

The decision to introduce fluorine into a drug molecule is often driven by the desire to block metabolic "soft spots" susceptible to enzymatic degradation. The data consistently demonstrates that fluorination can significantly enhance metabolic stability.

Metabolic Stability: A Tale of Two Halves

The primary measure of metabolic stability is the metabolic half-life (t½), which is the time it takes for half of the compound to be metabolized. A longer half-life generally indicates greater stability. Another key parameter is intrinsic clearance (CLint), which measures the efficiency of metabolism by liver enzymes; a lower CLint value signifies better stability.[1]

Below are tables summarizing comparative in vitro data for different classes of compounds.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogues [2]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[2]
32a4-Fluoro-indazole analog of UT-15513.29-[2]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[2]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[2]
5-Fluoroindole HClHydrochloride salt of 5-FI1248[2]

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[2]

Table 2: Metabolic Stability of a Fluorinated vs. Non-Fluorinated Kinase Inhibitor

CompoundDescriptionHalf-life (t½, min) in Human Liver Microsomes
SapitinibNon-fluorinated pan-erbB inhibitor21.07
Fluorinated Analogue(Data not available in a direct comparative study, but fluorination is a common strategy to improve the metabolic stability of kinase inhibitors)(Generally expected to be > 21.07 min)

Note: While a direct head-to-head comparison for a specific fluorinated analogue of Sapitinib was not found, the provided half-life of Sapitinib (a non-fluorinated compound) serves as a baseline.[3] It is a well-established principle in medicinal chemistry that strategic fluorination of such compounds typically leads to an increased metabolic half-life.[4]

Under the Hood: Experimental Protocols

To ensure the reproducibility and validity of stability studies, standardized experimental protocols are essential. The following are methodologies for key assays used to evaluate the stability of drug candidates.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a cornerstone for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes.[1][5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated and non-fluorinated analogues)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive and negative control compounds

  • Organic solvent (e.g., acetonitrile, methanol) for reaction termination

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test and control compounds.

  • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Accelerated and Long-Term Stability Testing (ICH Guidelines)

These studies are designed to predict the shelf-life of a drug product and to determine appropriate storage conditions.[6][7]

Objective: To evaluate the physical, chemical, and microbiological stability of a drug product over time under various environmental conditions.

Methodology:

  • Long-Term Stability Testing: The drug product is stored at the recommended storage condition (e.g., 25°C/60% RH) and monitored for a period that extends beyond the proposed shelf-life.[8]

  • Accelerated Stability Testing: The drug product is stored under stressed conditions (e.g., 40°C/75% RH) for a shorter period (typically 6 months) to accelerate degradation.[6][9]

Procedure:

  • Place the drug product in its final packaging in stability chambers maintained at the specified temperature and humidity conditions.

  • At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing, and 0, 3, 6 months for accelerated testing), withdraw samples.[8]

  • Analyze the samples for various parameters, including:

    • Appearance

    • Assay of the active pharmaceutical ingredient (API)

    • Degradation products

    • Dissolution (for solid dosage forms)

    • Moisture content

    • Microbial limits

  • The data from these studies are used to establish the shelf-life and recommended storage conditions for the drug product.

Visualizing the Impact: Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

Fluorination is a common strategy in the design of kinase inhibitors that target signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[10][11] By enhancing the stability of these inhibitors, their therapeutic efficacy can be improved.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Workflow for Stability Assessment

The process of evaluating and comparing the stability of fluorinated and non-fluorinated analogues follows a structured workflow.

Stability_Workflow Start Compound Synthesis (Fluorinated & Non-Fluorinated Analogues) Metabolic In Vitro Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolic Thermal Thermal Stability (Accelerated & Long-Term) Start->Thermal ShelfLife Shelf-Life Determination (ICH Guidelines) Start->ShelfLife Data Data Analysis & Comparison Metabolic->Data Thermal->Data ShelfLife->Data Report Comprehensive Stability Report Data->Report

Caption: A generalized workflow for the comparative stability assessment of drug analogues.

References

Comparative Analysis of Byproducts in 2,2-Difluoroethylamine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the common synthesis pathways for 2,2-difluoroethylamine, with a focus on the formation and analysis of reaction byproducts. This document provides a comparative overview of three primary synthetic methods, supported by experimental data and detailed analytical protocols.

2,2-Difluoroethylamine is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its unique physicochemical properties, imparted by the difluoromethyl group, often lead to enhanced metabolic stability and binding affinity of the final active ingredient. However, controlling the purity of 2,2-difluoroethylamine during its synthesis is paramount, as even minor byproducts can impact the safety and efficacy of the final product. This guide provides a comparative analysis of the byproducts generated from three common synthesis routes, along with detailed experimental and analytical protocols to aid in their identification and quantification.

Comparison of Synthesis Routes and Their Byproduct Profiles

The selection of a synthetic route for 2,2-difluoroethylamine is often a trade-off between yield, cost, and purity. Understanding the potential byproduct profiles of each method is crucial for process optimization and quality control.

Synthesis RouteStarting MaterialsKey ReagentsMajor ByproductsAdvantagesDisadvantages
Amination of 2,2-Difluoro-1-haloethane 2,2-Difluoro-1-chloroethane or 2,2-Difluoro-1-bromoethaneAmmoniaN-(2,2-difluoroethyl)-2,2-difluoroethanamine (Di-substituted amine), N,N-bis(2,2-difluoroethyl)amine (Tri-substituted amine), Vinylidene fluorideReadily available starting materials, relatively straightforward process.Over-alkylation is a significant issue, leading to a mixture of products that can be difficult to separate. Formation of elimination byproducts.
Reduction of 2,2-Difluoroacetamide 2,2-DifluoroacetamideDiborane (B₂H₆) or Sodium Borohydride (NaBH₄) / Boron Trifluoride Etherate (BF₃·OEt₂)Unreacted starting material, partially reduced intermediates (e.g., carbinolamine)Generally provides good yields and avoids over-alkylation.Borane reagents are hazardous and require careful handling. Potential for incomplete reduction.
Catalytic Hydrogenation of 1,1-Difluoro-2-nitroethane 1,1-Difluoro-2-nitroethaneHydrogen (H₂), Catalyst (e.g., Palladium on Carbon)Partially reduced intermediates (e.g., 2,2-difluoro-1-nitrosoethane, N-(2,2-difluoroethyl)hydroxylamine)High atom economy, often results in high purity product.Synthesis of the starting nitro compound can be complex. Catalyst poisoning can be an issue.

In-depth Analysis of Byproducts

Amination of 2,2-Difluoro-1-haloethane

The direct reaction of a 2,2-difluoro-1-haloethane with ammonia is a common and cost-effective method. However, it is plagued by the issue of over-alkylation. The primary amine product is often more nucleophilic than ammonia, leading to subsequent reactions with the alkyl halide to form secondary and tertiary amines.[1]

  • N-(2,2-difluoroethyl)-2,2-difluoroethanamine (Di-substituted amine): This is the primary over-alkylation product.

  • N,N-bis(2,2-difluoroethyl)amine (Tri-substituted amine): Further reaction of the secondary amine leads to the formation of the tertiary amine.

  • Vinylidene fluoride: This elimination byproduct can be formed, particularly at higher reaction temperatures and with more hindered bases.

The extent of over-alkylation can be minimized by using a large excess of ammonia.

Reduction of 2,2-Difluoroacetamide

The reduction of 2,2-difluoroacetamide offers a more controlled route to the primary amine, avoiding the issue of over-alkylation.[2][3] Common reducing agents include diborane and a combination of sodium borohydride and boron trifluoride etherate.

  • Unreacted 2,2-Difluoroacetamide: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Partially Reduced Intermediates: The reduction of an amide proceeds through a carbinolamine intermediate. If the reaction is not driven to completion, these intermediates may be present as impurities.

Catalytic Hydrogenation of 1,1-Difluoro-2-nitroethane

The catalytic hydrogenation of 1,1-difluoro-2-nitroethane is another route that avoids over-alkylation and can produce high-purity 2,2-difluoroethylamine.

  • Partially Reduced Intermediates: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. Incomplete hydrogenation can result in the presence of these species as byproducts. The presence of an acid during hydrogenation is reported to minimize the formation of these byproducts and increase the yield of the desired amine.

Experimental Protocols

Synthesis of 2,2-Difluoroethylamine via Amination of 2,2-Difluoro-1-chloroethane[1]
  • Reaction Setup: A high-pressure autoclave is charged with 2,2-difluoro-1-chloroethane, a solvent such as dimethyl sulfoxide (DMSO), and a catalyst like potassium iodide.

  • Ammonia Addition: Anhydrous ammonia is introduced into the autoclave. A significant molar excess of ammonia to the haloethane (e.g., 6:1 to 8:1) is crucial to minimize over-alkylation.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 140-150°C and stirred for several hours.

  • Work-up: After cooling, the excess ammonia is vented. The reaction mixture is then filtered to remove any precipitated ammonium salts.

  • Purification: The 2,2-difluoroethylamine is isolated from the filtrate by distillation, often under reduced pressure.

Synthesis of 2,2-Difluoroethylamine via Reduction of 2,2-Difluoroacetamide[2][3]
  • Reaction Setup: 2,2-Difluoroacetamide is dissolved in a dry, inert solvent such as tetrahydrofuran (THF) in a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent Addition: A solution of diborane in THF is added dropwise to the stirred solution of the amide at a controlled temperature (often 0°C).

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure complete reduction.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of an acidic solution (e.g., hydrochloric acid). The solvent is then removed under reduced pressure.

  • Purification: The resulting salt is treated with a base (e.g., sodium hydroxide) to liberate the free amine, which is then extracted with an organic solvent and purified by distillation.

Analytical Protocols for Byproduct Analysis

Accurate identification and quantification of byproducts are essential for quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile byproducts.

  • Sample Preparation: The crude reaction mixture can be diluted in a suitable solvent (e.g., dichloromethane or methanol). For the analysis of amines, derivatization with reagents like trifluoroacetic anhydride (TFAA) or isobutyl chloroformate can improve peak shape and resolution.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-400.

    • Identification: Byproducts are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley).

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile byproducts and for quantitative analysis.

  • Sample Preparation: The sample is dissolved in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is often suitable. For chiral analysis of any potential side products, a chiral stationary phase would be necessary.[4]

    • Mobile Phase: A gradient elution is typically used, for example, with a mixture of water (containing an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) for more sensitive and specific detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for the structural elucidation of the main product and any isolated byproducts. The presence of fluorine provides a unique spectroscopic handle for identifying fluorinated species.

Visualization of Synthesis and Byproduct Formation

Synthesis_Byproducts cluster_amination Amination of 2,2-Difluoro-1-haloethane cluster_reduction Reduction of 2,2-Difluoroacetamide cluster_hydrogenation Catalytic Hydrogenation A1 2,2-Difluoro-1-haloethane P1 2,2-Difluoroethylamine A1->P1 + NH3 B3 Vinylidene Fluoride A1->B3 - HX A2 Ammonia A2->P1 B1 N-(2,2-difluoroethyl)- 2,2-difluoroethanamine P1->B1 + 2,2-Difluoro-1-haloethane B2 N,N-bis(2,2-difluoroethyl)amine B1->B2 + 2,2-Difluoro-1-haloethane R1 2,2-Difluoroacetamide P2 2,2-Difluoroethylamine R1->P2 B4 Unreacted Starting Material R1->B4 B5 Partially Reduced Intermediates R1->B5 R2 Reducing Agent (e.g., B2H6) R2->P2 H1 1,1-Difluoro-2-nitroethane P3 2,2-Difluoroethylamine H1->P3 B6 Partially Reduced Intermediates (Nitroso, Hydroxylamine) H1->B6 H2 H2, Catalyst H2->P3

Figure 1: Logical workflow of the main synthesis routes for 2,2-difluoroethylamine and their associated byproducts.

This guide provides a foundational understanding of the common byproducts encountered in the synthesis of 2,2-difluoroethylamine. For any specific application, it is crucial to perform thorough analytical testing to ensure the final product meets the required purity standards.

References

Enhancing Film Hydrophobicity: A Comparative Guide to Surface Modification with Fluorinated and Non-Fluorinated Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to tailor the surface properties of materials, achieving a desired level of hydrophobicity is a critical objective. This guide provides a comparative analysis of films modified with the promising but less-documented 2,2-Difluoroethylamine HCl and other common fluorinated and non-fluorinated hydrophobic agents. By presenting key experimental data and detailed protocols, this document serves as a practical resource for selecting and implementing the most suitable surface modification strategy.

The introduction of fluorine-containing moieties to a material's surface is a well-established method for creating highly hydrophobic and often oleophobic surfaces.[1][2] The unique properties of the carbon-fluorine bond, such as its high electronegativity and low polarizability, lead to weak intermolecular forces and consequently low surface energy.[3] While extensive research exists for long-chain fluoroalkanes and fluoropolymers, data on smaller, more specialized molecules like 2,2-Difluoroethylamine HCl is scarce. This guide, therefore, draws comparisons from available data on analogous short-chain fluorinated compounds and contrasts them with non-fluorinated alternatives to predict and understand the potential performance of 2,2-Difluoroethylamine HCl in surface modification.

Comparative Performance of Hydrophobic Modification Agents

The effectiveness of a hydrophobic treatment is primarily quantified by the water contact angle, with higher angles indicating greater hydrophobicity. Surfaces are generally considered hydrophobic if the water contact angle is above 90°.[4] The data presented below summarizes the performance of various modification agents.

Modification Agent ClassSpecific Compound ExampleSubstrateWater Contact Angle (°)Surface Free Energy (mN/m)Key Characteristics & References
Fluorinated Amines (Short Chain) Perfluoroethylamine (conceptual)Silicon WaferEst. 100-115Est. 15-25Expected to form a densely packed monolayer, leading to high hydrophobicity due to the high density of C-F bonds at the surface.[1][5]
Fluoroalkylsilanes (Self-Assembled Monolayers) Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS)Silicon Wafer~110-120~12-18Forms a covalent bond with hydroxylated surfaces, creating a stable and highly hydrophobic monolayer.[5]
Fluoropolymers Polytetrafluoroethylene (PTFE)Glass~108-112~18-20A widely used, chemically inert, and highly hydrophobic polymer coating.[6]
Fluorinated Terpolymers Tetrafluoroethylene-Hexafluoropropylene-Vinylidene Fluoride (THV)Silicon Wafer~99-145Not ReportedThe final hydrophobicity is highly dependent on the film preparation method and resulting surface morphology.[7]
Non-Fluorinated Silanes (Alkylsilanes) Octadecyltrichlorosilane (OTS)Silicon Wafer~108-112~20-24A common non-fluorinated alternative that provides high hydrophobicity through the self-assembly of long alkyl chains.
Non-Fluorinated Polymers Polydimethylsiloxane (PDMS)Glass~105-115~20-23A flexible and hydrophobic silicone-based polymer.

Experimental Protocols

Accurate and reproducible characterization of modified film hydrophobicity is paramount. The following are detailed methodologies for key experiments.

Film Preparation via Spin Coating

This protocol describes a general procedure for depositing a thin film of a modification agent onto a substrate.

  • Substrate Preparation: Begin with a clean, smooth substrate (e.g., silicon wafer, glass slide). Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas. To ensure a reactive surface for silane chemistry, treat the substrate with oxygen plasma for 5 minutes to generate hydroxyl groups.

  • Solution Preparation: Prepare a dilute solution of the modification agent (e.g., 2,2-Difluoroethylamine HCl, FOTS, OTS) in an appropriate solvent (e.g., ethanol, toluene) at a concentration of 1-5 mM.

  • Spin Coating: Place the cleaned substrate on the spin coater chuck. Dispense a small volume of the coating solution onto the center of the substrate. Spin the substrate at a speed of 2000-4000 rpm for 30-60 seconds.

  • Annealing: Transfer the coated substrate to a hotplate or into an oven and anneal at a temperature of 100-120°C for 30-60 minutes to promote covalent bonding (for silanes) and remove residual solvent.

  • Rinsing: After annealing, rinse the substrate with the solvent used for solution preparation to remove any unbound molecules and then dry with nitrogen gas.

Contact Angle Goniometry

This protocol outlines the measurement of static and dynamic water contact angles to assess surface hydrophobicity.

  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Static Contact Angle Measurement:

    • Place the modified film sample on the instrument stage.

    • Dispense a 2-5 µL droplet of deionized water onto the surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to analyze the image and calculate the static contact angle. Perform measurements at a minimum of five different locations on the surface to ensure statistical relevance.

  • Dynamic Contact Angle Measurement (Advancing and Receding Angles):

    • Dispense a droplet of deionized water onto the surface.

    • Slowly increase the volume of the droplet, causing the contact line to advance. The advancing contact angle is the maximum angle observed just before the contact line moves.

    • Slowly decrease the volume of the droplet, causing the contact line to recede. The receding contact angle is the minimum angle observed just before the contact line moves.

    • The difference between the advancing and receding angles is the contact angle hysteresis, which provides information about surface heterogeneity and roughness.

Surface Free Energy Calculation

The surface free energy of the modified film can be calculated from contact angle measurements using different liquids with known surface tension components. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a commonly used approach.

  • Contact Angle Measurements with Multiple Liquids: Measure the static contact angles of at least two liquids with known polar and dispersive surface tension components (e.g., deionized water and diiodomethane) on the modified film surface.

  • OWRK Equation: The OWRK method relates the contact angle (θ) of a liquid on a solid surface to the surface tensions of the liquid (γL) and solid (γS) through their dispersive (d) and polar (p) components:

    γL(1 + cosθ) = 2(γSd * γLd)1/2 + 2(γSp * γLp)1/2

  • Calculation: With the known surface tension components of the two liquids and their measured contact angles on the film, a system of two linear equations with two unknowns (γSd and γSp) is created. Solving this system yields the dispersive and polar components of the solid surface free energy. The total surface free energy of the film is the sum of these two components (γS = γSd + γSp).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for characterizing the hydrophobicity of modified films.

experimental_workflow cluster_prep Film Preparation cluster_characterization Hydrophobicity Characterization A Substrate Cleaning & Activation B Coating Solution Preparation A->B C Spin Coating B->C D Annealing & Rinsing C->D E Contact Angle Goniometry D->E F Static Contact Angle E->F G Dynamic Contact Angles (Advancing & Receding) E->G H Surface Free Energy Calculation F->H

Experimental workflow for film preparation and hydrophobicity characterization.

Conclusion

The modification of film surfaces with fluorinated compounds is a highly effective strategy for achieving significant hydrophobicity. While direct experimental data for 2,2-Difluoroethylamine HCl is not yet widely available, the comparative data from analogous short-chain fluorinated molecules and well-established fluoropolymers strongly suggest its potential to create surfaces with high water contact angles and low surface energies. The choice between fluorinated and non-fluorinated modifiers will ultimately depend on the specific application requirements, including the desired degree of hydrophobicity, chemical stability, and cost considerations. The provided experimental protocols and workflow offer a robust framework for researchers to systematically evaluate and compare the performance of 2,2-Difluoroethylamine HCl and other novel surface modification agents.

References

Safety Operating Guide

Safe Disposal of 2,2-Difluoroethylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2,2-Difluoroethylamine hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number79667-91-7[1][2]
Molecular FormulaC₂H₅F₂N · HCl[2]
Molecular Weight117.53 g/mol [2]
Melting Point132-137 °C (with decomposition)[2]
Storage Temperature2-8°C[2]

Disposal and Decontamination Protocols

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Always observe all federal, state, and local environmental regulations.[3][4]

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[4]

Spill Cleanup: In the event of a spill, follow these procedures:

  • Minor Spills:

    • Clean up all spills immediately.[5]

    • Avoid breathing dust and contact with skin and eyes.[5]

    • Wear appropriate personal protective equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator.[5]

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[5]

  • Major Spills:

    • Alert personnel in the area and notify Emergency Services of the location and nature of the hazard.[5]

    • Control personal contact by wearing protective clothing.[5]

    • Prevent spillage from entering drains or water courses.[5]

    • If the substance is dry, use dry clean-up procedures and avoid generating dust. Collect residues and place them in sealed plastic bags or other containers for disposal.[5]

    • If the substance is wet, vacuum or shovel it up and place it in labeled containers for disposal.[5]

    • Wash the area down with large amounts of water and prevent runoff into drains.[5]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal A Identify Waste (2,2-Difluoroethylamine hydrochloride) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a designated, labeled, and sealed waste container B->C D Store in a cool, dry, well-ventilated area C->D E Contact Licensed Waste Disposal Service D->E F Arrange for Pickup and Incineration E->F

Caption: Disposal workflow for this compound.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk.

Recommended PPE:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Hand Protection: Wear protective gloves.[5]

  • Skin and Body Protection: Wear protective clothing.[5]

  • Respiratory Protection: For minor spills, a dust respirator is recommended.[5] In case of fire, wear a self-contained breathing apparatus.[6]

Handling Precautions:

  • Avoid all personal contact, including inhalation.[5]

  • Use in a well-ventilated area.[5]

  • Do not eat, drink, or smoke when handling.[5]

  • Keep containers securely sealed when not in use.[5]

  • Wash hands thoroughly after handling.[5]

First Aid Measures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]

  • In Case of Eye Contact: Rinse with fresh running water for at least 15 minutes, keeping eyelids open. Consult a doctor.[5][6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

References

Personal protective equipment for handling 2,2-Difluoroethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2-Difluoroethylamine Hydrochloride

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to minimize risks and ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 79667-91-7

  • Molecular Formula: C₂H₆ClF₂N

Hazard Summary: this compound is a combustible solid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that fully seal around the eyes are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Skin Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable choices.[3][4] Ensure gloves are regularly inspected for signs of degradation and replaced immediately if compromised. A lab coat or chemical-resistant apron should also be worn.
Respiratory Protection For handling small quantities where dust generation is minimal, a NIOSH-approved N95 or P1 dust mask is recommended.[1] In situations where significant dust may be generated or for larger quantities, a powered air-purifying respirator (PAPR) should be used.[1] All respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid Dust Generation: As a powdered substance, care must be taken to minimize the creation of airborne dust.[1][6] Use appropriate tools, such as a spatula, for transferring the chemical. Avoid dry sweeping of spills.

  • Grounding: For processes that could generate static electricity, ensure all equipment is properly grounded to prevent ignition of combustible dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

Storage Protocol:

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[5]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Characterization: this compound is a halogenated organic compound. All waste containing this chemical must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a designated hazardous waste container. This waste must be segregated from non-halogenated organic waste.[9]

  • Container: Use a clearly labeled, leak-proof, and sealed container for waste collection. The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Spill Residue: Any materials used to clean up spills of this chemical (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact the institution's environmental health and safety department. Ensure proper PPE is worn during cleanup. Ventilate the area well.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Halogenated Waste handle2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store Securely disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4 emg1 Exposure Event emg2 Follow First Aid emg1->emg2 emg3 Seek Medical Attention emg2->emg3 emg4 Report Incident emg3->emg4

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.